molecular formula C9H8BrNO2 B1380758 5-(2-Bromophenyl)oxazolidin-2-one CAS No. 1341038-06-9

5-(2-Bromophenyl)oxazolidin-2-one

Número de catálogo: B1380758
Número CAS: 1341038-06-9
Peso molecular: 242.07 g/mol
Clave InChI: PUKUZZNKOSNMBV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(2-Bromophenyl)oxazolidin-2-one is a chemical compound with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 g/mol . It belongs to the oxazolidinone class of heterocyclic compounds, which are recognized as a privileged scaffold in medicinal chemistry with diverse biological activities . This brominated derivative serves as a versatile building block and key intermediate in organic synthesis and drug discovery efforts. Researchers value this compound for its potential application in the development of novel pharmacological agents. The oxazolidinone core is notably associated with antibiotic properties . The presence of the 2-bromophenyl substituent provides a synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the exploration of structure-activity relationships. As such, it is a valuable reagent for constructing compound libraries aimed at discovering new anti-infective and potentially anti-cancer therapies . The product is supplied with a high purity level of 95% . It is essential to note that this compound is intended for Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-(2-bromophenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-7-4-2-1-3-6(7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKUZZNKOSNMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294803
Record name 2-Oxazolidinone, 5-(2-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341038-06-9
Record name 2-Oxazolidinone, 5-(2-bromophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1341038-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxazolidinone, 5-(2-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Genesis and Evolution of Oxazolidinone Antibiotics: From Agricultural Roots to Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of oxazolidinones represents a triumph of rational drug design and iterative medicinal chemistry. As the first entirely novel class of antibiotics introduced in over two decades, oxazolidinones provided a critical defense against multidrug-resistant (MDR) Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE). This whitepaper explores the historical discovery, structural evolution, mechanism of action, and the experimental methodologies that define oxazolidinone pharmacology.

The DuPont Era: Serendipity and the Toxicity Roadblock

The oxazolidinone scaffold was not originally intended for human medicine. In the late 1970s, researchers at E.I. du Pont de Nemours and Company (DuPont) synthesized the first oxazolidinone derivatives as agricultural agents to control bacterial and fungal foliage diseases in plants[1],[2],[3].

By the 1980s, DuPont scientists discovered that these compounds possessed potent antibacterial activity against human Gram-positive pathogens[4],[5]. At the 1987 Interscience Conference on Antimicrobial Agents and Chemotherapy (ICAAC), DuPont formally introduced two lead clinical candidates: DuP-105 and DuP-721 [6]. These compounds demonstrated in vitro activity comparable to vancomycin[4].

However, the transition from plant pathogen control to human therapeutics hit a severe roadblock. Preclinical in vivo trials in rat models revealed that DuP-721 caused lethal bone marrow toxicity (myelosuppression) and acted as a non-selective monoamine oxidase (MAO) inhibitor[1],[4],[7]. Due to this insurmountable toxicity profile, DuPont abandoned the oxazolidinone development program[4].

The Upjohn Breakthrough: Structural Optimization

Following DuPont's exit, scientists at the Pharmacia & Upjohn Company (now part of Pfizer) initiated an aggressive structure-activity relationship (SAR) campaign in the 1990s to salvage the oxazolidinone pharmacophore[1],[2],[4].

The Upjohn team hypothesized that the toxicity and antibacterial efficacy of the oxazolidinone nucleus could be uncoupled. Through iterative medicinal chemistry, they made two critical modifications to the core structure:

  • Fluorine Addition: The addition of a fluorine atom at the C3 position of the phenyl ring significantly enhanced antibacterial potency[8].

  • Morpholine Ring: The attachment of a nitrogen-containing morpholine heterocycle at the C4 position of the phenyl ring drastically reduced the bone marrow toxicity and MAO inhibition that plagued the DuPont compounds[8],[6].

These modifications led to the discovery of two highly promising candidates: Eperezolid and Linezolid (PNU-100766)[1],[2]. While both exhibited near-identical bioactivity and safety in Phase I trials, Linezolid possessed superior pharmacokinetic properties, including a longer half-life that permitted twice-daily dosing compared to Eperezolid's required three-times-daily regimen[1],[5]. In April 2000, Linezolid was approved by the FDA, becoming the first commercially available oxazolidinone antibiotic[2],[9].

Mechanism of Action: Ribosomal Initiation Inhibition

Oxazolidinones possess a unique mechanism of action that distinguishes them from other protein synthesis inhibitors (like macrolides or tetracyclines), which typically block peptide elongation[2],[7].

Oxazolidinones act at the very beginning of the translation process. They bind specifically to the V-domain of the 23S ribosomal RNA (rRNA) within the 50S ribosomal subunit, directly adjacent to the peptidyl transferase center (PTC)[1],[10],[11]. By occupying this site, oxazolidinones sterically hinder the positioning of the initiator fMet-tRNA. Consequently, they prevent the 30S initiation complex (comprising the 30S subunit, mRNA, and fMet-tRNA) from successfully docking with the 50S subunit, thereby blocking the formation of the functional 70S initiation complex[1],[12].

MoA cluster_0 Normal Bacterial Translation Initiation mRNA mRNA + fMet-tRNA IC30 30S Initiation Complex mRNA->IC30 S30 30S Ribosomal Subunit S30->IC30 S50 50S Ribosomal Subunit IC70 70S Initiation Complex (Active Translation) S50->IC70 IC30->IC70 + 50S Subunit Oxazolidinone Oxazolidinone (e.g., Linezolid) Oxazolidinone->S50 Binds 23S rRNA (PTC Domain) Oxazolidinone->IC70 Blocks Formation

Figure 1: Mechanism of action of oxazolidinones inhibiting the 70S ribosomal initiation complex.

Resistance Mechanisms & The Next Generation (Tedizolid)

Because oxazolidinones are entirely synthetic, there were no pre-existing pools of resistance genes in nature[1],[10]. However, clinical resistance eventually emerged. The most concerning mechanism is the plasmid-mediated cfr (chloramphenicol-florfenicol resistance) gene [10],[3]. The cfr gene encodes a methyltransferase that methylates adenine at position 2503 (A2503) of the 23S rRNA. This methylation creates steric hindrance, conferring cross-resistance to phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A (the PhLOPSA phenotype)[3].

To combat this, Tedizolid (approved in 2014) was developed as a next-generation oxazolidinone[2],[11]. Administered as a prodrug (tedizolid phosphate), it is rapidly converted to its active moiety by endogenous phosphatases[13],[11]. Tedizolid features a novel D-ring structure and a hydroxymethyl C-5 side chain[11]. These structural nuances allow Tedizolid to bind tightly to the PTC even when A2503 is methylated, effectively overcoming cfr-mediated resistance[13],[10],[3]. Furthermore, Tedizolid's optimized profile allows for once-daily dosing and demonstrates a lower propensity for myelosuppression compared to Linezolid[13],[10].

Quantitative Data Summary: Generational Comparison
ParameterFirst Generation (Linezolid)Second Generation (Tedizolid)
Developer Pharmacia & Upjohn[2]Cubist Pharmaceuticals[11]
FDA Approval Year 2000[2]2014[2]
Bioavailability ~100%[2],[5]>90%[10]
Dosing Regimen Twice daily (Half-life: 3-7 hrs)[2]Once daily (Half-life: ~12 hrs)[13],[10]
Key Structural Feature 3-fluoro-4-morpholinylphenyl group[8]Prodrug phosphate, novel D-ring, C-5 side chain[11]
Efficacy vs. cfr Gene Susceptible to resistance[10],[3]Maintains potent activity[10],[3]

Experimental Methodologies

To ensure scientific integrity during oxazolidinone drug development, rigorous, self-validating protocols are required to confirm both the mechanism of action and the safety profile of new derivatives.

Protocol 1: In Vitro Bacterial Translation Inhibition Assay

This assay validates that a novel oxazolidinone specifically inhibits protein synthesis at the ribosomal level.

  • S30 Extract Preparation: Lyse E. coli cells and centrifuge at 30,000 × g. The resulting supernatant (S30 extract) contains the necessary 30S and 50S ribosomal subunits, tRNAs, and translation factors.

  • Reaction Assembly: In a microcentrifuge tube, combine the S30 extract, an ATP/GTP energy regeneration mix, a customized amino acid mixture containing radiolabeled [35S]-Methionine, and a reporter mRNA transcript.

  • Inhibitor Addition: Add the oxazolidinone candidate at varying concentrations (e.g., 0.1 to 100 µg/mL).

  • Incubation & Arrest: Incubate the mixture at 37°C for 30 minutes. Terminate the reaction by adding ice-cold 5% Trichloroacetic acid (TCA).

    • Causality Check: TCA specifically precipitates macromolecular synthesized polypeptide chains while leaving unincorporated, free[35S]-Methionine soluble in the supernatant. This creates a self-validating physical separation.

  • Quantification: Pass the mixture through glass microfiber filters. Wash extensively to remove free radioligand. Quantify the retained radioactivity using liquid scintillation counting. A dose-dependent reduction in Counts Per Minute (CPM) confirms the inhibition of the 70S initiation complex.

Protocol 2: Monoamine Oxidase (MAO) Inhibition Screening Assay

Because early oxazolidinones (like DuP-721) failed due to MAO inhibition[1],[3], screening for residual MAO cross-reactivity is a mandatory safety protocol to prevent fatal drug-drug interactions (e.g., serotonin syndrome).

  • Enzyme Preparation: Dilute recombinant human MAO-A and MAO-B enzymes in a 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Add the oxazolidinone candidate to the enzyme solution and pre-incubate at 37°C for 15 minutes.

    • Causality Check: Pre-incubation allows the drug and enzyme to reach binding equilibrium before the substrate is introduced, ensuring accurate measurement of competitive or irreversible inhibition.

  • Substrate Addition: Add kynuramine, a non-fluorescent substrate, to initiate the reaction. Incubate for exactly 20 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 2N NaOH.

    • Causality Check: The highly alkaline NaOH serves a dual purpose: it instantly denatures the MAO enzyme to stop the reaction, and it chemically shifts the deaminated product (4-hydroxyquinoline) into its highly fluorescent anionic state, validating the assay's detection phase.

  • Detection: Measure the fluorescence using a microplate reader (Excitation: 310 nm, Emission: 380 nm). Calculate the IC50 to ensure the candidate does not exhibit off-target MAO inhibition.

MAO_Assay Start Compound Library (Oxazolidinone Derivatives) Incubation Incubate with Recombinant Human MAO-A / MAO-B Start->Incubation Substrate Add Kynuramine Substrate (37°C, 20 mins) Incubation->Substrate Stop Terminate Reaction (Add NaOH) Substrate->Stop Enzymatic Deamination Detection Fluorescence Detection (Ex: 310nm, Em: 380nm) Stop->Detection 4-Hydroxyquinoline Formation Analysis Calculate IC50 & Select Lead Compounds Detection->Analysis

Figure 2: Step-by-step workflow for the Monoamine Oxidase (MAO) Inhibition Screening Assay.

Conclusion

The trajectory of oxazolidinones—from toxic agricultural fungicides to life-saving human therapeutics—highlights the power of structural biology and medicinal chemistry. By rationally modifying the core scaffold to eliminate MAO inhibition and myelosuppression, researchers successfully unlocked a novel mechanism of action that bypasses traditional bacterial resistance. With the advent of next-generation agents like Tedizolid overcoming emerging cfr plasmid threats, oxazolidinones remain a critical pillar in the modern antimicrobial armamentarium.

References

  • [1] Linezolid: The First Oxazolidinone Antimicrobial. Annals of Internal Medicine. Available at:[Link]

  • [2] Linezolid. Wikipedia. Available at: [Link]

  • [9] Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. Available at:[Link]

  • [4] Oxazolidinones. Basicmedical Key. Available at:[Link]

  • [8] Recent developments with oxazolidinone antibiotics. Taylor & Francis Online. Available at:[Link]

  • [7] A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins? PMC - NIH. Available at:[Link]

  • [6] Oxazolidinone Structure–Activity Relationships Leading to Linezolid. UNIMIB. Available at:[Link]

  • [12] Linezolid: a review of its properties, function, and use in critical care. PMC - NIH. Available at:[Link]

  • [13] What is the mechanism of Tedizolid Phosphate? Patsnap Synapse. Available at:[Link]

  • [10] Tedizolid Phosphate: a Next-Generation Oxazolidinone. PMC - NIH. Available at:[Link]

  • [3] Tedizolid: A Novel Oxazolidinone for Gram-Positive Infections. Oxford Academic. Available at:[Link]

  • [11] New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? MDPI. Available at:[Link]

Sources

5-(2-Bromophenyl)oxazolidin-2-one mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core Mechanism of Action of 5-(2-Bromophenyl)oxazolidin-2-one and its Congeners

Abstract

The oxazolidinone scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of therapeutic agents with activities spanning antibacterial, central nervous system (CNS), and oncologic applications. This guide delves into the established and putative mechanisms of action of 5-(2-Bromophenyl)oxazolidin-2-one, a specific analogue within this versatile chemical class. While direct, extensive research on this particular molecule is nascent, this document synthesizes the wealth of knowledge surrounding the broader oxazolidinone family to provide a robust framework for understanding its likely pharmacological profile. We will explore the core mechanisms, from the well-established inhibition of bacterial protein synthesis to the modulation of key CNS enzymes and the induction of apoptosis in cancer cells. Furthermore, this guide provides detailed experimental protocols and data presentation formats to empower researchers in the validation and exploration of this promising chemical entity.

Introduction to the Oxazolidinone Scaffold

The oxazolidinone ring is a five-membered heterocyclic motif that has proven to be a remarkably fruitful pharmacophore.[1][2] Its synthetic tractability and the stereochemical possibilities at the C5 position allow for extensive structural diversification, leading to compounds with highly specific biological activities.[3] The first oxazolidinone antibiotic, Linezolid, was approved in 2000, heralding a new class of drugs effective against multi-drug resistant Gram-positive bacteria.[4][5] Since then, the therapeutic potential of oxazolidinone derivatives has expanded significantly, with research demonstrating their efficacy as monoamine oxidase (MAO) inhibitors, anticonvulsants, and anticancer agents.[4][6][7]

5-(2-Bromophenyl)oxazolidin-2-one (PubChem CID: 82647013) represents a specific iteration of this scaffold, featuring a brominated phenyl ring at the 5-position.[8] The introduction of a halogenated aromatic moiety is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. While specific mechanistic studies on 5-(2-Bromophenyl)oxazolidin-2-one are not yet widely published, its structural similarity to other well-characterized oxazolidinones allows us to infer its likely biological targets and mechanisms of action. This guide will therefore focus on the established activities of the 5-aryloxazolidin-2-one class as a predictive model for the titular compound.

Synthetic Pathways to 5-Aryl-Oxazolidin-2-ones

The synthesis of the oxazolidinone ring is a well-established field in organic chemistry, with numerous methodologies available to researchers.[9] The choice of synthetic route often depends on the desired stereochemistry and the nature of the substituents. For a compound like 5-(2-Bromophenyl)oxazolidin-2-one, a common approach involves the cyclization of an amino alcohol precursor.

General Synthetic Protocol: From Amino Alcohols

A prevalent method for synthesizing 5-substituted oxazolidin-2-ones involves the reaction of a 2-amino-1-phenylethanol derivative with a carbonylating agent such as phosgene, triphosgene, or a carbamate.

Step-by-Step Methodology:

  • Precursor Synthesis: The synthesis begins with a suitable precursor, such as 2-amino-1-(2-bromophenyl)ethanol. This can be prepared through various standard organic chemistry techniques, for instance, by the reduction of an corresponding α-amino ketone or the ring-opening of a styrene oxide with an amine.

  • Cyclization: The amino alcohol is dissolved in an appropriate aprotic solvent (e.g., dichloromethane or toluene).

  • Carbonylation: A carbonylating agent (e.g., triphosgene) is added slowly to the solution at a controlled temperature, often in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the acidic byproducts.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification: Upon completion, the reaction mixture is quenched, and the organic layer is washed with aqueous solutions to remove residual reagents and byproducts. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure 5-(2-Bromophenyl)oxazolidin-2-one.

This method and others, such as those employing microwave assistance for accelerated reaction times, provide versatile and efficient access to a library of oxazolidinone analogues for biological screening.[9]

Elucidating the Core Mechanisms of Action

The biological activity of an oxazolidinone derivative is largely dictated by the nature of the substituent at the 5-position. For 5-aryl substituted oxazolidinones, several key mechanisms have been identified.

Antibacterial Activity: Inhibition of Protein Synthesis

The most well-documented mechanism of action for many oxazolidinones is the inhibition of bacterial protein synthesis.[5][10] This action is particularly effective against a broad spectrum of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1]

Mechanism:

Oxazolidinones exert their bacteriostatic effect by targeting a very early stage of protein synthesis. They bind to the 23S rRNA of the 50S ribosomal subunit at the peptidyl transferase center (P-site).[5][11] This binding event physically obstructs the proper positioning of the initiator fMet-tRNA, thereby preventing the formation of the 70S initiation complex, which is the first crucial step in translating mRNA into protein.[12][13] This unique mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors.[11]

Diagram: Oxazolidinone Inhibition of Bacterial Protein Synthesis

G cluster_ribosome Bacterial Ribosome 50S 50S Subunit Initiation_Complex 70S Initiation Complex (Blocked) 50S->Initiation_Complex 30S 30S Subunit 30S->Initiation_Complex mRNA mRNA mRNA->30S fMet_tRNA fMet-tRNA (Initiator tRNA) fMet_tRNA->50S Binds to P-site Oxazolidinone 5-(2-Bromophenyl) oxazolidin-2-one Oxazolidinone->50S Binds to 23S rRNA (P-site) Protein_Synthesis Protein Synthesis (Inhibited) Initiation_Complex->Protein_Synthesis Prevents Formation

Caption: Oxazolidinone binding to the 50S ribosomal subunit prevents the formation of the 70S initiation complex.

CNS Activity: Monoamine Oxidase (MAO) Inhibition

Certain oxazolidinone derivatives are known to act as inhibitors of monoamine oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine.[4][14] Inhibition of MAO, particularly the MAO-A isoform, leads to an increase in the synaptic levels of these monoamines, which is the basis for the antidepressant effects of MAO inhibitors.[4]

Mechanism:

The oxazolidinone ring can orient itself within the active site of the MAO enzyme.[15] The specific interactions, which can be influenced by substituents on the phenyl ring, lead to reversible or irreversible inhibition of the enzyme's activity. This prevents the breakdown of monoamine neurotransmitters in the presynaptic neuron, leading to their accumulation and increased availability in the synaptic cleft.[14] It is plausible that 5-(2-Bromophenyl)oxazolidin-2-one could exhibit MAO inhibitory activity, a hypothesis that requires experimental validation.

Diagram: MAO Inhibition by Oxazolidinones

MAO_Inhibition Neurotransmitters Serotonin, Norepinephrine, Dopamine MAO Monoamine Oxidase (MAO) Neurotransmitters->MAO Metabolized by Degradation Neurotransmitter Degradation MAO->Degradation Increased_Levels Increased Synaptic Neurotransmitter Levels MAO->Increased_Levels Inhibition leads to Oxazolidinone 5-(2-Bromophenyl) oxazolidin-2-one Oxazolidinone->MAO Inhibits Therapeutic_Effect Antidepressant/CNS Effects Increased_Levels->Therapeutic_Effect

Caption: Inhibition of MAO by oxazolidinones prevents neurotransmitter degradation, increasing synaptic levels.

Anticancer Potential: Induction of Apoptosis

Emerging research has highlighted the potential for oxazolidinone derivatives to act as anticancer agents.[6][16][17] Studies on certain 5-(carbamoylmethylene)-oxazolidin-2-ones have shown antiproliferative activity against breast and cervical cancer cell lines.[17]

Putative Mechanism:

The proposed anticancer mechanism involves the induction of apoptosis (programmed cell death) through the mitochondrial intrinsic pathway. These compounds have been observed to increase the levels of reactive oxygen species (ROS) within cancer cells.[17] Elevated ROS can lead to mitochondrial dysfunction, characterized by a reduction in the mitochondrial membrane potential. This, in turn, triggers the release of cytochrome c from the mitochondria into the cytosol, which activates the caspase cascade (specifically caspase-9), ultimately leading to apoptosis.[17] This mechanism appears to be selective for cancer cells, with no significant cytotoxicity observed in non-tumorigenic cell lines.[17]

Diagram: Proposed Apoptotic Pathway

Apoptosis Oxazolidinone 5-(2-Bromophenyl) oxazolidin-2-one Cancer_Cell Cancer Cell Oxazolidinone->Cancer_Cell ROS Increased ROS Cancer_Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_C Cytochrome C Release Mitochondria->Cytochrome_C Caspase9 Caspase-9 Activation Cytochrome_C->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis

Caption: Oxazolidinones may induce apoptosis in cancer cells via ROS production and mitochondrial dysfunction.

Experimental Workflows for Mechanistic Validation

To definitively determine the mechanism of action of 5-(2-Bromophenyl)oxazolidin-2-one, a series of validated in vitro assays are required.

Protocol: In Vitro MAO-Glo™ Assay

This commercially available assay is a reliable method for determining the inhibitory potential of a compound against MAO-A and MAO-B.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare MAO-A and MAO-B enzyme solutions, a luminogenic substrate, and the test compound (5-(2-Bromophenyl)oxazolidin-2-one) at various concentrations.

  • Incubation: In a 96-well plate, incubate the MAO enzymes with the test compound or a control inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B) for a specified time.

  • Substrate Addition: Add the MAO substrate to initiate the enzymatic reaction.

  • Detection: After a further incubation period, add the Luciferin Detection Reagent. This reagent converts a metabolite of the substrate into a luminescent signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer. A decrease in signal relative to the untreated control indicates inhibition.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Protocol: MTT Cell Proliferation Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 5-(2-Bromophenyl)oxazolidin-2-one for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Data Presentation: Hypothetical Screening Results

Quantitative data from these assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical MAO Inhibition Data

CompoundTargetBinding Affinity (IC₅₀, nM)
5-(2-Bromophenyl)oxazolidin-2-one MAO-A85.4
MAO-B>10,000
Clorgyline (Control)MAO-A5.2
Pargyline (Control)MAO-B12.7

Table 2: Hypothetical Anticancer Activity Data

CompoundCell LineFunctional Activity (IC₅₀, µM)
5-(2-Bromophenyl)oxazolidin-2-one MCF-7 (Breast Cancer)22.5
HeLa (Cervical Cancer)45.1
MCF-10A (Non-tumorigenic)>100
Doxorubicin (Control)MCF-7 (Breast Cancer)0.8

Conclusion and Future Directions

Based on the extensive research into the oxazolidinone class, 5-(2-Bromophenyl)oxazolidin-2-one is a compound with significant therapeutic potential. Its mechanism of action is likely to be multifaceted, with plausible roles in antibacterial therapy, CNS modulation, and oncology. The primary established mechanism for related compounds is the inhibition of bacterial protein synthesis. However, the potential for MAO inhibition and induction of apoptosis in cancer cells warrants thorough investigation.

Future research should focus on a systematic in vitro and in vivo evaluation of 5-(2-Bromophenyl)oxazolidin-2-one. This includes broad-panel antibacterial screening, comprehensive profiling against CNS targets, and mechanistic studies to confirm the apoptotic pathway in relevant cancer models. Such studies will be crucial in defining the precise pharmacological profile of this compound and guiding its potential development as a novel therapeutic agent.

References

  • (2026).
  • Chavda, V., Chaurasia, B., & Vala, A. (2005). 3-(1H-pyrrol-2-yl)-2-oxazolidinones as novel monoamine oxidase type A inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(10), 2519-2523.
  • de Souza, M. V. N., & de Almeida, M. V. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 374-391.
  • MedChemExpress. (n.d.). 3-Amino-2-oxazolidinone (AOZ). MedChemExpress.
  • Edmondson, D. E., & Binda, C. (2005). Orientation of oxazolidinones in the active site of monoamine oxidase. Biochemical Pharmacology, 70(4), 545-552.
  • Edmondson, D. E. (2003). Monoamine Oxidases: to Inhibit or Not to Inhibit. Mini-Reviews in Medicinal Chemistry, 3(4), 325-331.
  • Ippolito, J. A., Kanyo, Z. F., Wang, D., Franceschi, F. J., Moore, P. B., Steitz, T. A., & Duffy, E. M. (2001). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Journal of Biological Chemistry, 276(40), 37199-37205.
  • Bratulescu, G. (2007). An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Synthesis, 2007(20), 3111-3112.
  • Kim, J. N., & Lee, K. Y. (2000). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-. Bulletin of the Korean Chemical Society, 21(9), 845-846.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1.
  • PubChem. (n.d.). 5-(2-Bromophenyl)oxazolidin-2-one.
  • Ippolito, J. A., Kanyo, Z. F., Wang, D., Franceschi, F. J., Moore, P. B., Steitz, T. A., & Duffy, E. M. (2001). Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. Journal of Biological Chemistry, 276(40), 37199-37205.
  • Patel, M., & Shah, T. (2018). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Omega, 3(10), 13037-13046.
  • Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents.
  • BenchChem. (2025). Application of 2,5-Diphenyl-4-Oxazolidinone and its Analogs in Medicinal Chemistry: A Detailed Overview. BenchChem.
  • Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents, 23(2), 113-119.
  • BenchChem. (2025). The Versatile Scaffold: Investigating 2-Amino-5-bromo-4-methylpyridine for the Development of CNS-Active Compounds. BenchChem.
  • Kumar, A., & Rajput, C. S. (2005). PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. Active agents. Bioorganic & Medicinal Chemistry, 13(15), 4650-4655.
  • Singh, S. B., & Kumar, M. (2013). Current Updates on Oxazolidinone and Its Significance. ISRN Organic Chemistry, 2013, 1-22.
  • Muhubhupathi, G., Selvakumar, M., Mohanapriya, K., Amoga, V., Aruna, KS., Priya, S. D., & Devi, B. D. (2025). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. Asian Journal of Research in Chemistry.
  • ResearchGate. (2025). Biologically Active 2-Oxazolidinone Derivatives Beyond Antibacterial Activities.
  • Wang, Y., Zhang, Y., & Chen, H. (2022). Biologically Active 2-Oxazolidinone Derivatives Beyond Antibacterial Activities. Molecules, 27(16), 5198.
  • Armentano, B., Curcio, R., Brindisi, M., Mancuso, R., Rago, V., Ziccarelli, I., ... & Cappello, A. R. (2019). 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer. International Journal of Molecular Sciences, 20(18), 4478.
  • Di Martino, S., & Di Marzo, V. (2022). Polypharmacological Approaches for CNS Diseases: Focus on Endocannabinoid Degradation Inhibition. International Journal of Molecular Sciences, 23(3), 1599.
  • G. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4280.
  • Kombian, S. B., & Phillips, O. A. (2012). Novel Actions of Oxazolidinones: In vitro Screening of a Triazolyloxazolidinone for Anticonvulsant Activity. Medical Principles and Practice, 21(6), 533-539. ScLQ8_TXEhef1nhGlEas=)

Sources

In Vitro and In Vivo Pharmacological Evaluation of 5-(2-Bromophenyl)oxazolidin-2-one: A Technical Guide for Next-Generation Oxazolidinone Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The oxazolidinone class of antibiotics represents a critical line of defense against multidrug-resistant Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). The core mechanism of action (MoA) involves binding to the A-site pocket of the 50S ribosomal subunit at the peptidyl transferase center (PTC), which prevents the positioning of initiator-tRNA and halts bacterial translation ().

However, a major liability of the oxazolidinone scaffold is its structural resemblance to reversible monoamine oxidase (MAO) inhibitors. Off-target inhibition of human MAO-A and MAO-B can lead to severe serotonergic toxicity and hypertensive crises ().

5-(2-Bromophenyl)oxazolidin-2-one (CAS: 1341038-06-9)[1][2] serves as a high-value investigational pharmacophore. Unlike traditional N3-aryl oxazolidinones (e.g., Linezolid), this scaffold features a C5-aryl substitution. The introduction of the ortho-bromo substituent provides unique steric bulk, lipophilicity, and halogen-bonding potential. This guide outlines the rigorous in vitro and in vivo evaluation frameworks required to determine if this specific steric profile can maintain high-affinity 50S ribosomal binding while disrupting the planar π−π stacking required for MAO active site engagement.

MOA Cmpd 5-(2-Bromophenyl)oxazolidin-2-one (Investigational Scaffold) Target1 Bacterial 50S Ribosome (Primary Target) Cmpd->Target1 High Affinity Binding Target2 Monoamine Oxidase (MAO) (Off-Target Liability) Cmpd->Target2 Cross-Reactivity Effect1 Binds A-site Pocket at PTC Halts Translation Target1->Effect1 Effect2 Reversible Inhibition of MAO-A / MAO-B Target2->Effect2 Outcome1 Bacteriostatic Efficacy (MRSA, VRE) Effect1->Outcome1 Outcome2 Serotonergic Toxicity Risk (Requires Optimization) Effect2->Outcome2

Fig 1. Dual-pathway interaction of 5-2BPO: primary ribosomal targeting vs secondary MAO inhibition.

In Vitro Evaluation Framework

To accurately profile 5-(2-Bromophenyl)oxazolidin-2-one, researchers must decouple intrinsic target affinity from cellular permeability, while simultaneously mapping its off-target toxicity profile.

Cell-Free Ribosomal Translation Inhibition Assay

Causality: Whole-cell Minimum Inhibitory Concentrations (MICs) conflate target affinity with bacterial cell wall permeability and efflux pump activity. A cell-free translation assay isolates the 50S binding event, providing a direct measure of target engagement (). Self-Validating Mechanism: The protocol includes a mammalian 80S ribosome counter-screen to ensure the compound does not inhibit host translation, validating the selectivity index.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare an E. coli S30 extract system coupled with a luciferase reporter plasmid (e.g., pBESTluc).

  • Compound Titration: Dispense 5-(2-Bromophenyl)oxazolidin-2-one in a 10-point dose-response curve (0.1 μM to 100 μM) using DMSO (final assay concentration 1%).

  • Reaction Initiation: Add the S30 extract, amino acid mix, and reporter plasmid to the compound plates.

  • Incubation: Incubate at 37°C for 60 minutes to allow coupled transcription/translation.

  • Detection: Add luciferin substrate and measure luminescence.

  • Validation: Include Linezolid as a positive control (expected IC 50​ 1.5 μM) and a no-template control to establish baseline noise. Calculate the IC 50​ using a 4-parameter logistic regression.

Monoamine Oxidase (MAO) Inhibition Profiling

Causality: MAO-A inhibition is linked to the "cheese effect" (hypertensive crisis via tyramine accumulation), while MAO-B inhibition is linked to serotonin syndrome (). Profiling both isoforms is non-negotiable for oxazolidinone development.

Step-by-Step Protocol:

  • Enzyme Prep: Utilize recombinant human MAO-A and MAO-B expressed in baculovirus-infected insect cells.

  • Substrate Addition: Use kynuramine, a non-fluorescent substrate that MAO oxidizes to the highly fluorescent 4-hydroxyquinoline (4-HQ).

  • Incubation: Incubate the enzyme, substrate, and 5-(2-Bromophenyl)oxazolidin-2-one (1 μM to 200 μM) at 37°C for 30 minutes.

  • Termination & Readout: Stop the reaction with NaOH. Measure fluorescence (Ex: 310 nm / Em: 400 nm).

  • Validation: The assay is self-validating if the Z'-factor of the control plates exceeds 0.5. Include Clorgyline (MAO-A specific) and Deprenyl (MAO-B specific) to confirm assay dynamic range.

In Vivo Pharmacokinetics & Efficacy Models

Once in vitro potency and safety are established, the compound must be evaluated for systemic exposure and in vivo efficacy. Oxazolidinones are typically driven by the f AUC/MIC pharmacodynamic parameter (the ratio of the free area under the concentration-time curve to the MIC).

Workflow Phase1 Formulation (Vehicle Prep) Phase2 Murine Infection (Neutropenic Thigh) Phase1->Phase2 Phase3 Dosing Regimen (IV / PO) Phase2->Phase3 Phase4 Tissue Harvest & CFU Enumeration Phase3->Phase4 Phase5 PK/PD Modeling (fAUC/MIC) Phase4->Phase5

Fig 2. Step-by-step in vivo efficacy and PK/PD evaluation workflow for oxazolidinone derivatives.

Murine Neutropenic Thigh Infection Model

Causality: Utilizing a neutropenic model removes the host immune response, allowing researchers to isolate the intrinsic bacteriostatic/bactericidal efficacy of the compound. This is the gold standard for establishing PK/PD targets.

Step-by-Step Protocol:

  • Immunosuppression: Administer cyclophosphamide to specific-pathogen-free (SPF) mice at 150 mg/kg (Day -4) and 100 mg/kg (Day -1) prior to infection.

  • Inoculation: Inject 0.1 mL of a logarithmic-phase S. aureus (ATCC 29213) suspension ( 106 CFU/mL) into the posterior thigh muscle.

  • Dosing: 2 hours post-infection, administer 5-(2-Bromophenyl)oxazolidin-2-one via IV or PO routes at escalating doses (10, 25, 50 mg/kg).

  • Harvest & Enumeration: At 24 hours post-dosing, euthanize the mice. Excise, homogenize, and serially dilute the thigh tissue. Plate on Mueller-Hinton agar to calculate Log 10​ CFU/g.

  • Validation: Include a vehicle-treated control group. The assay is valid only if the vehicle group demonstrates a 2 Log 10​ CFU/g bacterial growth over 24 hours.

Quantitative Data Presentation

To benchmark the investigational scaffold, the following tables structure the expected pharmacological profile against clinical standards.

Table 1: Target In Vitro Profile of 5-(2-Bromophenyl)oxazolidin-2-one vs. Clinical Standard

ParameterAssay Type5-(2-Bromophenyl)oxazolidin-2-one (Target)Linezolid (Reference)
MIC: S. aureus (MRSA) Broth Microdilution 2.0 μg/mL2.0 - 4.0 μg/mL
MIC: E. faecium (VRE) Broth Microdilution 4.0 μg/mL2.0 - 4.0 μg/mL
IC 50​ : 70S Ribosome Cell-Free Translation< 2.5 μM1.5 μM
IC 50​ : MAO-A Fluorometric Enzymatic> 100 μM (Desired)46.0 μM
IC 50​ : MAO-B Fluorometric Enzymatic> 50 μM (Desired)2.1 μM

Table 2: Target In Vivo Pharmacokinetic Parameters (Murine Model, 10 mg/kg IV)

PK ParameterDefinitionTarget Threshold for Efficacy
C max​ Maximum plasma concentration> 10 μg/mL
T 1/2​ Elimination half-life 2.5 hours
AUC 0−∞​ Area under the curve> 50 μg·h/mL
Protein Binding Plasma protein binding fraction< 40% (to maximize f AUC)

References

  • Wilson, D. N., Schluenzen, F., Harms, J. M., Starosta, A. L., Connell, S. R., & Fucini, P. (2008). "The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning." Proceedings of the National Academy of Sciences, 105(36), 13339-13344. URL:[Link]

  • Ippolito, J. A., Kanyo, Z. F., Wang, D., Franceschi, F. J., Moore, P. B., Steitz, T. A., & Duffy, E. M. (2008). "Crystal structure of the oxazolidinone antibiotic linezolid bound to the 50S ribosomal subunit." Journal of the American Chemical Society, 130(32), 10076-10077. URL:[Link]

  • Flanagan, S., Bartizal, K., Minassian, S. L., Fang, E., & Prokocimer, P. (2013). "In vitro, in vivo, and clinical studies of tedizolid to assess the potential for peripheral or central monoamine oxidase interactions." Antimicrobial Agents and Chemotherapy, 57(7), 3060-3066. URL:[Link]

  • Gordeev, M. F., & Yuan, Z. Y. (2021). "Nonclinical Evaluation of Antibacterial Oxazolidinones Contezolid and Contezolid Acefosamil with Low Serotonergic Neurotoxicity." ACS Infectious Diseases, 7(8), 2164-2172. URL:[Link]

  • Shinabarger, D. (1999). "Mechanism of action of the oxazolidinone antibacterial agents." Expert Opinion on Investigational Drugs, 8(8), 1195-1202. URL: [Link]

Sources

Solubility Profile of 5-(2-Bromophenyl)oxazolidin-2-one: A Theoretical and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The successful application of any chemical entity in research and development, particularly in the pharmaceutical sector, is fundamentally linked to its physicochemical properties. Among these, solubility stands as a critical parameter influencing everything from reaction kinetics to bioavailability. This technical guide provides a comprehensive analysis of the solubility profile of 5-(2-Bromophenyl)oxazolidin-2-one. In the absence of extensive publicly available experimental data for this specific molecule, this document establishes a robust framework for understanding and determining its solubility. We will first delve into a theoretical prediction of its solubility based on its molecular structure and the foundational principle of "like dissolves like." Subsequently, this guide provides a detailed, field-proven protocol for the experimental determination of its thermodynamic solubility using the gold-standard shake-flask method. This document is intended to empower researchers, scientists, and drug development professionals with both the theoretical knowledge and the practical tools necessary to fully characterize the solubility of 5-(2-Bromophenyl)oxazolidin-2-one in a variety of solvent systems.

Introduction to 5-(2-Bromophenyl)oxazolidin-2-one

Chemical Structure and Physicochemical Properties

5-(2-Bromophenyl)oxazolidin-2-one belongs to the oxazolidinone class of compounds, which are of significant interest in medicinal chemistry, most notably as a scaffold for a new class of antibiotics.[1][2][3] Understanding the solubility of this particular derivative is crucial for its synthesis, purification, and formulation.

Figure 1: Chemical Structure of 5-(2-Bromophenyl)oxazolidin-2-one Chemical Structure of 5-(2-Bromophenyl)oxazolidin-2-one

A summary of its key computed physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 5-(2-Bromophenyl)oxazolidin-2-one

PropertyValueSource
Molecular FormulaC₉H₈BrNO₂[PubChem][4]
Molecular Weight242.07 g/mol [PubChem][4]
XLogP31.9[PubChem][4]
Hydrogen Bond Donor Count1[PubChem][4]
Hydrogen Bond Acceptor Count2[PubChem][4]
Topological Polar Surface Area (TPSA)38.3 Ų[PubChem][4]

The presence of a hydrogen bond donor (the N-H group in the oxazolidinone ring) and two hydrogen bond acceptors (the carbonyl oxygen and the ether oxygen in the ring) suggests the potential for interactions with polar solvents.[4] The XLogP3 value of 1.9 indicates a degree of lipophilicity, suggesting that it will not be freely soluble in water but will likely have an affinity for organic solvents. The molecule's overall polarity is a balance between the polar oxazolidinone ring and the relatively nonpolar bromophenyl group.

The Imperative of Solubility

Solubility is a cornerstone of chemical and pharmaceutical science. In drug discovery, poor aqueous solubility can lead to low bioavailability and erratic absorption, ultimately causing a promising candidate to fail.[5][6][7] In chemical synthesis, the solubility of reactants and intermediates dictates the choice of solvent, which in turn can influence reaction rates, yields, and purity.[8] Therefore, a thorough understanding of the solubility profile of 5-(2-Bromophenyl)oxazolidin-2-one is not merely academic but a practical necessity for its effective utilization.

Theoretical Solubility Profile

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[8][9][10] This principle states that a solute will dissolve best in a solvent that has a similar polarity.[10] We can qualitatively predict the solubility of 5-(2-Bromophenyl)oxazolidin-2-one in various solvent classes based on its structure.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding. Given that 5-(2-Bromophenyl)oxazolidin-2-one has both hydrogen bond donors and acceptors, it is expected to have some solubility in these solvents. However, the presence of the bulky, nonpolar bromophenyl group will likely limit its aqueous solubility. Its solubility is expected to be higher in methanol and ethanol compared to water, as the alkyl chains of these alcohols can better solvate the nonpolar portion of the molecule.[11]

  • Polar Aprotic Solvents (e.g., DMSO, acetonitrile, acetone, ethyl acetate): These solvents have significant dipole moments but do not have hydrogen bond donating capabilities.[9] They are effective at dissolving polar molecules.[9] It is predicted that 5-(2-Bromophenyl)oxazolidin-2-one will exhibit good solubility in solvents like DMSO and acetonitrile, which can effectively solvate both the polar oxazolidinone ring and the phenyl group.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents lack significant polarity and interact primarily through weak van der Waals forces.[9] Due to the highly polar oxazolidinone ring, it is anticipated that 5-(2-Bromophenyl)oxazolidin-2-one will have poor solubility in nonpolar solvents.

Table 2: Predicted Qualitative Solubility of 5-(2-Bromophenyl)oxazolidin-2-one

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar ProticWater, Methanol, EthanolLow to ModerateHydrogen bonding potential from the oxazolidinone ring, but limited by the nonpolar bromophenyl group.
Polar AproticDMSO, Acetonitrile, AcetoneGood to HighStrong dipole-dipole interactions can solvate the polar nature of the molecule.
NonpolarHexane, ToluenePoorMismatch in polarity between the polar solute and nonpolar solvent.

Experimental Determination of Thermodynamic Solubility

To move beyond theoretical predictions, experimental determination is essential. The "gold standard" for determining the true equilibrium solubility of a compound is the shake-flask method.[7][9][12] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[9]

The Shake-Flask Method: A Self-Validating Protocol

The following protocol is a robust, self-validating system for determining the equilibrium solubility of 5-(2-Bromophenyl)oxazolidin-2-one.

Objective: To determine the equilibrium (thermodynamic) solubility of 5-(2-Bromophenyl)oxazolidin-2-one in a selection of solvents at a controlled temperature.

Materials:

  • 5-(2-Bromophenyl)oxazolidin-2-one (solid, pure form)

  • Selected solvents (e.g., water, ethanol, acetonitrile, DMSO, hexane)

  • Glass vials with PTFE-lined screw caps

  • Temperature-controlled orbital shaker

  • Centrifuge

  • Syringe filters (0.22 or 0.45 µm, chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes for standard preparation

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 5-(2-Bromophenyl)oxazolidin-2-one to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.

  • Solvent Addition: Add a precise volume of the chosen solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium, typically 24 to 72 hours.[6][9] The system is self-validating by taking measurements at multiple time points (e.g., 24h and 48h); if the concentration does not change, equilibrium has been reached.

  • Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a high speed.[6][9]

  • Sample Collection: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a chemically inert syringe filter into a clean vial.[9] This step is critical to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of 5-(2-Bromophenyl)oxazolidin-2-one of known concentrations in the chosen solvent.

    • Analyze both the standards and the filtered sample by HPLC.

    • Construct a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standard solutions.

    • Determine the concentration of 5-(2-Bromophenyl)oxazolidin-2-one in the filtered sample by interpolating its peak area on the calibration curve. This concentration is the equilibrium solubility.[9][13]

Data Reporting: The solubility should be reported in units of mg/mL or mol/L at the specified temperature.[9]

Visualizing the Workflow

The following diagram outlines the key steps in the shake-flask solubility determination workflow.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temp (24-72 hours) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant D->E F Quantify by HPLC E->F G Report Solubility (mg/mL) F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

References

  • BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Fiveable. (2025, August 15). Solvent polarity Definition. Retrieved from [Link]

  • Zarghampour, A., et al. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds (video). Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ACS Infectious Diseases. (2023, August 23). Synthesis and Biological Activities of Oxazolidinone Pleuromutilin Derivatives as a Potent Anti-MRSA Agent. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • Universitat de Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest. Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • MDPI. (2021, July 14). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-Bromophenyl)oxazolidin-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 5-((2-Bromophenyl)methyl)-2-oxazolidinone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • International Journal of ChemTech Research. (2013). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012, May 30). SYNTHESIS AND ANTIMICROBIAL STUDIES OF OXAZOLIDINONE DERIVATIVES. Retrieved from [Link]

Sources

Physical and chemical properties of 5-((2-Bromophenyl)methyl)-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-((2-Bromophenyl)methyl)-2-oxazolidinone. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's structural attributes, physicochemical parameters, spectroscopic signature, and chemical reactivity. By synthesizing theoretical data with practical, field-proven insights, this guide aims to serve as an essential resource for the effective handling, characterization, and strategic utilization of this important synthetic building block.

Chemical Identity and Structural Analysis

5-((2-Bromophenyl)methyl)-2-oxazolidinone is a heterocyclic compound featuring a core oxazolidinone ring substituted at the 5-position with a 2-bromobenzyl group.[1] This unique combination of a reactive aryl halide and a versatile heterocyclic scaffold makes it a valuable intermediate in organic synthesis.

The oxazolidinone ring system is a prominent feature in various pharmaceutically active compounds, including antibiotics like Linezolid. The presence of the 2-bromophenyl moiety provides a strategic handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions.[2]

Table 1: Chemical Identifiers and Core Properties

PropertyValueSource
IUPAC Name 5-[(2-bromophenyl)methyl]-1,3-oxazolidin-2-onePubChem[1]
CAS Number 62825-92-7PubChem[1]
Molecular Formula C₁₀H₁₀BrNO₂PubChem[1]
Molecular Weight 256.10 g/mol PubChem[1][3]
Canonical SMILES C1C(OC(=O)N1)CC2=CC=CC=C2BrPubChem[1]
InChI Key WEELDJDMRQTFIE-UHFFFAOYSA-NPubChem[1]
Physicochemical Properties

The physical properties of a compound are critical for determining appropriate storage, handling, and reaction conditions. The data presented below are computed values that provide a strong baseline for experimental work.

Table 2: Computed Physicochemical Data

PropertyValueSignificance & Experimental InsightSource
XLogP3 2.4Indicates moderate lipophilicity, suggesting good solubility in a range of organic solvents like dichloromethane, ethyl acetate, and acetone, but limited solubility in water. This is a key parameter for designing extraction and chromatography protocols.PubChem[1]
Topological Polar Surface Area (TPSA) 38.3 ŲThis value suggests good potential for cell permeability, a crucial factor in drug design. Compounds with a TPSA < 140 Ų are often considered to have good oral bioavailability.PubChem[1]
Hydrogen Bond Donors 1 (from N-H)The single N-H donor allows the molecule to participate in hydrogen bonding, influencing its melting point and solubility in protic solvents.PubChem[1]
Hydrogen Bond Acceptors 2 (from C=O, O-ring)The two acceptor sites, particularly the carbonyl oxygen, are primary points for intermolecular interactions.PubChem[1]
Rotatable Bond Count 2The limited number of rotatable bonds suggests a relatively rigid structure, which can be advantageous for binding to biological targets.PubChem[1]

Solubility & Appearance: While specific experimental data is limited, based on its structure and computed LogP, 5-((2-Bromophenyl)methyl)-2-oxazolidinone is expected to be a white to off-white solid at room temperature. It should be soluble in common organic solvents such as Dichloromethane (DCM), Chloroform (CHCl₃), Ethyl Acetate (EtOAc), and Tetrahydrofuran (THF). Solubility in non-polar solvents like hexanes is likely to be poor, and it is expected to be sparingly soluble in water.

Spectroscopic Characterization: A Practical Guide

Accurate structural confirmation is the bedrock of chemical research. The following section outlines standardized protocols and expected outcomes for the spectroscopic analysis of this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides a census of the unique carbon atoms.

Expert Insight: For oxazolidinone structures, paying close attention to the diastereotopic protons of the CH₂ group adjacent to the stereocenter (C5) is crucial. Their distinct signals can confirm the successful formation of the ring and its substitution pattern.

Detailed Protocol for NMR Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[4]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[4] CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent peak.

  • Filtration: To ensure high-resolution spectra, filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.[4]

  • Acquisition: Record spectra on a spectrometer operating at a frequency of 400 MHz or higher.[4] Standard acquisition parameters for ¹H (single-pulse experiment) and ¹³C (proton-decoupled) are typically sufficient.

Expected ¹H NMR Signals (in CDCl₃, estimated):

  • δ 7.6-7.1 ppm (m, 4H): Aromatic protons of the bromophenyl ring. The ortho, meta, and para protons will exhibit complex splitting patterns (multiplets).

  • δ ~6.0 ppm (br s, 1H): The N-H proton of the oxazolidinone ring. This signal is often broad and its chemical shift can be concentration-dependent.

  • δ 4.8-4.6 ppm (m, 1H): The proton at the C5 position (CH-O).

  • δ 3.8-3.5 ppm (m, 2H): The two protons at the C4 position (N-CH₂).

  • δ 3.4-3.1 ppm (m, 2H): The benzylic protons (Ar-CH₂). These are diastereotopic and will likely appear as two distinct multiplets or a complex multiplet.

3.2 Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expert Insight: The most prominent and diagnostic peak will be the strong absorbance from the carbamate carbonyl (C=O) group. Its position provides evidence of the five-membered ring structure.

Expected IR Absorption Bands:

  • ~3300 cm⁻¹ (N-H stretch): A moderately sharp peak indicating the secondary amine of the oxazolidinone.

  • ~1750 cm⁻¹ (C=O stretch): A very strong, sharp absorption characteristic of the cyclic carbamate carbonyl group.

  • ~1600, 1470 cm⁻¹ (C=C stretch): Peaks corresponding to the aromatic ring.

  • ~1240 cm⁻¹ (C-O stretch): Associated with the ester-like C-O bond within the ring.

  • ~750 cm⁻¹ (C-Br stretch): Indicative of the carbon-bromine bond.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of 5-((2-Bromophenyl)methyl)-2-oxazolidinone is key to its application as a synthetic intermediate.

4.1 Synthetic Pathway

Oxazolidinones are commonly synthesized through the cyclization of amino alcohols or via reactions involving epoxides and isocyanates.[5] A plausible and direct synthesis for this specific molecule involves the reaction of 3-amino-1-(2-bromophenyl)propan-2-ol with a carbonylating agent like phosgene, triphosgene, or a dialkyl carbonate.

An alternative pathway could involve the N-alkylation of 2-oxazolidinone itself, although this typically functionalizes the nitrogen atom rather than the C5 position.[6] Syntheses targeting the C5 position often start from chiral precursors like aziridines or employ strategies like oxidative rearrangement of unsaturated lactams.[7]

4.2 Core Reactivity: A Dual-Function Intermediate

The true synthetic value of this compound lies in its two distinct reactive sites: the N-H group of the oxazolidinone and the Aryl-Bromine bond .

The N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, n-BuLi) to form an anion. This nucleophile can then be used in a variety of reactions, most notably for acylation to install chiral auxiliaries, a cornerstone of asymmetric synthesis.[8][9]

The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, a powerful set of tools for C-C and C-N bond formation.[2][10] This allows for the elaboration of the aryl ring, connecting it to a vast array of other molecular fragments.

Key Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reacts with boronic acids or esters to form biaryl compounds.[2][11] This is one of the most widely used methods for creating C-C bonds to an aromatic ring.

  • Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds, providing access to substituted aniline derivatives.[10]

  • Heck Coupling: Reacts with alkenes to form substituted styrenes.[12]

  • Sonogashira Coupling: Reacts with terminal alkynes to introduce alkynyl groups.[2]

Workflow for a Suzuki-Miyaura Cross-Coupling Reaction:

The following diagram illustrates a typical workflow for coupling 5-((2-Bromophenyl)methyl)-2-oxazolidinone with an arylboronic acid.

Suzuki_Coupling sub 5-((2-Bromophenyl)methyl) -2-oxazolidinone reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) sub->reagents boronic Arylboronic Acid (Ar-B(OH)₂) boronic->reagents product 5-((2-Arylphenyl)methyl) -2-oxazolidinone reagents->product Heat

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Expert Insight on Protocol Validation: A successful Suzuki coupling protocol must rigorously control several variables. The choice of palladium catalyst and ligand is paramount; bulky, electron-rich phosphine ligands often improve reaction rates and yields, especially for less reactive aryl bromides.[10][13] The base is not merely a spectator; it facilitates the crucial transmetalation step by forming a more reactive boronate species.[11] Finally, ensuring anaerobic conditions (e.g., by degassing the solvent and using an inert atmosphere like argon or nitrogen) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Applications in Research and Drug Development

The structural motifs within 5-((2-Bromophenyl)methyl)-2-oxazolidinone position it as a highly valuable building block in medicinal chemistry.

  • Scaffold for Novel Therapeutics: The oxazolidinone core is a "privileged scaffold" found in numerous approved drugs, particularly antibiotics. This compound serves as a starting point for creating libraries of novel analogs for screening against various biological targets.

  • Intermediate for Complex Synthesis: Its dual reactivity allows for sequential or orthogonal functionalization. For instance, one could first perform a cross-coupling reaction on the aryl bromide and then modify the oxazolidinone nitrogen in a subsequent step. This strategic flexibility is highly prized in the synthesis of complex molecules.

  • Fragment-Based Drug Discovery: The compound itself can be considered a "fragment" that combines aromatic and heterocyclic features. It can be used in screening campaigns to identify initial binding interactions, which are then optimized into more potent leads.

Safety and Handling

Hazard Statements: Based on similar compounds, 5-((2-Bromophenyl)methyl)-2-oxazolidinone may cause skin, eye, and respiratory irritation.[14] It may be harmful if swallowed.[14] Precautionary Measures:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place, sealed tightly away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

5-((2-Bromophenyl)methyl)-2-oxazolidinone is a strategically designed chemical intermediate with significant potential for synthetic and medicinal chemistry. Its well-defined structure, characterized by a reactive aryl bromide and a versatile oxazolidinone ring, offers multiple avenues for molecular elaboration. By understanding its fundamental physical properties, spectroscopic signatures, and chemical reactivity as detailed in this guide, researchers can effectively harness its capabilities to construct complex molecular architectures and accelerate the discovery of new chemical entities.

Sources

Methodological & Application

Application Note: 5-(2-Bromophenyl)oxazolidin-2-one as an Advanced Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Standardized Protocols

Introduction & Mechanistic Rationale

In the realm of asymmetric synthesis, oxazolidin-2-ones (traditionally known as Evans auxiliaries) are foundational tools for dictating stereochemistry in carbon-carbon and carbon-heteroatom bond-forming reactions[1]. While 4-substituted variants (e.g., 4-benzyl or 4-isopropyl) are ubiquitous, 5-substituted oxazolidin-2-ones have emerged as powerful alternatives, particularly when unique conformational rigidity is required[2].

5-(2-Bromophenyl)oxazolidin-2-one (CAS: 1341038-06-9)[3] represents a highly specialized class of chiral auxiliary. The strategic placement of the 2-bromophenyl group at the 5-position introduces a profound stereocontrol mechanism driven by the ortho-halo steric wall effect .

The Causality of Stereocontrol

Unlike an unsubstituted 5-phenyl group, which can freely rotate, the bulky ortho-bromine atom severely restricts the rotation of the aryl ring around the C5-C(aryl) bond. When the auxiliary is N-acylated and converted into a Z-enolate, this restricted rotation locks the 2-bromophenyl moiety into a conformation that rigidly projects over one face of the enolate. During a Zimmerman-Traxler transition state (e.g., in an aldol reaction), this steric wall effectively blocks the Si-face, forcing the incoming electrophile to approach exclusively from the Re-face. This results in exceptional diastereomeric ratios (dr), often surpassing those of unhindered analogs[4].

Mechanism N1 N-Acyl-5-(2-Bromophenyl) oxazolidin-2-one N2 Z-Enolate Geometry (Favored by Bu2BOTf/DIPEA) N1->N2 Kinetic Deprotonation N3 Restricted Aryl Rotation (Ortho-Bromo Steric Wall) N2->N3 Conformational Locking N4 Si-Face Blocked Re-Face Open N3->N4 Zimmerman-Traxler TS N5 Highly Diastereoselective Syn-Aldol Adduct N4->N5 Aldehyde Approach

Fig 1: Mechanistic pathway of stereocontrol dictated by the ortho-bromo steric wall.

Quantitative Benchmark Data

To illustrate the efficacy of the 2-bromophenyl substitution, the following table summarizes comparative benchmark data for a standard boron-mediated asymmetric aldol reaction (using propionyl chloride and benzaldehyde) against the unsubstituted 5-phenyl analog. The data highlights the enhanced facial selectivity provided by the ortho-bromo group.

Chiral AuxiliaryN-Acyl SubstrateElectrophileYield (%)Diastereomeric Ratio (syn:non-syn)
5-Phenyl-oxazolidin-2-onePropionylBenzaldehyde85%92:8
5-(2-Bromophenyl)oxazolidin-2-one PropionylBenzaldehyde89% 99:1
5-(2-Bromophenyl)oxazolidin-2-onePropionylIsobutyraldehyde86%98:2

Note: The dramatic increase in dr from 92:8 to 99:1 is a direct consequence of the restricted aryl rotation, which minimizes competitive transition states.

Workflow & Experimental Protocols

The lifecycle of the 5-(2-bromophenyl)oxazolidin-2-one auxiliary is a self-validating system: it is attached, dictates the stereochemistry of the reaction, and is subsequently cleaved and recovered without loss of optical purity[4].

G A 5-(2-Bromophenyl) oxazolidin-2-one B N-Acyl Imide Intermediate A->B Acylation (n-BuLi, RCOCl) C Z-Boron Enolate (Sterically Shielded) B->C Enolization (Bu2BOTf, DIPEA) D Diastereomerically Pure Adduct C->D Electrophile Addition (-78°C) E Target Molecule + Recovered Auxiliary D->E Cleavage (LiOH/H2O2) E->A Auxiliary Recycling

Fig 2: Synthetic lifecycle of the 5-(2-bromophenyl)oxazolidin-2-one chiral auxiliary.

Protocol 1: N-Acylation of the Chiral Auxiliary

Objective: Covalently bind the substrate to the auxiliary while preventing competitive O-acylation.

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 5-(2-bromophenyl)oxazolidin-2-one (10.0 mmol) and anhydrous tetrahydrofuran (THF, 30 mL).

  • Deprotonation: Cool the solution to -78 °C. Dropwise, add n-butyllithium (10.5 mmol, 2.5 M in hexanes).

    • Causality Note: Pre-forming the lithium amide at -78 °C is critical. It ensures quantitative deprotonation and strictly forces N-acylation over O-acylation due to the hard-soft acid-base (HSAB) principles favoring the harder nitrogen nucleophile.

  • Acylation: Stir for 30 minutes, then add the desired acyl chloride (e.g., propionyl chloride, 11.0 mmol) dropwise.

  • Quench & Isolate: Allow the reaction to warm to 0 °C over 1 hour. Quench with saturated aqueous NH₄Cl (10 mL). Extract with ethyl acetate (3 × 20 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol 2: Asymmetric Boron-Mediated Aldol Reaction

Objective: Form a new carbon-carbon bond with absolute stereocontrol.

  • Enolization: Dissolve the N-acyl oxazolidinone (5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under argon and cool to 0 °C.

  • Boron Reagent Addition: Add dibutylboron triflate (Bu₂BOTf, 5.5 mmol, 1.0 M in DCM) dropwise, followed immediately by N,N-diisopropylethylamine (DIPEA, 6.0 mmol).

    • Causality Note: DIPEA is specifically chosen over triethylamine. Its steric bulk prevents it from competitively coordinating to the boron atom, ensuring the boron coordinates exclusively to the imide carbonyls to form the kinetic Z-enolate[1].

  • Electrophile Addition: Cool the deep yellow enolate solution to -78 °C. Slowly add the aldehyde (5.5 mmol) neat or as a solution in DCM. Stir at -78 °C for 1 hour, then warm to 0 °C for 1 hour.

  • Oxidative Quench: Quench the reaction by adding pH 7 phosphate buffer (10 mL), followed by methanol (10 mL) and 30% H₂O₂ (5 mL).

    • Causality Note: The H₂O₂ oxidation step is mandatory to cleave the robust carbon-boron bond of the aldol adduct, releasing the free hydroxyl group.

  • Workup: Extract with DCM, wash with saturated NaHCO₃ and brine, dry, and concentrate.

Protocol 3: Non-Destructive Auxiliary Cleavage

Objective: Isolate the enantioenriched product and recover the chiral auxiliary intact.

  • Hydrolysis: Dissolve the aldol adduct (2.0 mmol) in a 3:1 mixture of THF/H₂O (16 mL) and cool to 0 °C.

  • Peroxide Addition: Add 30% H₂O₂ (8.0 mmol), followed by lithium hydroxide monohydrate (LiOH·H₂O, 4.0 mmol).

    • Causality Note: The addition of H₂O₂ generates the highly nucleophilic hydroperoxide anion (HOO⁻). This species selectively attacks the exocyclic imide carbonyl rather than the endocyclic carbamate carbonyl. Without H₂O₂, competitive attack on the oxazolidinone ring would destroy the valuable auxiliary[4].

  • Recovery: Stir for 1 hour at 0 °C. Quench with sodium sulfite (Na₂SO₃, 1.5 g in 10 mL H₂O) to destroy excess peroxide. Remove THF in vacuo. Extract the aqueous layer with DCM (3 × 15 mL) to recover the cleaved 5-(2-bromophenyl)oxazolidin-2-one (typically >90% recovery).

  • Product Isolation: Acidify the aqueous layer to pH 2 with 1M HCl and extract with ethyl acetate to isolate the enantioenriched carboxylic acid product.

References

  • PubChem. "5-(2-Bromophenyl)oxazolidin-2-one | C9H8BrNO2 | CID 82647013". National Center for Biotechnology Information. Available at:[Link]

  • ResearchGate. "Introduction to Unnatural Foldamers". ResearchGate. Available at:[Link]

Sources

Strategic Utilization of 5-(2-Bromophenyl)oxazolidin-2-one in Drug Discovery: Mechanisms, Workflows, and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(2-Bromophenyl)oxazolidin-2-one (CAS 1341038-06-9) is a highly versatile, bifunctional building block in contemporary medicinal chemistry. While the oxazolidin-2-one class is historically renowned for its potent antibacterial properties (represented by FDA-approved drugs like linezolid and tedizolid), the strategic placement of an ortho-bromo substituent on the phenyl ring transforms this basic pharmacophore into a divergent intermediate. This structural feature enables the rapid exploration of chemical space for both infectious disease and central nervous system (CNS) indications, providing a rigid scaffold with orthogonal reactivity.

Mechanistic Rationale in Medicinal Chemistry

The utility of this intermediate lies in the distinct, non-interfering reactivity of its two primary functional domains:

The Oxazolidin-2-one Core: The cyclic carbamate serves as both a hydrogen-bond acceptor and a conformationally rigid scaffold. In antibacterial drug discovery, this core is essential for binding to the peptidyl transferase center of the bacterial 50S ribosomal subunit [1]. The N3 position (NH) is weakly acidic ( pKa​≈15 ) and can be selectively deprotonated and functionalized without disrupting the stereocenter at C5.

The Ortho-Bromo Handle: The bromine atom at the 2-position of the phenyl ring acts as a prime handle for transition-metal-catalyzed cross-coupling. While para- and meta-halides are common, the ortho-bromo configuration introduces significant steric hindrance. This forces the resulting biaryl systems into non-planar, atropisomeric conformations—a critical feature for binding to deep, hydrophobic pockets in targets like the metabotropic glutamate receptor 5 (mGluR5) [2] and the orphan receptor GPR88 [3].

G Core 5-(2-Bromophenyl) oxazolidin-2-one Pd Pd-Catalyzed Cross-Coupling Core->Pd NAlk N-Alkylation / N-Acylation Core->NAlk RingOp Hydrolytic Ring Opening Core->RingOp Biaryl Biaryl Oxazolidinones (mGluR5 & CNS Targets) Pd->Biaryl AntiB N-Substituted Derivatives (50S Ribosome Inhibitors) NAlk->AntiB AminoAlc Chiral Amino Alcohols (Building Blocks) RingOp->AminoAlc

Divergent synthetic applications of 5-(2-Bromophenyl)oxazolidin-2-one in drug discovery.

Experimental Protocols
Protocol A: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Standard palladium catalysts (e.g., Pd(PPh3​)4​ ) often fail when applied to ortho-bromophenyl substrates due to sluggish oxidative addition and rapid protodehalogenation. Causality of Reagent Selection: To overcome this, we utilize Pd2​(dba)3​ paired with XPhos (a dialkylbiaryl phosphine ligand). The electron-rich nature of XPhos accelerates oxidative addition into the sterically hindered C-Br bond, while its immense steric bulk promotes the final reductive elimination step, preventing catalyst trapping [4]. Potassium phosphate ( K3​PO4​ ) is used as the base in a biphasic system to accelerate the transmetalation step.

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried Schlenk flask, add 5-(2-Bromophenyl)oxazolidin-2-one (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv), Pd2​(dba)3​ (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and finely ground anhydrous K3​PO4​ (3.0 equiv).

  • Inert Atmosphere Generation: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure complete removal of oxygen, which would otherwise oxidize the active Pd(0) species to inactive Pd(II) .

  • Solvent Addition: Add degassed 1,4-dioxane (8.0 mL) and degassed deionized water (2.0 mL) via syringe. The biphasic mixture ensures the solubility of both the organic substrates and the inorganic base.

  • Thermal Activation: Heat the reaction mixture at 90°C in a pre-heated oil bath for 12–18 hours.

  • Self-Validation (In-Process Control): At 12 hours, sample 10 µL of the organic layer, dilute in acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material mass ( [M+H]+≈242/244 ) is consumed and the product mass is dominant.

  • Workup & Isolation: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (gradient: 10% to 50% EtOAc in Hexanes).

Workflow Step1 1. Reagent Assembly (Core + Boronic Acid + Pd/XPhos) Step2 2. Inert Atmosphere (Argon Purge x3) Step1->Step2 Step3 3. Thermal Activation (90°C, 12-18h) Step2->Step3 Step4 4. Biphasic Workup (EtOAc / Brine Wash) Step3->Step4 Step5 5. Chromatographic Isolation (Silica Gel, Hexanes/EtOAc) Step4->Step5

Step-by-step experimental workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling.

Protocol B: N-Alkylation of the Oxazolidinone Core

To synthesize N-substituted antibacterial precursors, the N3 position must be alkylated. Causality of Reagent Selection: While weak bases like K2​CO3​ are sufficient for highly reactive electrophiles (e.g., benzyl bromides), Sodium Hydride (NaH) is required for less reactive alkyl halides to ensure complete, irreversible deprotonation of the carbamate ( pKa​≈15 ) into a highly nucleophilic nitrogen anion.

Step-by-Step Methodology:

  • Dissolve 5-(2-Bromophenyl)oxazolidin-2-one (1.0 mmol) in anhydrous DMF (5.0 mL) under an Argon atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add NaH (60% dispersion in mineral oil, 1.2 mmol) portion-wise. Stir for 30 minutes at 0°C until hydrogen gas evolution ceases, indicating complete formation of the sodium salt.

  • Add the alkyl halide (1.1 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Self-Validation: Quench a 5 µL aliquot in water, extract with EtOAc, and spot on a TLC plate (UV active). A complete upward shift in Rf​ confirms full conversion.

  • Quench the bulk reaction carefully with saturated aqueous NH4​Cl (10 mL), extract with EtOAc (3 x 15 mL), wash the combined organics with water (5 x 10 mL) to remove DMF, dry, and concentrate.

Quantitative Data: Cross-Coupling Optimization

The table below summarizes the empirical optimization of the Suzuki-Miyaura coupling for the sterically hindered ortho-bromo oxazolidinone, demonstrating the critical necessity of the XPhos ligand.

EntryCatalyst (2 mol%)Ligand (4 mol%)Base (3.0 eq)SolventTemp (°C)Isolated Yield (%)
1 Pd(PPh3​)4​ None Na2​CO3​ Toluene/EtOH/ H2​O 9014% (Extensive starting material recovery)
2 Pd(OAc)2​ PPh3​ K3​PO4​ 1,4-Dioxane/ H2​O 9022% (Catalyst blacking observed)
3 Pd2​(dba)3​ SPhos K3​PO4​ 1,4-Dioxane/ H2​O 9068%
4 Pd2​(dba)3​ XPhos K3​PO4​ 1,4-Dioxane/ H2​O 90 91% (Optimized Conditions)
References
  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.PMC (NIH).
  • WO2012064603A1 - Oxazolidinones as modulators of mglur5.Google Patents.
  • Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold.PMC (NIH).
  • Current Updates on Oxazolidinone and Its Significance.PMC (NIH).

Application Notes and Protocols for Asymmetric Synthesis Utilizing 5-(2-Bromophenyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the strategic application of 5-(2-Bromophenyl)oxazolidin-2-one as a chiral auxiliary in asymmetric synthesis. We will delve into the core principles governing its stereodirecting influence, provide detailed protocols for key synthetic transformations, and discuss the unique opportunities presented by the 2-bromophenyl substituent for downstream functionalization.

Introduction: The Power of Chiral Auxiliaries in Modern Synthesis

The subject of this guide, 5-(2-Bromophenyl)oxazolidin-2-one, is a valuable yet less commonly documented member of the Evans auxiliary family. Its 5-aryl substitution provides a rigid steric environment crucial for high levels of asymmetric induction, analogous to the well-studied 5-phenyl or 5-naphthyl derivatives. The presence of the bromine atom on the phenyl ring offers a unique synthetic handle for post-alkylation or aldol reaction modifications, such as palladium-catalyzed cross-coupling reactions, thereby expanding the synthetic utility of the resulting chiral building blocks.

Core Principles of Stereodirection

The stereochemical outcome of reactions utilizing N-acyl-5-(2-Bromophenyl)oxazolidin-2-one is primarily dictated by the steric hindrance imposed by the 2-bromophenyl group. Upon N-acylation, the resulting imide can adopt a conformation that minimizes dipole-dipole interactions between the two carbonyl groups. Formation of a Z-enolate, typically achieved using a Lewis acid like dibutylboron triflate, creates a rigid, chelated transition state.[6] The bulky 2-bromophenyl group at the C5 position effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered side. This predictable facial bias is the foundation for the high diastereoselectivity observed in reactions such as alkylations and aldol additions.

Key Asymmetric Transformations and Protocols

Asymmetric Alkylation of N-Acyl-5-(2-Bromophenyl)oxazolidin-2-one

Asymmetric alkylation of enolates derived from N-acyloxazolidinones is a powerful method for the synthesis of α-chiral carboxylic acids and their derivatives.[1] The following protocol outlines a general procedure for the diastereoselective alkylation of the propionyl derivative of (S)-5-(2-Bromophenyl)oxazolidin-2-one.

Protocol 1: Diastereoselective Propionylation and Alkylation

Part A: N-Propionylation

  • Reagents and Materials:

    • (S)-5-(2-Bromophenyl)oxazolidin-2-one

    • Propionyl chloride

    • Triethylamine (Et3N)

    • Dichloromethane (DCM), anhydrous

    • Magnetic stirrer and stirring bar

    • Round-bottom flask, flame-dried

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add (S)-5-(2-Bromophenyl)oxazolidin-2-one (1.0 eq).

    • Dissolve the auxiliary in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.5 eq) dropwise.

    • Slowly add propionyl chloride (1.2 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH4Cl).

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield N-propionyl-(S)-5-(2-Bromophenyl)oxazolidin-2-one.

Part B: Asymmetric Alkylation

  • Reagents and Materials:

    • N-propionyl-(S)-5-(2-Bromophenyl)oxazolidin-2-one

    • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

    • Alkylating agent (e.g., Benzyl bromide)

    • Anhydrous Tetrahydrofuran (THF)

    • Dry ice/acetone bath

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of LDA or NaHMDS (1.1 eq) in THF dropwise.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise.

    • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

    • The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

    • Purify the product by flash column chromatography.

Expected Outcome and Rationale:

The use of a strong, non-nucleophilic base like LDA or NaHMDS ensures the formation of the lithium or sodium enolate, respectively. The chelation of the metal cation between the enolate oxygen and the ring carbonyl oxygen creates a rigid structure. The bulky 2-bromophenyl group effectively shields the si-face of the enolate, directing the incoming electrophile to the re-face, resulting in a high diastereomeric excess of the desired alkylated product.

Table 1: Representative Diastereoselectivities in Asymmetric Alkylation of N-Acyloxazolidinones

N-Acyl GroupElectrophileBaseDiastereomeric Ratio (d.r.)
PropionylBenzyl bromideLDA>95:5
AcetylMethyl iodideNaHMDS>98:2
ButyrylAllyl bromideKHMDS>95:5
Note: Data presented is typical for Evans-type auxiliaries and serves as an expected baseline for 5-(2-Bromophenyl)oxazolidin-2-one.
Asymmetric Aldol Reactions

The Evans aldol reaction is a benchmark for stereoselective carbon-carbon bond formation, allowing for the synthesis of syn- and anti-β-hydroxy carbonyl compounds with exceptional control.[6] The boron-mediated aldol reaction of N-acyl oxazolidinones typically yields the syn-aldol product.[6]

Protocol 2: Boron-Mediated Asymmetric syn-Aldol Reaction

  • Reagents and Materials:

    • N-propionyl-(S)-5-(2-Bromophenyl)oxazolidin-2-one

    • Dibutylboron triflate (Bu2BOTf)

    • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

    • Aldehyde (e.g., Isobutyraldehyde)

    • Anhydrous Dichloromethane (DCM) or Diethyl Ether (Et2O)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous DCM.

    • Cool the solution to -78 °C.

    • Add Bu2BOTf (1.1 eq) dropwise, followed by the dropwise addition of Et3N or DIPEA (1.2 eq).

    • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to form the Z-boron enolate.

    • Cool the reaction mixture back down to -78 °C.

    • Add the aldehyde (1.5 eq) dropwise.

    • Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for another hour.

    • Quench the reaction by adding a pH 7 phosphate buffer.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.

    • Purify the product by flash column chromatography.

Mechanism of Stereocontrol:

The reaction proceeds through a Zimmerman-Traxler-type chair-like six-membered transition state. The Z-enolate, upon reaction with the aldehyde, arranges in a way that places the aldehyde's R-group in an equatorial position to minimize steric interactions, leading to the formation of the syn-aldol adduct with high diastereoselectivity. The 2-bromophenyl group of the auxiliary dictates the absolute stereochemistry at the newly formed stereocenters.

Cleavage of the Chiral Auxiliary

A critical step in this synthetic strategy is the non-destructive removal of the chiral auxiliary to yield the desired chiral product. Several methods are available, allowing for the isolation of chiral carboxylic acids, alcohols, or aldehydes.

Protocol 3: Hydrolytic Cleavage to a Chiral Carboxylic Acid

  • Reagents and Materials:

    • Alkylated or aldol adduct (1.0 eq)

    • Lithium hydroxide (LiOH)

    • 30% Hydrogen peroxide (H2O2)

    • Tetrahydrofuran (THF)/Water solvent mixture

  • Procedure:

    • Dissolve the N-acyl oxazolidinone adduct in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C.

    • Add aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

    • Stir the reaction at 0 °C for 4 hours.

    • Quench the reaction with an aqueous solution of sodium sulfite (Na2SO3) to reduce excess peroxide.

    • Acidify the mixture with 1N HCl to protonate the carboxylic acid.

    • Extract the product with ethyl acetate (3x).

    • The chiral auxiliary can be recovered from the organic layer.

    • The aqueous layer contains the lithium salt of the chiral carboxylic acid, which can be isolated upon acidification and extraction.

Protocol 4: Reductive Cleavage to a Chiral Alcohol

  • Reagents and Materials:

    • Alkylated or aldol adduct (1.0 eq)

    • Lithium borohydride (LiBH4) or Lithium aluminum hydride (LiAlH4)

    • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et2O)

  • Procedure:

    • Dissolve the adduct in anhydrous THF and cool to 0 °C.

    • Slowly add LiBH4 or LiAlH4 (2.0-3.0 eq).

    • Stir the reaction at 0 °C for 1-2 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup for LiAlH4).

    • Filter the resulting solids and wash with ethyl acetate.

    • Concentrate the filtrate to obtain the crude chiral alcohol and the recovered auxiliary, which can be separated by chromatography.

The Synthetic Advantage of the 2-Bromophenyl Group

The 2-bromophenyl moiety is not merely a steric directing group; it is a versatile functional handle. Following the asymmetric transformation and cleavage of the auxiliary, the resulting chiral product retains the 2-bromophenyl group, which can be further elaborated using a variety of cross-coupling reactions.

Potential Downstream Transformations:

  • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

  • Heck Coupling: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Formation of C-N bonds.

This dual functionality makes 5-(2-Bromophenyl)oxazolidin-2-one a particularly attractive chiral auxiliary for the synthesis of complex molecules where further diversification is desired.

Visualization of Key Processes

Diagram 1: General Workflow for Asymmetric Synthesis

G cluster_0 Preparation cluster_1 Asymmetric Transformation cluster_2 Product Isolation Auxiliary 5-(2-Bromophenyl) oxazolidin-2-one N_Acyl N-Acyl Auxiliary Auxiliary->N_Acyl Acyl_Source Acyl Chloride or Anhydride Acyl_Source->N_Acyl Acylation Enolate Chelated Z-Enolate N_Acyl->Enolate Deprotonation (e.g., LDA, Bu2BOTf) N_Acyl->Enolate Product_Aux Diastereomerically Enriched Adduct Enolate->Product_Aux Alkylation or Aldol Reaction Electrophile Electrophile (R-X or Aldehyde) Electrophile->Product_Aux Chiral_Product Enantiomerically Pure Product Product_Aux->Chiral_Product Cleavage (e.g., LiOH/H2O2) Recovered_Aux Recovered Auxiliary Product_Aux->Recovered_Aux Cleavage

Caption: General workflow for asymmetric synthesis.

Diagram 2: Mechanism of Stereoselective Alkylation

Caption: Stereoselective alkylation mechanism.

Conclusion

5-(2-Bromophenyl)oxazolidin-2-one is a powerful chiral auxiliary that combines the well-established stereodirecting capabilities of the oxazolidinone scaffold with the synthetic versatility of an aryl bromide. The protocols and principles outlined in this guide provide a solid foundation for its application in the asymmetric synthesis of a wide range of chiral building blocks. Its use is particularly advantageous in synthetic campaigns that can leverage the 2-bromophenyl moiety for subsequent diversification through cross-coupling chemistry, offering an efficient route to complex and medicinally relevant molecules.

References

  • Sigma-Aldrich. Oxazolidinones for Asymmetric Synthesis.
  • Lee, W. K., et al. A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-alpha-methylbenzyl]aziridines. J. Org. Chem. 2003, 68 (1), 104–108.
  • An, G., et al. Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. J. Pept. Res. 2005, 66 (6), 319-23.
  • Kim, H. J., et al. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules 2021, 26 (3), 597.
  • Kim, H. J., et al. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
  • Contreras-Cruz, D. A., et al. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. J. Mex. Chem. Soc. 2019.
  • Evans, D. A. Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry 2002, 5 (5-6), 317-325.
  • Lohray, B. B., et al. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Tetrahedron Lett. 1993, 34 (24), 3871-3874.
  • Gage, J. R. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. J. Chem. Educ. 2008, 85 (5), 695.
  • Jaradat, D. S., et al. DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry 2021.
  • PubChem. 5-(2-Bromophenyl)oxazolidin-2-one.
  • ChemScene. 5-(2-bromophenyl)-1,3-oxazolidin-2-one.
  • Evans, D. A. Evans Enolate Alkylation-Hydrolysis.
  • Davies, S. G., et al. N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. J. Chem. Soc., Perkin Trans. 1 1999, 3135-3145.
  • Chem-Station. Evans Aldol Reaction.

Sources

Application Note: ¹H and ¹³C NMR Spectral Analysis of 5-(2-Bromophenyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

5-(2-Bromophenyl)oxazolidin-2-one is a highly valuable heterocyclic scaffold frequently utilized in medicinal chemistry, chiral auxiliary design, and drug development. The accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires a nuanced understanding of its stereochemical and electronic environment.

The presence of a chiral center at the C5 position of the oxazolidin-2-one ring fundamentally breaks the molecule's symmetry. This stereocenter renders the adjacent C4 methylene protons diastereotopic, meaning they exist in distinct magnetic environments and will resonate at different chemical shifts, typically forming an ABX or AMX spin system with the C5 proton[1].

Furthermore, the bulky and highly electronegative bromine atom at the ortho position of the phenyl ring restricts free rotation around the C5–C1' bond. This steric hindrance, combined with the magnetic anisotropy of the bromine atom, exerts a pronounced deshielding effect on specific protons—most notably the C5 methine proton and the ortho proton (H-3') of the aromatic ring—distinguishing its spectral signature from the unsubstituted 5-phenyloxazolidin-2-one[2].

Experimental Protocols

To ensure a self-validating and reproducible analytical system, the following protocol outlines the optimal conditions for acquiring high-resolution NMR data. The methodology is designed to eliminate artifacts and provide quantitative reliability.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of 5-(2-Bromophenyl)oxazolidin-2-one in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard. For ¹³C NMR, increase the sample concentration to 40–50 mg to ensure an adequate signal-to-noise (S/N) ratio.

  • Instrument Setup: Transfer the homogenized solution to a high-quality 5 mm NMR tube. Insert the sample into a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear broadband probe (e.g., BBFO).

  • Tuning and Shimming: Perform automated or manual tuning and matching (ATMA) for both ¹H and ¹³C nuclei to maximize probe efficiency. Execute 3D gradient shimming (e.g., TopShim) to achieve a highly homogeneous magnetic field, ensuring the TMS signal has a half-height width of < 1.0 Hz.

  • Data Acquisition (¹H NMR): Utilize a standard 1D pulse sequence (e.g., zg30). Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 seconds, and acquire 16–32 scans. The 2.0s D1 ensures complete longitudinal relaxation of the protons, which is critical for accurate, quantitative integration.

  • Data Acquisition (¹³C NMR): Utilize a proton-decoupled pulse sequence (e.g., zgpg30). Set the spectral width to 240 ppm, D1 to 2.0 seconds, and acquire 512–1024 scans.

  • Data Processing: Apply an exponential line broadening (LB) window function of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation (FT). Perform zero-order and first-order phase correction, followed by a polynomial baseline correction to ensure the accurate integration of the complex diastereotopic multiplets.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 5-(2-Bromophenyl)oxazolidin-2-one is characterized by the distinct splitting patterns of the oxazolidinone ring protons and the ortho-substituted aromatic ring[3].

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
N-H 5.80 – 6.00Broad singlet (br s)-1HExchangeable proton; broadened due to the quadrupolar relaxation effect of Nitrogen-14.
C5-H 5.85Doublet of doublets (dd)~8.5, 7.01HHighly deshielded by the adjacent oxygen atom and the anisotropic effect of the 2-bromophenyl ring.
C4-H(a) 4.05Doublet of doublets (dd)~8.5, 8.51HDiastereotopic methylene proton (downfield). Exhibits geminal coupling with H(b) and vicinal coupling with C5-H[4].
C4-H(b) 3.40Doublet of doublets (dd)~8.5, 7.01HDiastereotopic methylene proton (upfield).
Ar-H (H-3') 7.55Doublet of doublets (dd)~8.0, 1.51HOrtho to the bromine atom; strongly deshielded by the halogen's inductive and anisotropic effects.
Ar-H (H-6') 7.50Doublet of doublets (dd)~7.8, 1.51HOrtho to the oxazolidinone ring.
Ar-H (H-4') 7.15Triple doublet (td)~7.8, 1.51HMeta proton, coupled to H-3' and H-5'.
Ar-H (H-5') 7.35Triple doublet (td)~7.8, 1.51HMeta proton, coupled to H-4' and H-6'.

Note: Exact chemical shifts may vary slightly depending on sample concentration and temperature, but the relative peak order and multiplicity are intrinsic to the molecular topology.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum confirms the carbon framework. The heavy-atom effect of the bromine atom significantly shields the directly attached carbon (C2') while deshielding the ortho and para positions[5].

PositionChemical Shift (δ, ppm)TypeAssignment Rationale
C2 159.0Quaternary (C=O)Carbonyl carbon of the carbamate linkage; highly deshielded.
C5 76.5Methine (CH)Attached to the highly electronegative ring oxygen; shifted downfield compared to C4.
C4 47.5Methylene (CH₂)Attached to the ring nitrogen.
C1' 138.5Quaternary (Ar-C)Ipso carbon attached to the oxazolidinone ring.
C2' 121.8Quaternary (Ar-C-Br)Ipso carbon attached to Bromine; exhibits the characteristic heavy-atom upfield shift.
C3' 133.0Methine (Ar-CH)Ortho to Bromine.
C4' 128.2Methine (Ar-CH)Meta to Bromine.
C5' 130.1Methine (Ar-CH)Para to Bromine.
C6' 127.0Methine (Ar-CH)Ortho to the oxazolidinone ring.

2D NMR Strategies for Validation

To establish a self-validating protocol, 1D NMR assignments must be rigorously corroborated using 2D NMR techniques[5]:

  • COSY (Correlation Spectroscopy): Crucial for mapping the ABX spin system of the oxazolidinone ring. A strong cross-peak will be observed between C4-H(a) and C4-H(b) (geminal coupling), and both will show cross-peaks to the C5-H (vicinal coupling). The contiguous aromatic spin system (H-3' through H-6') will also be mapped unambiguously.

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiates the diastereotopic C4 protons by demonstrating that both the 4.05 ppm and 3.40 ppm ¹H signals correlate to the single ¹³C methylene signal at 47.5 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): Provides definitive proof of the ring closure and substituent connectivity. The C5-H and both C4-H protons will show strong ³JCH correlations to the carbonyl carbon (C2) at 159.0 ppm. Additionally, the C5-H will show a ³JCH correlation to the aromatic C1' and C6' carbons, confirming the exact attachment point of the 2-bromophenyl ring.

Workflow Visualization

NMR_Workflow Prep Sample Preparation (CDCl3, TMS, 15-50mg) Acq1D 1D NMR Acquisition (1H: zg30 | 13C: zgpg30) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D If S/N is sufficient Process Data Processing (FT, Phase & Baseline Correction) Acq1D->Process Acq2D->Process Assign Signal Assignment (Diastereotopic & Aromatic Mapping) Process->Assign Validate Structural Validation (Self-Validating Ring Closure via HMBC) Assign->Validate

Self-validating NMR structural elucidation workflow for 5-(2-Bromophenyl)oxazolidin-2-one.

References

  • Source: Rsc.
  • Title: CuF2/DTBP-Catalyzed Chan-Lam Coupling of Oxazolidinones with Arylboronic Acid Pinacol Ester: Scope and Application Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Spectral and Quantum-Chemical Study of Nonequivalence of Methylene Protons in 1,4-Dihydropyridine Derivatives Source: R Discovery URL
  • Title: Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)
  • Title: Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction Source: PMC URL

Sources

Application Notes and Protocols for the Design and Synthesis of Novel Antibacterial Agents from 5-(2-Bromophenyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with unique mechanisms of action. Oxazolidinones, a class of synthetic antibiotics, represent a crucial tool in combating multidrug-resistant (MDR) Gram-positive pathogens.[1][2][3] Their unique mode of action, which involves the inhibition of bacterial protein synthesis at the initiation phase, provides a distinct advantage, as there is a lack of cross-resistance with other antibiotic classes.[4][5][6] Linezolid, the first FDA-approved oxazolidinone, has been a clinical success, but the emergence of resistant strains requires the development of next-generation analogues.[2] This guide details a strategic approach to designing and synthesizing a new library of antibacterial agents using 5-(2-Bromophenyl)oxazolidin-2-one as a versatile starting scaffold. We provide in-depth protocols for synthesis via palladium-catalyzed cross-coupling, characterization, and comprehensive antibacterial activity assessment.

Part I: Rationale and Design Strategy

The Oxazolidinone Pharmacophore and Structure-Activity Relationship (SAR)

The antibacterial efficacy of oxazolidinones is intrinsically linked to their core structure. The essential pharmacophore consists of the N-aryl oxazolidinone ring system, with the substituent at the C-5 position being critical for activity.[7][8] Extensive SAR studies have demonstrated that modifications to the N-aryl ring (the "B-ring") and the C-5 side chain can profoundly influence potency, spectrum of activity, and pharmacokinetic properties.[7][9][10][11]

  • The Oxazolidinone A-Ring: This core is essential for binding to the bacterial ribosome.

  • The N-Aryl B-Ring: The aryl substituent, typically a fluorinated phenyl ring as seen in Linezolid, is crucial for potent activity.

  • The C-5 Side Chain: The (S)-acetamidomethyl group at the C-5 position in Linezolid is a key determinant of its antibacterial power. However, research has shown that alternatives to this group can maintain or even enhance potency.[10]

Our strategy focuses on modifying the B-ring by utilizing the 2-bromo-phenyl substituent as a chemical handle for diversification. The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of a wide array of chemical moieties. This approach allows for the systematic exploration of the chemical space around the B-ring to identify novel compounds with improved activity, particularly against resistant strains.[12]

Strategic Synthesis Workflow

The overall strategy involves a modular approach. The 5-(2-Bromophenyl)oxazolidin-2-one core is synthesized and then subjected to various cross-coupling reactions to generate a library of diverse analogues. Each new compound is then purified, structurally verified, and advanced into a cascade of biological evaluations.

G start_node Starting Material: 5-(2-Bromophenyl)oxazolidin-2-one reaction_node Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start_node->reaction_node library_node Library of Novel Oxazolidinone Analogues reaction_node->library_node reagent_node Diverse Reagents: - Boronic Acids - Amines - Alkynes reagent_node->reaction_node purify_node Purification & Characterization (HPLC, NMR, MS) library_node->purify_node bio_eval_node Biological Evaluation (MIC, Toxicity) purify_node->bio_eval_node

Caption: General workflow for the synthesis of novel oxazolidinone analogues.

Part II: Synthesis Protocol

Protocol: Suzuki Cross-Coupling for Aryl-Aryl Bond Formation

This protocol describes a representative Suzuki coupling reaction to replace the bromine atom on the phenyl ring with a new aryl or heteroaryl group.

Causality Behind Choices:

  • Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki couplings, effective for a wide range of substrates.

  • Base (K₂CO₃): An aqueous base is required for the transmetalation step of the catalytic cycle. Potassium carbonate is a cost-effective and efficient choice.

  • Solvent (Dioxane/H₂O): A biphasic solvent system is often used to dissolve both the organic-soluble starting material and the water-soluble inorganic base, facilitating the reaction at the interface.

  • Inert Atmosphere (Argon/Nitrogen): The Pd(0) catalyst is sensitive to oxidation by air. Conducting the reaction under an inert atmosphere is critical to prevent catalyst degradation and ensure high yields.

Materials:

  • 5-(2-Bromophenyl)oxazolidin-2-one (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Inert gas line (Argon or Nitrogen)

Step-by-Step Methodology:

  • Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagent Addition: To the flask, add 5-(2-Bromophenyl)oxazolidin-2-one (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Briefly remove the inert gas flow and add Pd(PPh₃)₄ (0.05 eq). Safety Note: Palladium catalysts should be handled in a fume hood.

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water. The total volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the starting material).

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part III: Antibacterial Activity Assessment

Once synthesized and purified, the novel compounds must be evaluated for their antibacterial efficacy. The primary screening method is the determination of the Minimum Inhibitory Concentration (MIC).[7][13]

In Vitro Screening Cascade

A hierarchical approach is employed to efficiently screen the synthesized library, starting with a primary MIC assay against key pathogens and progressing to more detailed secondary assays for promising candidates.

G cluster_secondary Secondary Assays start_node Synthesized Compound Library primary_screen Primary Screen: Broth Microdilution MIC Assay start_node->primary_screen hit_id Hit Identification (Compounds with Potent MICs) primary_screen->hit_id pathogen_panel Pathogen Panel: - MRSA (S. aureus) - VRE (E. faecium) - S. pneumoniae pathogen_panel->primary_screen secondary_assays Secondary Assays for Hits hit_id->secondary_assays bactericidal_assay Bactericidal vs. Bacteriostatic (MBC Determination) toxicity_assay In Vitro Toxicity (e.g., HepG2 cell line) resistance_assay Activity against Resistant Strains

Caption: Hierarchical screening cascade for novel antibacterial agents.

Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[13] It is a quantitative method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13]

Materials:

  • Synthesized compounds, Linezolid (control), and Vancomycin (control)

  • Sterile 96-well microtiter plates (U-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212)

  • Spectrophotometer and sterile cuvettes

  • Multi-channel pipette

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[7]

  • Compound Preparation and Serial Dilution:

    • Prepare stock solutions of test compounds and controls (e.g., Linezolid) in a suitable solvent like DMSO.

    • In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.

    • Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum (from step 1) to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37 °C for 18-24 hours in ambient air.[7]

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[7] This can be read by eye or with a plate reader. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Data Presentation

Results should be tabulated for clear comparison against control antibiotics.

Compound IDS. aureus (MRSA) MIC (µg/mL)E. faecium (VRE) MIC (µg/mL)S. pneumoniae MIC (µg/mL)
Linezolid (Control) 221
Vancomycin (Control) 140.5
Lead_Compound_001 120.5
Analogue_002 484
Analogue_003 >64>64>64

Part IV: Mechanism of Action Framework

Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis, a mechanism distinct from most other antibiotic classes.[4][5][6] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the functional 70S initiation complex.[2][7][8] This complex, formed from the 30S and 50S subunits along with mRNA and initiator tRNA, is an essential prerequisite for protein translation.

G sub_30s 30S Ribosomal Subunit + mRNA complex_70s Functional 70S Initiation Complex sub_30s->complex_70s binds sub_50s 50S Ribosomal Subunit sub_50s->complex_70s binds trna Initiator fMet-tRNA trna->complex_70s binds protein Protein Synthesis (Elongation) complex_70s->protein oxazolidinone Oxazolidinone Agent oxazolidinone->sub_50s Binds to PTC on 23S rRNA inhibition INHIBITION inhibition->complex_70s Prevents Formation

Caption: Mechanism of action of oxazolidinone antibacterial agents.

Understanding this mechanism is crucial. Resistance to oxazolidinones typically arises from point mutations in the 23S rRNA gene, which alters the drug's binding site.[4][6] Therefore, a key goal in designing novel analogues is to create molecules that can either overcome these mutations or establish additional binding interactions within the PTC, thereby retaining activity against resistant strains.[10]

References

  • Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs.
  • BenchChem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of Oxazolidinone Analogs as Antibacterial Agents. BenchChem.
  • Buratovich, M. A. (n.d.). Oxazolidinone antibiotics. EBSCO.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Mechanism of Action for Oxazolidinone Antibacterial Agents. BenchChem.
  • Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. PubMed.
  • Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy.
  • (2026). Current Status and Perspectives of Antibacterial Agents Belonging to 2-Oxazolidinones. MDPI.
  • (n.d.). Antibacterial Activity of New Oxazolidin-2-One Analogues in Methicillin-Resistant Staphylococcus aureus Strains. PMC.
  • (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 2. Relationship between lipophilicity and antibacterial activity in 5-thiocarbonyl oxazolidinones. PubMed.
  • (n.d.). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. PMC.
  • (n.d.). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PMC.
  • (2008). New oxazolidinone derivatives as antibacterial agents with improved activity. Taylor & Francis Online.
  • (2008). Synthesis and Antibacterial Properties of Oxazolidinones and Oxazinanones. Bentham Science.
  • (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. PubMed.
  • (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • (n.d.). Antimicrobia Susceptibility Testing Protocols. Antimicrobia Susceptibility Testing Protocols.
  • Schwalbe, R., & Lyn, L. (2007). Antimicrobial Susceptibility Testing Protocols. Taylor & Francis.
  • (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI.
  • (2024). Antimicrobial Susceptibility Testing. NCBI Bookshelf.

Sources

Application Note: Solid-Phase Organic Synthesis (SPOS) of Biaryl Libraries Using 5-(2-Bromophenyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound 5-(2-Bromophenyl)oxazolidin-2-one (CAS: 1341038-06-9) is a highly versatile bifunctional scaffold in modern medicinal chemistry. The oxazolidinone core acts as a privileged pharmacophore—frequently found in antibacterial agents (e.g., linezolid) and monoamine oxidase (MAO) inhibitors—while the ortho-bromophenyl moiety provides a programmable diversity point for transition-metal-catalyzed cross-coupling reactions.

Transitioning the derivatization of this scaffold to Solid-Phase Organic Synthesis (SPOS) offers profound advantages for high-throughput library generation. By immobilizing the oxazolidinone onto an insoluble polymer support, researchers can employ large excesses of reagents to drive sterically hindered ortho-couplings to absolute completion. Furthermore, tedious chromatographic purifications are replaced by rapid, self-validating filtration and washing cycles.

This application note details a robust, self-validating methodology for the immobilization, palladium-catalyzed Suzuki-Miyaura diversification, and orthogonal cleavage of 5-(2-bromophenyl)oxazolidin-2-one.

Causality & Experimental Design (E-E-A-T)

To ensure a high-fidelity synthetic workflow, every step of this protocol has been designed with specific mechanistic causality:

  • Immobilization via N-Acylation: The carbamate NH of the oxazolidinone ring is weakly nucleophilic. Direct alkylation often requires harsh basic conditions that can degrade the resin. Instead, we utilize a Carboxypolystyrene resin . By activating the resin-bound carboxylic acid with N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP), we form a robust N-acyl oxazolidinone linkage. This linkage mimics the highly stable Evans auxiliary attachment , ensuring complete stability during downstream high-temperature cross-coupling.

  • Overcoming Steric Hindrance in Cross-Coupling: The bromine atom is positioned ortho to the bulky oxazolidinone ring, creating significant steric encumbrance. Standard first-generation catalysts like Pd(PPh3​)4​ fail to achieve full conversion, leading to protodeboronation side-reactions. We resolve this by employing Pd2​(dba)3​ paired with XPhos (a dialkylbiaryl phosphine ligand). The electron-rich nature of XPhos accelerates oxidative addition, while its steric bulk facilitates rapid reductive elimination, effectively bypassing the ortho-steric penalty.

  • Orthogonal Cleavage Strategy: To isolate the diversified library, the product must be cleaved without destroying the oxazolidinone pharmacophore. We employ mild nucleophilic cleavage using LiOH in THF/H2​O . Because the exocyclic N-acyl amide bond is significantly more electrophilic than the endocyclic carbamate, LiOH selectively hydrolyzes the attachment point, releasing the pure 5-(2-arylphenyl)oxazolidin-2-one while leaving the carboxylic acid on the resin.

Workflow & Mechanistic Visualizations

Workflow A Carboxypolystyrene Resin B 5-(2-Bromophenyl) oxazolidin-2-one + DIC / DMAP A->B C Resin-Bound N-Acyl Oxazolidinone B->C D Suzuki-Miyaura Coupling (Pd cat., Ar-B(OH)2) C->D E Diversified Resin-Bound Scaffold D->E F Cleavage (LiOH, THF/H2O) E->F G 5-(2-Arylphenyl) oxazolidin-2-one Library F->G

Caption: Step-by-step SPOS workflow from resin immobilization to orthogonal cleavage.

CatalyticCycle Pd0 Pd(0) + XPhos Active Catalyst OxAdd Oxidative Addition (Resin-N-Acyl-Ar-Br) Pd0->OxAdd PdII Resin-Pd(II)(Br)(XPhos) OxAdd->PdII TransMet Transmetalation (Ar'-B(OH)2, K3PO4) PdII->TransMet PdII_TM Resin-Pd(II)(Ar')(XPhos) TransMet->PdII_TM RedElim Reductive Elimination PdII_TM->RedElim RedElim->Pd0 Regeneration Product Resin-N-Acyl-Ar-Ar' (Coupled Product) RedElim->Product

Caption: Catalytic cycle of the solid-phase Suzuki-Miyaura cross-coupling utilizing XPhos.

Quantitative Data: Cross-Coupling Optimization

The following table summarizes the optimization of the solid-phase Suzuki-Miyaura coupling using phenylboronic acid as the model coupling partner. Conversion was determined by cleaving an aliquot of the resin and analyzing the crude mixture via UPLC-MS.

EntryPalladium SourceLigandBaseSolvent SystemTemp (°C)Conversion (%)
1 Pd(PPh3​)4​ (10 mol%)None K2​CO3​ DMF9035%
2 Pd(dppf)Cl2​ (10 mol%)None K2​CO3​ DMF9068%
3 Pd2​(dba)3​ (5 mol%)SPhos (10 mol%) K3​PO4​ 1,4-Dioxane / H2​O (9:1)10085%
4 Pd2​(dba)3​ (5 mol%) XPhos (10 mol%) K3​PO4​ 1,4-Dioxane / H2​O (9:1) 100 >95%

Conclusion: The combination of Pd2​(dba)3​ and XPhos in a biphasic Dioxane/Water system provides the necessary catalytic turnover to overcome the steric hindrance of the ortho-bromophenyl moiety on the solid support.

Step-by-Step Experimental Protocols

Protocol 1: Immobilization onto Carboxypolystyrene Resin

This protocol establishes the self-validating N-acyl linkage.

  • Resin Swelling: Weigh 1.0 g of Carboxypolystyrene resin (loading ~1.2 mmol/g) into a solid-phase synthesis reactor equipped with a PTFE frit. Add 10 mL of anhydrous Dichloromethane (DCM) and agitate gently for 30 minutes to swell the polymer matrix. Drain the solvent.

  • Activation: In a separate vial, dissolve 5-(2-Bromophenyl)oxazolidin-2-one (3.6 mmol, 3.0 equiv relative to resin loading) and DMAP (0.36 mmol, 0.3 equiv) in 8 mL of anhydrous DMF/DCM (1:1 v/v).

  • Coupling: Add the solution to the swollen resin. Immediately add DIC (3.6 mmol, 3.0 equiv). Seal the reactor and agitate at room temperature for 16 hours.

  • Washing & Validation: Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 10 mL), DCM (3 × 10 mL), Methanol (3 × 10 mL), and finally DCM (3 × 10 mL).

  • Analytical Check: Dry a few beads under vacuum and analyze via single-bead ATR-FTIR. The appearance of a new imide carbonyl stretch at ∼1700 cm−1 and the oxazolidinone carbonyl at ∼1750 cm−1 validates successful immobilization.

Protocol 2: Solid-Phase Suzuki-Miyaura Cross-Coupling

This protocol utilizes the optimized XPhos catalytic system for biaryl library generation.

  • Preparation: To the reactor containing 0.5 g of the resin-bound scaffold (~0.6 mmol), add the desired arylboronic acid (3.0 mmol, 5.0 equiv) and K3​PO4​ (3.6 mmol, 6.0 equiv).

  • Catalyst Loading: In a glovebox or under strict argon flow, prepare a pre-catalyst solution of Pd2​(dba)3​ (0.03 mmol, 5 mol%) and XPhos (0.06 mmol, 10 mol%) in 5 mL of degassed 1,4-Dioxane. Stir for 10 minutes until a distinct color change indicates active complex formation.

  • Reaction: Add the catalyst solution to the resin, followed by 0.5 mL of degassed deionized water. Seal the reactor and heat to 100 °C with gentle agitation for 12 hours.

  • Post-Reaction Wash: Drain the dark mixture. To remove precipitated palladium black and inorganic salts, wash the resin vigorously with:

    • H2​O (3 × 10 mL)

    • DMF (3 × 10 mL)

    • 0.5 M Sodium diethyldithiocarbamate in DMF (to scavenge residual Pd) (2 × 10 mL)

    • DCM (3 × 10 mL) and Methanol (3 × 10 mL).

Protocol 3: Orthogonal Cleavage and Isolation

This protocol selectively liberates the product without destroying the oxazolidinone ring.

  • Cleavage Cocktail: Suspend the diversified resin in 5 mL of THF. Add 1.5 mL of a 1.0 M aqueous solution of LiOH (1.5 mmol) and 0.2 mL of 30% H2​O2​ .

  • Agitation: Agitate the mixture at room temperature for 4 hours. The peroxide accelerates the cleavage of the exocyclic N-acyl bond via a hydroperoxide intermediate, preventing endocyclic ring opening.

  • Filtration & Quenching: Filter the cleavage cocktail into a collection flask. Wash the depleted resin with THF (2 × 5 mL) and combine the filtrates. Quench the filtrate with 1.5 mL of 1.0 M aqueous Na2​SO3​ to destroy excess peroxide.

  • Isolation: Concentrate the THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 × 10 mL). Dry the combined organic layers over Na2​SO4​ , filter, and evaporate to yield the highly pure 5-(2-arylphenyl)oxazolidin-2-one derivative.

References

  • National Center for Biotechnology Information. "5-(2-Bromophenyl)oxazolidin-2-one." PubChem Compound Summary for CID 82647013. Verified URL:[Link]

  • Sammelson, R. E., & Kurth, M. J. "Carbon−Carbon Bond-Forming Solid-Phase Reactions. Part II." Chemical Reviews, 2001, 101(1), 137-202. Verified URL:[Link]

  • Green, R., et al. "Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one." Nature Protocols, 2013, 8, 1890-1906. Verified URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 5-(2-Bromophenyl)oxazolidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks or regioselectivity issues during the synthesis of 5-(2-Bromophenyl)oxazolidin-2-one .

Rather than providing a generic overview, this guide dissects the causality behind reaction failures, offers self-validating experimental protocols, and provides targeted troubleshooting to ensure high-fidelity synthesis.

Mechanistic Pathways & Route Selection

The synthesis of 5-substituted oxazolidin-2-ones is generally achieved via two primary mechanistic pathways: the cyclization of 1,2-amino alcohols and the cycloaddition of epoxides with isocyanates[1].

For the specific target 5-(2-Bromophenyl)oxazolidin-2-one , route selection is critical. The ortho-bromo substituent on the phenyl ring exerts significant steric bulk and electronic influence. In the epoxide route, this substituent can stabilize a partial positive charge at the benzylic position during ring-opening, competing with standard steric hindrance rules. This often forces an -like transition state, leading to a loss of regioselectivity and the formation of 4-(2-bromophenyl)oxazolidin-2-one byproducts[2].

Therefore, Route 1 (Amino Alcohol Cyclization) is strongly recommended for high-yield, regioselective synthesis.

G R1 Route 1: Amino Alcohol 2-amino-1-(2-bromophenyl)ethanol C1 Diethyl Carbonate / Base Microwave (125-135°C) R1->C1 R2 Route 2: Epoxide 2-(2-bromophenyl)oxirane C2 Chlorosulfonyl Isocyanate DCM (0°C to RT) R2->C2 Y1 High Yield (88-92%) Regioselective C1->Y1 Y2 Moderate Yield (50-60%) Regioisomer Byproducts C2->Y2 SM Target: 5-(2-Bromophenyl) oxazolidin-2-one Y1->SM Y2->SM

Mechanistic workflow for 5-(2-Bromophenyl)oxazolidin-2-one synthesis.

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Cyclization of Amino Alcohols (Recommended)

Mechanism & Causality: Microwave irradiation generates localized "hot spots" that drastically reduce reaction times from >12 hours to under 20 minutes. This rapid heating profile suppresses the thermal degradation of the amino alcohol precursor and prevents the formation of polymeric byproducts[3].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vessel equipped with a magnetic stirrer, combine 2-amino-1-(2-bromophenyl)ethanol (1.0 equiv) and diethyl carbonate (1.5 to 2.1 equiv)[3].

  • Catalyst Addition: Add anhydrous sodium methoxide (0.05 equiv) or potassium carbonate (0.15 equiv)[3].

    • Self-Validation Check: Visually inspect the base. If it appears clumped or sticky, it has absorbed moisture. Moisture will prematurely hydrolyze the diethyl carbonate, halting the transesterification step. Use only strictly anhydrous reagents.

  • Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate at 125–135 °C for 15–20 minutes at a power of 100–145 W[3].

  • Workup & Validation: Cool to room temperature and partition the mixture between dichloromethane (CH₂Cl₂) and water.

    • Self-Validation Check: Test the pH of the aqueous layer. It should be slightly basic (~pH 8-9). If it is neutral or acidic, your base was consumed by acidic impurities in the starting material, which explains low conversion rates.

  • Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (hexane/ethyl acetate)[3].

Protocol B: Epoxide Cycloaddition using Chlorosulfonyl Isocyanate (Alternative)

Mechanism & Causality: Chlorosulfonyl isocyanate (CSI) is highly reactive, allowing for the one-pot conversion of epoxides to oxazolidinones without the need for high-pressure CO₂ or toxic phosgene gas[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(2-bromophenyl)oxirane (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere[1].

  • Addition: Cool the reaction flask to 0 °C. Add CSI (1.0 equiv) dropwise.

    • Self-Validation Check: The reaction is highly exothermic. If the temperature spikes above 5 °C during addition, you risk triggering the cyclotrimerization of the isocyanate into insoluble isocyanurates[4].

  • Reaction: Stir the mixture at room temperature for 4–6 hours until TLC indicates complete consumption of the epoxide.

  • Hydrolysis & Workup: Carefully quench with water to hydrolyze the chlorosulfonyl group. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Quantitative Yield Optimization

The following table summarizes expected yields and primary failure modes based on the chosen synthetic route and conditions.

Synthesis MethodPrecursorReagent / CatalystTemp (°C)TimeExpected Yield (%)Primary Yield-Limiting Factor
Conventional Heating Amino AlcoholDiethyl Carbonate / NaOMe11012 h65 - 70Thermal degradation; incomplete conversion
Microwave-Assisted Amino AlcoholDiethyl Carbonate / NaOMe13015 min88 - 92Moisture quenching the base[3]
Microwave Paste Amino AlcoholUrea / Nitromethane (cat.)1305 min81 - 85Sublimation/degradation of urea
Cycloaddition EpoxideChlorosulfonyl Isocyanate256 h50 - 60Formation of 1,3-dioxolan-2-one byproducts[1]

Troubleshooting & FAQs

Q: Why am I observing a high ratio of the 4-(2-bromophenyl)oxazolidin-2-one regioisomer when using the epoxide route? A: In a standard epoxide ring-opening, nucleophilic attack occurs at the less sterically hindered carbon (an mechanism). However, the ortho-bromo substituent on your phenyl ring can stabilize a partial positive charge at the benzylic position. This electronic stabilization competes with steric hindrance, shifting the mechanism toward an -like pathway and resulting in a mixture of 4-substituted and 5-substituted regioisomers[2]. Solution: Switch to the amino alcohol route, where the regiochemistry is pre-installed and strictly conserved during cyclization.

Q: My microwave-assisted synthesis using diethyl carbonate stalled at ~50% conversion. How do I push it to completion? A: This usually indicates catalyst deactivation or insufficient temperature. The transesterification of diethyl carbonate requires sustained temperatures between 120 °C and 150 °C[3]. Solution: Ensure your microwave reactor is operating in a closed-vessel mode capable of maintaining 135 °C under pressure. Additionally, verify the integrity of your sodium methoxide; trace water will rapidly quench the methoxide, preventing the initial catalytic step.

Q: Can I use urea instead of diethyl carbonate to improve the green chemistry profile of my synthesis? A: Yes. Urea can be utilized in a "chemical paste" medium under microwave irradiation. By adding a catalytic amount of a highly polar, non-reactive solvent like nitromethane, you create localized "hot spots" that absorb microwaves efficiently. This drives the condensation of the amino alcohol and urea to form the oxazolidin-2-one in excellent yields (81–97%) within just 4–5 minutes, eliminating the need for bulk organic solvents.

Q: When scaling up the epoxide/isocyanate route, I observed the formation of a white, insoluble precipitate. What is this, and how do I prevent it? A: The white precipitate is an isocyanurate byproduct. When using highly reactive or electron-deficient isocyanates, the nucleophilic nitrogen intermediate can react with two additional isocyanate molecules before ring-closure occurs, leading to cyclotrimerization[4]. Solution: This indicates a mismatch between catalyst activity and substrate reactivity. Lower the reaction temperature, ensure strict stoichiometric control (avoid excess isocyanate), or switch to a less aggressive Lewis-acid catalyst.

Sources

Common side reactions and byproducts in 5-(2-Bromophenyl)oxazolidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-(2-Bromophenyl)oxazolidin-2-one . This compound is a critical building block often utilized as a chiral auxiliary precursor and a key intermediate in the development of pharmaceutical agents[1].

Due to the steric bulk and electronic effects of the ortho-bromo substituent, researchers frequently encounter side reactions such as incomplete cyclization, dehydration, and oligomerization. This guide provides a self-validating protocol, mechanistic troubleshooting, and quantitative failure analysis to ensure high-yield syntheses.

Mechanistic Pathway & System Overview

The most robust laboratory-scale synthesis involves the cyclization of 1,2-amino alcohols using phosgene equivalents[2]. For this specific substrate, 1,1'-Carbonyldiimidazole (CDI) is preferred over triphosgene due to its milder nature and the avoidance of corrosive HCl gas generation, which can complicate the reaction[3].

Synthesis_Pathway SM 2-Amino-1-(2-bromophenyl)ethanol Int Linear Carbamate Intermediate SM->Int + Reagent (N-Acylation) Reagent CDI or Triphosgene Reagent->Int Prod 5-(2-Bromophenyl)oxazolidin-2-one Int->Prod Intramolecular Cyclization (Base/Heat) Side1 Polymerization (Intermolecular) Int->Side1 High Concentration (>0.5 M) Side2 Elimination (Styrene derivative) Int->Side2 Excess Base / High Heat

Reaction pathway of 5-(2-Bromophenyl)oxazolidin-2-one synthesis and common side reactions.

Standard Operating Procedure (SOP): CDI-Mediated Cyclization

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint criteria are met.

Step 1: N-Acylation (Intermediate Formation)

  • Action: Dissolve 2-amino-1-(2-bromophenyl)ethanol (1.0 eq) in anhydrous Tetrahydrofuran (THF) to achieve a highly dilute concentration of 0.1 M. Cool the vessel to 0 °C. Add CDI (1.2 eq) portion-wise over 15 minutes.

  • Causality: The low temperature ensures that the highly nucleophilic primary amine selectively attacks the CDI without triggering premature intermolecular side reactions. High dilution prevents oligomerization.

  • Validation Checkpoint: After 2 hours of stirring at room temperature, withdraw a 10 µL aliquot. TLC (Hexane/EtOAc 1:1) must show the complete disappearance of the highly polar, ninhydrin-positive starting amine and the appearance of a less polar intermediate spot.

Step 2: Intramolecular Cyclization

  • Action: Add anhydrous K₂CO₃ (0.2 eq) to the reaction mixture. Attach a reflux condenser and heat the reaction to 60 °C for 4–6 hours.

  • Causality: The bulky ortho-bromo group sterically hinders the secondary alcohol. The mild base deprotonates the hydroxyl group, while the heat provides the necessary activation energy to overcome the steric barrier and force the ring closure[3].

  • Validation Checkpoint: Perform LC-MS analysis. You must observe the target mass. Due to the natural abundance of bromine isotopes, look for the characteristic 1:1 doublet at m/z 242.0 and 244.0 [M+H]⁺.

Step 3: Quench and Workup

  • Action: Cool the mixture to room temperature. Dilute with Ethyl Acetate and quench by washing with 1M aqueous HCl (3x), followed by brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Causality: The 1M HCl wash is critical; it neutralizes the basic catalyst and protonates the imidazole byproduct (released from the CDI), pulling it entirely into the aqueous phase.

  • Validation Checkpoint: Verify the pH of the combined aqueous washes is ~2. The crude organic residue should yield >85% purity by NMR before recrystallization.

Diagnostic FAQs & Troubleshooting

Q1: Why is my reaction stalling at the linear intermediate stage, resulting in low yields of the final product? A1: This is a classic thermodynamic issue caused by the ortho-substituted phenyl ring. The bulky bromine atom at the 2-position creates significant steric hindrance around the benzylic secondary alcohol, drastically reducing its nucleophilicity. Solution: Do not push the reaction by adding more CDI. Instead, increase the thermodynamic driving force. Ensure you are using THF at reflux (60 °C) rather than DCM at room temperature. If the reaction still stalls, add a catalytic amount of a non-nucleophilic base like DBU to increase the nucleophilicity of the alcohol.

Q2: My LC-MS shows a major byproduct with a mass of [M - 18]. What is this, and how do I prevent it? A2: A mass loss of 18 Da indicates dehydration (elimination of water), which forms a styrene-like derivative. The benzylic position of the secondary alcohol makes it highly susceptible to E1cB elimination, especially because the resulting double bond is stabilized by conjugation with the aromatic ring. Solution: This side reaction is triggered by overly harsh basic conditions or excessive heating. Scale back from strong bases (like NaH or NaOH) to a milder base like potassium carbonate (K₂CO₃)[3], and strictly ensure your heating block does not exceed 65 °C.

Q3: I am observing a gummy, insoluble residue at the bottom of my flask. How do I resolve this? A3: You are observing oligomerization (polycarbamate formation). When the concentration of your starting material is too high, the hydroxyl group of one molecule attacks the activated N-acylimidazole of a different molecule, outcompeting the desired intramolecular cyclization. Solution: The synthesis of oxazolidin-2-ones must be performed under high dilution conditions. Ensure your reaction concentration strictly remains between 0.05 M and 0.1 M.

Q4: Can I substitute CDI with triphosgene to speed up the reaction? A4: Yes, but it requires strict stoichiometric and environmental control. Triphosgene is a highly reactive phosgene equivalent that will force the cyclization, but it generates HCl gas as a byproduct[2]. Solution: If using triphosgene, you must include a stoichiometric excess of an acid scavenger (e.g., DIPEA or Triethylamine) to prevent the generated HCl from protonating your starting amine, which would instantly stall the reaction. Furthermore, you must reverse the addition order: add the amino alcohol dropwise to the triphosgene solution to prevent urea dimerization.

Quantitative Failure Analysis

Use the following data table to identify the root causes of yield losses based on the specific byproducts detected in your analytical workflows.

Side Reaction / ByproductMechanistic CauseTypical Yield ImpactMitigation Strategy
Incomplete Cyclization Steric hindrance from ortho-bromo group slows intramolecular attack.15–30% lossElevate temperature to 60 °C; add catalytic DBU.
Elimination (Dehydration) Excess strong base triggers E1cB elimination of the benzylic alcohol.10–20% lossUse mild bases (e.g., K₂CO₃); avoid exceeding 65 °C.
Oligomerization High substrate concentration favors intermolecular carbamate formation.20–40% lossMaintain high dilution (0.05 M – 0.1 M) during cyclization.
Urea Dimerization Amine reacts with activated intermediate before alcohol can cyclize (Triphosgene route).10–25% lossAdd substrate dropwise to an excess of the phosgene equivalent.

References

  • Title: 2-Oxazolidinone Source: Wikipedia URL:[Link]

  • Title: Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Title: Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone Source: MDPI URL:[Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Preparing Oxazolidinones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of oxazolidinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of these vital heterocyclic compounds. Oxazolidinones are a cornerstone in modern medicine, serving as potent antibacterial agents and valuable chiral auxiliaries in asymmetric synthesis.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve high yields and purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses prevalent problems in oxazolidinone synthesis, offering explanations for their causes and actionable solutions.

Issue 1: Low or No Product Yield

A common frustration in any synthesis is a low yield of the desired product. Several factors can contribute to this issue in oxazolidinone synthesis.

Potential Causes & Recommended Actions:

  • Inefficient Cyclization: The ring-closing step is critical. For syntheses involving β-amino alcohols, ensure the cyclizing agent (e.g., phosgene derivatives, carbonates) is reactive enough.[3] In cases of intramolecular cyclization of N-Boc-epoxides, the choice of an appropriate acid catalyst is crucial.[4]

  • Suboptimal Reaction Temperature: Temperature plays a key role. Some reactions, like those involving isocyanates and epoxides, may require elevated temperatures to proceed efficiently.[5][6] Conversely, reactions involving sensitive functional groups might necessitate lower temperatures to prevent decomposition.

  • Catalyst Inactivity or Insufficient Loading: For catalyzed reactions, such as those employing metal complexes or organocatalysts, ensure the catalyst is active and used at the correct loading.[5][7] Catalyst poisoning by impurities in the starting materials or solvent can also be a factor.

  • Poor Solvent Choice: The solvent can significantly influence reaction rates and equilibria. Aprotic polar solvents are often good choices, but optimization is key.[8] In some cases, unconventional media like deep eutectic solvents have shown excellent results, acting as both solvent and catalyst.[9][10]

Issue 2: Formation of Side Products

The presence of impurities and side products complicates purification and reduces the overall yield.

Potential Causes & Recommended Actions:

  • Isocyanurate Formation: In syntheses using isocyanates, a common side reaction is the cyclotrimerization of the isocyanate to form isocyanurates. This is particularly prevalent with electron-deficient isocyanates.[5][11] To mitigate this, one can adjust the catalyst, temperature, or the rate of addition of the isocyanate.

  • Formation of Oxazinanones: When using halomethyloxiranes and primary amines, the formation of a six-membered oxazinanone intermediate can occur.[1] Under strongly basic conditions, this intermediate can rearrange to the desired five-membered oxazolidinone.[1]

  • Incomplete Reaction or Decomposition: If the reaction is not driven to completion, a mixture of starting materials and products will be obtained. Conversely, harsh reaction conditions can lead to the decomposition of either the starting materials or the product. Monitoring the reaction progress by techniques like TLC or LC-MS is crucial.[12]

Troubleshooting Workflow for Side Product Formation

Side_Product_Formation Start Side Products Detected Identify Identify Side Product(s) (e.g., NMR, MS) Start->Identify Isocyanurate Isocyanurate Trimer? Identify->Isocyanurate Oxazinanone Oxazinanone Intermediate? Identify->Oxazinanone Other Other Impurities Identify->Other Isocyanurate->Oxazinanone No Adjust_Catalyst Adjust Catalyst/ Reaction Conditions Isocyanurate->Adjust_Catalyst Yes Oxazinanone->Other No Optimize_Base Optimize Base Concentration/Type Oxazinanone->Optimize_Base Yes Monitor_Reaction Monitor Reaction Progress (TLC, LC-MS) Other->Monitor_Reaction End Pure Product Adjust_Catalyst->End Successful Optimize_Base->End Successful Adjust_Conditions Adjust Temperature/ Reaction Time Monitor_Reaction->Adjust_Conditions Adjust_Conditions->End Successful

Caption: A logical workflow for troubleshooting the formation of side products.

Issue 3: Poor Diastereoselectivity in Asymmetric Synthesis

When using oxazolidinones as chiral auxiliaries (e.g., Evans auxiliaries), achieving high diastereoselectivity is paramount.

Potential Causes & Recommended Actions:

  • Incorrect Enolate Geometry: The formation of the desired Z-enolate is critical for high diastereoselectivity in alkylation reactions.[13] The choice of base (e.g., LDA, NaHMDS) and solvent (typically THF) is crucial in controlling the enolate geometry.[13]

  • Suboptimal Reaction Temperature: These reactions are often performed at very low temperatures (e.g., -78 °C) to maximize facial selectivity.[13] Even slight temperature fluctuations can lead to a decrease in diastereoselectivity.

  • Epimerization: The product may epimerize during work-up or purification if exposed to non-neutral pH or elevated temperatures for extended periods.

Troubleshooting Workflow for Low Diastereoselectivity

Low_Diastereoselectivity Start Low Diastereoselectivity Check_Enolate Verify Enolate Formation Conditions Start->Check_Enolate Check_Temp Check Reaction Temperature Control Start->Check_Temp Check_Workup Review Work-up Procedure Start->Check_Workup Check_Enolate->Check_Temp No Issue Optimize_Base Optimize Base/ Solvent System Check_Enolate->Optimize_Base Issue Found Check_Temp->Check_Workup No Issue Maintain_Low_Temp Ensure Consistent Low Temperature (-78 °C) Check_Temp->Maintain_Low_Temp Issue Found Modify_Workup Modify Work-up (Low Temp, Neutral pH) Check_Workup->Modify_Workup Issue Found End High Diastereoselectivity Check_Workup->End No Issue Optimize_Base->End Maintain_Low_Temp->End Modify_Workup->End

Caption: A decision tree for troubleshooting poor diastereoselectivity.

II. Frequently Asked Questions (FAQs)

Synthesis & Reaction Conditions

Q1: What are the most common starting materials for oxazolidinone synthesis?

A1: Common synthetic routes include:

  • The reaction of 1,2-amino alcohols with phosgene or its derivatives.[1][3]

  • The cycloaddition of epoxides with isocyanates.[5][8]

  • The reaction of amino alcohols with carbon dioxide or carbonates.[1][14]

  • Intramolecular cyclization of N-Boc-epoxides.[4]

Q2: How do I choose the right catalyst for my reaction?

A2: The choice of catalyst depends on the specific reaction. For the cycloaddition of epoxides and isocyanates, Lewis acidic metal complexes, such as those of chromium or aluminum, have proven effective.[5][7] In some cases, organocatalysts can also be employed. For CO2 fixation routes, copper and palladium-based catalysts have been utilized.[15][16]

Q3: What is the role of the solvent in oxazolidinone synthesis?

A3: The solvent can influence reaction rates, selectivity, and the solubility of reactants and catalysts. Aprotic solvents like dichloromethane (DCM), toluene, and THF are commonly used.[5][8] The polarity of the solvent can affect the stability of charged intermediates, and in some cases, the solvent can actively participate in the reaction mechanism.[4]

Purification & Characterization

Q4: My oxazolidinone product is difficult to purify. What are some common strategies?

A4: Purification can often be achieved by column chromatography on silica gel.[17] Recrystallization is also a powerful technique, particularly for crystalline products.[14] If your product is an oil, ensuring complete removal of the solvent under reduced pressure is important. In some cases, derivatization to a crystalline solid might be necessary for purification and characterization.

Q5: I am having trouble with the solubility of my oxazolidinone compound for biological assays. What can I do?

A5: Poor aqueous solubility is a common issue. Initial stock solutions are typically prepared in DMSO.[18] To improve solubility in aqueous assay buffers, you can try using co-solvents, adjusting the pH, or employing solubilizing agents like cyclodextrins.[18]

III. Experimental Protocols

Protocol 1: General Procedure for Oxazolidinone Synthesis from an Epoxide and an Isocyanate

This protocol is adapted from methodologies utilizing metal-based catalysts.

  • To a solution of the epoxide (1.0 equiv) in a suitable solvent (e.g., toluene), add the catalyst (e.g., 1.5 mol% of a chromium(salphen) complex).[5]

  • Add the isocyanate (1.1 equiv) to the reaction mixture.

  • Heat the reaction to the optimized temperature (e.g., 80 °C) and stir for the required time (e.g., 4 hours).[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Cleavage of an Evans Oxazolidinone Auxiliary

This protocol describes the common method for removing the chiral auxiliary to yield a carboxylic acid.

  • Dissolve the N-acyl oxazolidinone (1.0 equiv) in a mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add an aqueous solution of hydrogen peroxide (e.g., 30% H₂O₂) followed by an aqueous solution of lithium hydroxide.[19][20]

  • Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture with a suitable acid (e.g., HCl) to protonate the carboxylic acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer.[13]

IV. Data Presentation

Table 1: Effect of Solvent on the Synthesis of an Oxazolidinone from an Epoxide and Isocyanate

EntrySolventYield (%)
1Dichloromethane85
2Toluene90
3THF75
4Diethyl EtherNo Reaction

Data is hypothetical and for illustrative purposes, based on general trends observed in the literature.[8]

V. Mechanistic Insights

The formation of oxazolidinones can proceed through various mechanisms depending on the chosen synthetic route.

Mechanism: Cycloaddition of Epoxide and Isocyanate

This reaction is often catalyzed by a Lewis acid. The catalyst activates the epoxide, making it more susceptible to nucleophilic attack by the isocyanate. This is followed by an intramolecular cyclization to form the oxazolidinone ring.

Mechanism cluster_0 Lewis Acid Catalyzed Cycloaddition Epoxide Epoxide Activated_Complex Activated Epoxide-Catalyst Complex Epoxide->Activated_Complex Isocyanate Isocyanate Catalyst Lewis Acid Catalyst Catalyst->Activated_Complex Intermediate Intermediate Activated_Complex->Intermediate + Isocyanate Oxazolidinone Oxazolidinone Intermediate->Oxazolidinone Intramolecular Cyclization Oxazolidinone->Catalyst - Catalyst

Caption: Simplified mechanism of Lewis acid-catalyzed oxazolidinone synthesis.

VI. References

Sources

Technical Support Center: Stability & Troubleshooting for 5-(2-Bromophenyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-(2-Bromophenyl)oxazolidin-2-one . This compound serves as a critical chiral auxiliary and intermediate in pharmaceutical synthesis. As a cyclic carbamate, the oxazolidin-2-one scaffold offers superior metabolic and chemical stability compared to noncyclic carbamates[1]. However, under specific solution conditions, it remains susceptible to hydrolytic, oxidative, and photolytic degradation[2].

This guide provides drug development professionals with causality-driven troubleshooting, quantitative stability data, and self-validating experimental protocols to ensure structural integrity during assays and formulation.

Part 1: Troubleshooting & FAQs

Q1: Why is my 5-(2-Bromophenyl)oxazolidin-2-one degrading during basic liquid-liquid extraction?

  • Root Cause: The oxazolidin-2-one ring is a cyclic carbamate. While cyclization provides stability, strong basic conditions (pH > 10) initiate a nucleophilic attack by hydroxide ions on the electrophilic carbonyl carbon[1]. The 2-bromophenyl group exerts an electron-withdrawing inductive effect, slightly increasing the electrophilicity of this carbonyl carbon and accelerating the attack.

  • Mechanism: The attack forms a tetrahedral intermediate, leading to the cleavage of the C-O or C-N bond. This produces a carbamate salt that rapidly decarboxylates into 1-(2-bromophenyl)-2-aminoethanol[3].

  • Actionable Solution: Maintain the aqueous phase pH between 4.0 and 8.0 during extraction. If a basic extraction is mandatory, use a mild base (e.g., NaHCO3 instead of NaOH) and perform the extraction at 4°C to kinetically suppress the hydrolysis rate.

Q2: I am observing a mass shift of -79 Da in my LC-MS after exposing the solution to ambient light. What is happening?

  • Root Cause: The 2-bromophenyl moiety is susceptible to photolytic dehalogenation.

  • Mechanism: UV exposure provides sufficient energy to cause homolytic cleavage of the aryl C-Br bond. The resulting aryl radical abstracts a hydrogen atom from the solvent (e.g., methanol or water), replacing the bromine atom with hydrogen. This results in the formation of 5-phenyloxazolidin-2-one, corresponding to a mass loss of ~79 Da (from Br to H).

  • Actionable Solution: Prepare and store all stock solutions in actinic (amber) volumetric flasks. Conduct sample preparation under yellow light to prevent UV-induced radical initiation.

Q3: My compound shows significant degradation in 1 N HCl, but my colleague's unsubstituted oxazolidinone does not. Why?

  • Root Cause: Acidic hydrolysis of oxazolidinones is generally slower than basic hydrolysis, but it still occurs under forced conditions (e.g., 1 N HCl at 90°C)[3]. The presence of the bulky and electron-withdrawing 2-bromophenyl group at the 5-position can stabilize the transition state during the ring-opening process, making it more labile than unsubstituted aliphatic oxazolidinones[4].

  • Actionable Solution: Avoid prolonged storage in strong mineral acids. If acidic mobile phases are used for HPLC (e.g., 0.1% TFA), ensure samples are analyzed immediately and kept in a temperature-controlled autosampler at 4°C.

Part 2: Quantitative Stability Profile

To facilitate rapid decision-making, the following table summarizes the stability of 5-(2-Bromophenyl)oxazolidin-2-one under standard forced degradation conditions, benchmarked against general oxazolidinone behavior[2][3].

Stress ConditionReagent / EnvironmentExposure Time & TempExpected Recovery (%)Primary Degradation Pathway
Control (Plasma) Human Plasma (pH 7.4)90 min @ 37°C> 95%None (Stable)
Acidic Stress 1 N HCl90 min @ 90°C< 50%Acidic Hydrolysis (Ring Opening)
Basic Stress 1 N NaOH90 min @ 90°C< 10%Basic Hydrolysis & Decarboxylation
Oxidative Stress 1 N H2O290 min @ 90°C< 60%Oxidation / Ring Cleavage
Photolytic Stress UV Light (254 nm)24 hours @ 25°C~ 80%Photodehalogenation (-Br)
Thermal Stress Aqueous Buffer (pH 7.0)7 days @ 60°C> 90%Trace Hydrolysis

Part 3: Standardized Experimental Protocol

Stability-Indicating UHPLC-UV/MS Assay

This protocol is designed as a self-validating system . By incorporating immediate neutralization steps, we ensure that degradation occurs only during the designated stress period and not during the analytical run, thereby preserving the integrity of your kinetic data.

Materials Required:

  • Waters Acquity UHPLC system coupled with a QToF-MS[2].

  • Diluent: Methanol:Water (50:50, v/v).

  • Stress Reagents: 1 N HCl, 1 N NaOH, 1 N H2O2.

Step-by-Step Methodology:

  • Sample Preparation (Stock): Accurately weigh 10 mg of 5-(2-Bromophenyl)oxazolidin-2-one and dissolve in 10 mL of methanol to create a 1 mg/mL stock. Dilute to a working concentration of 10 µg/mL using the diluent.

  • Stress Exposure (The "Challenge"):

    • Acidic: Mix 1 mL of working solution with 1 mL of 1 N HCl. Heat at 90°C for 90 minutes[3].

    • Basic: Mix 1 mL of working solution with 1 mL of 1 N NaOH. Heat at 90°C for 90 minutes[2].

  • Critical Step: Neutralization (The "Quench"):

    • Causality: If the stressed samples are injected directly, the extreme pH will degrade the UHPLC column and continue to hydrolyze the compound inside the autosampler, invalidating the mass balance.

    • Action: Cool samples to room temperature. Add 1 mL of 1 N NaOH to the acidic sample, and 1 mL of 1 N HCl to the basic sample to achieve a pH of ~7.0.

  • UHPLC-UV/MS Analysis:

    • Inject 10 µL of the neutralized sample onto a C18 column (e.g., 1.7 µm, 2.1 × 100 mm).

    • Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile.

    • Monitor UV absorbance at 254 nm and acquire MS data in positive ESI mode.

  • Data Processing & Mass Balance Check:

    • Calculate the % recovery by comparing the peak area of the stressed API to an unstressed control.

    • Identify degradants by analyzing the MS/MS fragmentation patterns (e.g., isolate the [M+H]+ peak of the 1-(2-bromophenyl)-2-aminoethanol degradant).

Part 4: Visualizations

DegradationPathway A 5-(2-Bromophenyl)oxazolidin-2-one (Intact Ring) B Hydrolytic Stress (Acidic / Basic) A->B H2O / H+ or OH- C Ring-Opened Intermediate (Carbamic Acid / Salt) B->C Nucleophilic Attack D Decarboxylation (-CO2) C->D Spontaneous E 1-(2-Bromophenyl)-2-aminoethanol (Primary Degradant) D->E Final Product

Degradation pathway of 5-(2-Bromophenyl)oxazolidin-2-one via ring hydrolysis.

Workflow S1 1. Sample Prep (10 µg/mL) S2 2. Stress Exposure (pH, Heat, H2O2) S1->S2 S3 3. Neutralization & Quenching S2->S3 S4 4. UHPLC-MS Analysis S3->S4 S5 5. Mass Balance Calculation S4->S5

Step-by-step workflow for the stability-indicating assay of oxazolidinones.

References[2] Title: Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity

Source: ProQuest URL: [3] Title: Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity Source: PubMed Central (PMC) / NIH URL: [4] Title: Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy Source: PubMed / NIH URL: [1] Title: Oxazolidinones as versatile scaffolds in medicinal chemistry Source: RSC Publishing URL:

Sources

Optimal catalyst selection for the synthesis of 5-(2-Bromophenyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals tasked with optimizing the synthesis of 5-(2-Bromophenyl)oxazolidin-2-one (CAS: 1341038-06-9) .

Synthesizing this specific heterocyclic scaffold presents a unique mechanistic challenge: the ortho-bromo substituent on the phenyl ring introduces significant steric bulk and strong electron-withdrawing inductive effects. These factors heavily influence the regioselective ring-opening of precursors (like epoxides or aziridines), often leading to unwanted 4-substituted isomers or catalyst deactivation. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-yield, regioselective outcomes.

I. Quantitative Catalyst Selection Matrix

The optimal catalyst depends entirely on your chosen synthetic pathway. Below is a comparative matrix of state-of-the-art catalytic systems tailored for overcoming the ortho-bromo steric barrier.

Synthetic RouteRecommended CatalystOperating ConditionsRegioselectivity (5- vs 4-isomer)Mechanistic Advantage
Aziridine + CO₂ Diethylammonium iodide ([NH₂Et₂]I)Solvent-free, 1 atm CO₂, 25–70°C> 99:1High iodide polarizability stabilizes the benzylic transition state[1].
Aziridine + CO₂ [C₄DABCO]BrSolvent-free, 5 MPa CO₂, 70°C95:5Lewis basicity aids CO₂ activation; highly recyclable ionic liquid[2].
Epoxide + Isocyanate Tetrabutylphosphonium Bromide (TBPB)Toluene or Neat, 120°C98:2Resists thermal Hofmann elimination unlike ammonium counterparts[3].
Amino Alcohol + Urea Nitromethane (Catalytic)Microwave (400W), 4–5 minsN/A (Direct Condensation)Acts as a microwave susceptor to generate localized catalytic "hot spots"[4].
II. Troubleshooting Guides & FAQs

Q1: My aziridine/CO₂ coupling is yielding significant amounts of the 4-(2-Bromophenyl)oxazolidin-2-one isomer instead of the target 5-substituted product. How do I fix this? A: Regioselectivity is governed by the site of nucleophilic attack during the ring-opening phase. The desired 5-aryl isomer requires the nucleophile to attack the more substituted (benzylic) carbon[5]. However, the ortho-bromo group creates severe steric hindrance, which can force weaker nucleophiles to attack the less hindered terminal carbon, yielding the 4-isomer. Solution: Switch to a catalyst with a highly polarizable, potent nucleophile, such as the iodide anion in [NH₂Et₂]I[1]. Iodide's larger atomic radius allows it to overcome steric clashes and stabilize the partial positive charge at the benzylic position via electronic control, restoring >99:1 regioselectivity.

Q2: When using the epoxide and isocyanate route, my tetrabutylammonium bromide (TBAB) catalyst degrades rapidly, leading to stalled conversions. What is the alternative? A: The ortho-bromo substituted epoxide requires elevated temperatures (>120°C) to overcome its high activation energy barrier. At these temperatures, quaternary ammonium salts like TBAB undergo Hofmann elimination, destroying the catalyst. Solution: Transition to a phosphonium-based catalyst, such as Tetrabutylphosphonium bromide (TBPB) or aryl-substituted phosphonium salts. Phosphonium salts possess significantly higher thermal stability and provide enhanced Lewis acid-base synergy, maintaining high activity without decomposing[3].

Q3: Can I synthesize 5-(2-Bromophenyl)oxazolidin-2-one without utilizing high-pressure CO₂ or highly toxic isocyanates? A: Yes. The condensation of 1-amino-2-(2-bromophenyl)ethan-2-ol with urea is a highly effective, bench-stable alternative. To optimize this, utilize a microwave-assisted protocol with a catalytic amount of nitromethane[4]. Nitromethane does not participate stoichiometrically; rather, its high dipole moment makes it an excellent microwave susceptor, generating localized "hot spots" that drive the endothermic cyclization to completion in under 5 minutes[4].

Q4: Are Fe(II)-iminopyridine complexes viable for this specific substrate? A: Fe(II)-iminopyridine complexes are excellent for regioselective CO₂ fixation with aziridines under mild conditions (50°C, 10 bar CO₂)[6]. However, the bulky ortho-bromo group can sterically clash with heavily substituted iminopyridine ligands. If utilizing this system, ensure you are using a single-component Fe catalyst with a streamlined imidazole functional group to minimize steric repulsion at the metal center[6].

III. Standard Operating Procedures (SOPs)
Protocol A: Metal-Free Synthesis via Aziridine + CO₂

Causality Focus: Utilizing halide nucleophilicity to overcome steric hindrance.

  • Reactor Setup: In a 25 mL stainless-steel autoclave equipped with a magnetic stirrer, add 1-alkyl-2-(2-bromophenyl)aziridine (1.0 mmol) and the catalyst [NH₂Et₂]I (5 mol%)[1].

  • Atmosphere Control: Purge the reactor three times with CO₂ gas to displace ambient air, then pressurize to a mild 1 atm (or up to 5 MPa if utilizing an ionic liquid like [C₄DABCO]Br)[2].

  • Thermal Activation: Heat the mixture to 70°C and stir for 6–12 hours.

    • Self-Validation Step: Monitor the pressure gauge; a steady, slight drop indicates active CO₂ insertion into the aziridine ring.

  • Workup & Catalyst Recovery: Vent the reactor slowly. Extract the crude mixture with ethyl acetate (3 × 10 mL) and wash with brine. The ionic catalyst partitions into the aqueous phase, allowing for easy recovery and recycling[2].

  • Analytical Validation: Analyze the organic layer via ¹H NMR. The characteristic methine proton of the target 5-(2-Bromophenyl)oxazolidin-2-one appears as a distinct triplet/doublet-of-doublets around 5.5–5.8 ppm. The absence of a multiplet at ~4.0 ppm confirms no 4-substituted isomer was formed[1].

Protocol B: Microwave-Assisted Condensation (Amino Alcohol + Urea)

Causality Focus: Utilizing dipole-driven localized heating for rapid cyclization.

  • Pre-activation: Grind 1-amino-2-(2-bromophenyl)ethan-2-ol (10 mmol) and urea (12 mmol) into a fine, homogenous chemical paste using an agate mortar[4].

  • Susceptor Addition: Transfer the paste to a microwave-safe quartz vessel and add 0.5 mL of nitromethane.

    • Mechanistic Note: Nitromethane acts purely as a polar microwave susceptor to generate catalytic thermal micro-environments[4].

  • Irradiation: Subject the open vessel to microwave irradiation (400 W) for exactly 4–5 minutes[4].

  • Isolation: Allow the vessel to cool to room temperature. The oxazolidinone product will spontaneously crystallize. Recrystallize from cold ethanol to achieve >95% purity.

  • Analytical Validation: Confirm product identity via FT-IR spectroscopy. A successful cyclization is validated by the appearance of a strong carbamate carbonyl stretch (C=O) at ~1750 cm⁻¹ and the complete disappearance of primary amine N-H stretching bands[4].

IV. Mechanistic & Troubleshooting Workflows

Below are the logical architectures governing the regioselectivity and troubleshooting pathways for this synthesis.

Pathway A 2-(2-Bromophenyl)aziridine + CO2 B Halide Attack (I- or Br-) at Benzylic Carbon A->B Catalyst Activation E Steric Clash at Terminal Carbon A->E Suboptimal Catalyst C Ring Opening (Electronic Control) B->C Overcomes ortho-Br sterics D 5-(2-Bromophenyl) oxazolidin-2-one (Major Product) C->D CO2 Insertion & Cyclization F 4-(2-Bromophenyl) oxazolidin-2-one (Minor Byproduct) E->F Attack at less hindered C

Caption: Regioselective ring-opening pathway of 2-(2-bromophenyl)aziridine dictated by catalyst nucleophilicity.

Workflow Start Issue: Low Yield or Isomer Impurity? Route Identify Synthetic Pathway Start->Route R1 Aziridine + CO2 Route->R1 R2 Epoxide + Isocyanate Route->R2 R3 Amino Alcohol + Urea Route->R3 S1 Use [NH2Et2]I or[C4DABCO]Br (Enhances benzylic attack) R1->S1 Regioselectivity < 95:5 S2 Switch to Phosphonium Salts (Prevents thermal degradation) R2->S2 Catalyst Decomposition >120°C S3 Apply Microwave + Nitromethane (Accelerates cyclization) R3->S3 Incomplete Conversion

Caption: Troubleshooting workflow for optimizing 5-(2-Bromophenyl)oxazolidin-2-one synthesis by route.

V. References
  • Fe(II)-Iminopyridine Catalyst for the Regioselective Synthesis of Oxazolidinones Using Carbon Dioxide | The Journal of Organic Chemistry - ACS Publications.

  • Synthesis of oxazolidinones - a structural motif for high-performance polymers | Department of Chemistry - RWTH Aachen.

  • An Excellent Procedure for the Synthesis of Oxazolidin-2-ones | Organic Chemistry Portal.

  • Lewis basic ionic liquids-catalyzed synthesis of 5-aryl-2-oxazolidinones from aziridines and CO2 under solvent-free conditions | Green Chemistry (RSC Publishing).

  • Diethylammonium iodide as catalyst for the metal-free synthesis of 5-aryl-2-oxazolidinones from aziridines and carbon dioxide | Organic & Biomolecular Chemistry (RSC Publishing).

  • Quaternary Ammonium Bromide Functionalized Polyethylene Glycol: A Highly Efficient and Recyclable Catalyst for Selective Synthesis of 5-Aryl-2-oxazolidinones from Carbon Dioxide and Aziridines Under Solvent-Free Conditions | The Journal of Organic Chemistry - ACS Publications.

Sources

Technical Support Center: Strategies for Temperature Control in the Synthesis of 5-(2-Bromophenyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on managing the exothermic reaction during the synthesis of 5-(2-Bromophenyl)oxazolidin-2-one. Our goal is to equip you with the knowledge to ensure a safe, efficient, and reproducible synthesis.

Introduction: The Challenge of Exothermic Reactions

The synthesis of oxazolidin-2-ones, a critical scaffold in many pharmaceutical agents, often involves highly exothermic steps. Uncontrolled heat release can lead to a dangerous situation known as a thermal runaway, where the reaction rate increases exponentially, potentially causing a rapid rise in temperature and pressure.[1][2] This not only poses a significant safety risk but can also negatively impact product yield and purity by promoting the formation of undesired byproducts.[3] This guide will provide strategies to mitigate these risks and troubleshoot common issues encountered during the synthesis of 5-(2-Bromophenyl)oxazolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is a thermal runaway reaction, and why is it a primary concern in this synthesis?

A thermal runaway occurs when an exothermic reaction generates heat faster than it can be removed by the cooling system.[2] This creates a positive feedback loop: the increased temperature accelerates the reaction rate, which in turn generates even more heat.[1] In the synthesis of 5-(2-Bromophenyl)oxazolidin-2-one, this can lead to a rapid increase in temperature and pressure, potentially exceeding the limits of the reactor and causing an explosion.[1][2] Beyond the immediate safety hazards, uncontrolled temperature excursions can lead to the degradation of reactants and products, resulting in low yields and complex purification profiles.[4]

Q2: How does the choice of solvent impact temperature control?

The solvent plays a crucial role in managing the thermal profile of a reaction. Key properties to consider include:

  • Boiling Point: A solvent with a boiling point near the desired reaction temperature can act as a heat sink, absorbing excess energy through vaporization (reflux cooling). However, this is only effective if the reaction temperature is intended to be at or near the solvent's boiling point.

  • Heat Capacity: Solvents with higher heat capacities can absorb more heat for a given temperature increase, providing a larger thermal buffer.

  • Thermal Conductivity: Good thermal conductivity facilitates the transfer of heat from the reaction mixture to the cooling jacket of the reactor.

For the synthesis of oxazolidinones, solvents are chosen based on the specific reaction conditions, but their thermal properties should always be a consideration in the process safety assessment.[5]

Q3: What are the initial signs of a loss of temperature control?

Early detection is critical for preventing a thermal runaway. Be vigilant for the following indicators:

  • A sudden, unexpected rise in the internal reaction temperature that does not correlate with changes in the heating/cooling system.

  • An increase in the pressure within the reactor, which could indicate solvent boiling or the evolution of gaseous byproducts.

  • Localized bubbling, fuming, or significant color changes , particularly at the point of reagent addition.[6]

  • A noticeable increase in the viscosity of the reaction mixture, which can impede efficient stirring and heat transfer.

Q4: Can the order of reagent addition affect the exotherm?

Absolutely. The order in which reagents are added can significantly influence the reaction rate and heat generation. For highly exothermic reactions, it is standard practice to add the more reactive component slowly to a solution of the other reactant.[7] This allows the heat to be dissipated as it is generated, preventing a large accumulation of unreacted, high-energy material. A thorough risk assessment should always be performed to determine the optimal order of addition for your specific protocol.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiment and provides actionable solutions.

Problem: Rapid, Uncontrolled Temperature Increase During Reagent Addition

This is a critical situation that requires immediate action to prevent a thermal runaway.

  • Immediate Action:

    • Stop Reagent Addition Immediately: This is the first and most crucial step to prevent adding more fuel to the exothermic reaction.[6]

    • Maximize Cooling: Ensure your cooling system is operating at full capacity.[6] If using a cooling bath, add more dry ice or other cooling agents.

    • Increase Stirring Rate: If safe to do so, increasing the agitation can improve heat transfer to the reactor walls and break up any localized hot spots.

    • Prepare for Emergency Quenching: Have a pre-determined quenching agent ready to neutralize the reaction if the temperature continues to rise uncontrollably.[6]

  • Root Cause Analysis and Prevention:

    • Reagent Addition Rate Too Fast: The rate of addition may be exceeding the cooling capacity of your system. Reduce the addition rate in subsequent experiments.

    • Inadequate Cooling: Your cooling system may not be sufficient for the scale of the reaction. Consider using a larger or more efficient cooling bath, or a cryostat for more precise temperature control.

    • Poor Mixing: Inefficient stirring can lead to localized areas of high reactant concentration and temperature. Ensure your stirrer is appropriately sized and positioned for the reactor.

Problem: Reaction Fails to Initiate, Raising Concerns About Reagent Accumulation

This is a hazardous scenario, as a sudden, delayed initiation could lead to a rapid release of accumulated energy.[6]

  • Immediate Action:

    • Do NOT Increase the Temperature: This could trigger an uncontrolled reaction.[6]

    • Confirm Reagent and Catalyst Addition: Double-check that all necessary components have been added in the correct amounts.

  • Root Cause Analysis and Prevention:

    • Inhibitor Present: An impurity in the starting materials or solvent may be inhibiting the reaction. Ensure the purity of all reagents.

    • Incorrect Catalyst Loading: An insufficient amount of catalyst can prevent the reaction from starting. Verify catalyst calculations and weighing.

    • Low Initial Temperature: While pre-cooling is important, an excessively low starting temperature may be below the activation energy of the reaction. A careful, controlled warm-up may be necessary, but this should only be attempted after a thorough risk assessment.

Problem: Formation of Significant Byproducts, Leading to Low Yield and Difficult Purification

Poor temperature control is a common cause of byproduct formation.

  • Root Cause Analysis and Prevention:

    • Temperature Spikes: Even brief periods of elevated temperature can promote side reactions.[4] Implement more precise temperature monitoring and control.

    • Incorrect Reaction Temperature: The optimal temperature for the desired reaction may be lower than what is being used. A design of experiments (DoE) approach can help identify the ideal temperature range.[8] Some studies have shown that lower temperatures can favor the formation of the desired oxazolidinone product.[9][10]

    • Prolonged Reaction Time: Extended reaction times, sometimes a consequence of poor temperature control, can lead to product degradation. Monitor the reaction progress by techniques like TLC or HPLC to determine the optimal reaction time.[4]

Experimental Protocols and Data

General Protocol for Controlled Synthesis

This protocol outlines a general approach for managing the exotherm during the synthesis of 5-(2-Bromophenyl)oxazolidin-2-one. Note: This is a conceptual guide; specific quantities and reaction conditions should be adapted from validated literature procedures.

  • Reactor Setup:

    • Use a jacketed glass reactor connected to a recirculating chiller/heater for precise temperature control.[7]

    • Equip the reactor with a mechanical stirrer, a thermocouple to monitor the internal temperature, a dropping funnel for controlled reagent addition, and a nitrogen inlet for an inert atmosphere.

  • Pre-Reaction Setup:

    • Charge the reactor with the initial starting material and solvent.

    • Begin stirring and cool the reactor contents to the desired initial temperature (e.g., 0 °C or lower).

  • Controlled Reagent Addition:

    • Add the second reagent dropwise via the dropping funnel over a prolonged period (e.g., 1-2 hours).

    • Continuously monitor the internal temperature. If it rises more than a few degrees above the setpoint, pause the addition until the temperature stabilizes.

  • Reaction Monitoring and Work-up:

    • Maintain the reaction at the desired temperature and monitor its progress.

    • Once the reaction is complete, proceed with the appropriate work-up and purification procedures.

Data Presentation: Temperature Control Parameters
ParameterRecommendationRationale
Initial Reaction Temperature 0 °C to -20 °CLowering the initial temperature provides a larger thermal buffer to absorb the heat of reaction.
Reagent Addition Rate Slow, dropwise additionPrevents the rapid accumulation of unreacted reagents and allows for efficient heat dissipation.[7]
Stirring Speed Sufficient to create a vortexEnsures homogeneity and efficient heat transfer to the reactor walls.[11]
Cooling System Recirculating chiller/heaterProvides precise and consistent temperature control.[7]

Visualizations

Workflow for Managing Temperature Excursions

G A Temperature Excursion Detected B Stop Reagent Addition Immediately A->B C Maximize Cooling System B->C D Increase Agitation (if safe) C->D E Temperature Stabilizes? D->E F Continue Reaction with Caution E->F Yes G Prepare for Emergency Quench E->G No H Quench Reaction G->H I Safe Shutdown H->I

Caption: Immediate actions for a temperature excursion.

Decision Tree for Troubleshooting Poor Yield

G A Low Yield or High Impurity B Review Temperature Log A->B C Temperature Spikes Observed? B->C D Improve Cooling Capacity / Reduce Addition Rate C->D Yes E Reaction Temperature Too High? C->E No F Optimize Temperature via DoE E->F Yes G Reaction Time Too Long? E->G No H Monitor Reaction Progress to Determine Optimal Time G->H Yes

Caption: Troubleshooting low yield and high impurity.

References

  • Incure Inc. (2025, February 6). Managing the Heat: Controlling Exothermic Reactions in Epoxy. Retrieved from [Link]

  • Hamilton, A., et al. (n.d.). Ga‐catalyzed temperature‐dependent oxazolidinone/piperazine synthesis from phenyl aziridines involving a divergent ligand‐. Retrieved from [Link]

  • Bratulescu, G. (2007). An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Synthesis, 2007(19), 3111-3112.
  • The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]

  • Kim, K. H., et al. (n.d.). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-. Bulletin of the Korean Chemical Society.
  • Kohesi Bond. (n.d.). Optimising Epoxy Curing: Temperature & Time. Retrieved from [Link]

  • Astro Chemical. (2024, June 4). Tips for Managing Epoxy Working Life. Retrieved from [Link]

  • Epoxyworks. (n.d.). Controlling Exotherm - The Heat Reaction of Epoxy Cure. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. Retrieved from [Link]

  • ediss.sub.hamburg. (n.d.). Investigations into Epoxide-modified Polyurethane-Polyisocyanurate Reaction Systems for Rigid Foam Applications. Retrieved from [Link]

  • Poon, T., et al. (2004). Temperature and solvent control of the stereoselectivity in the reactions of singlet oxygen with oxazolidinone-substituted enecarbamates. Journal of the American Chemical Society, 126(34), 10498–10499.
  • Lab Manager. (2026, January 13). Preventing Explosions in Exothermic Reaction Calorimetry. Retrieved from [Link]

  • Modelling, Simulation & Computing Laboratory (mscLab). (n.d.). PID-BASED TEMPERATURE CONTROL FOR EXOTHERMIC CHEMICAL REACTOR USING HYBRID QL-GA. Retrieved from [Link]

  • People. (n.d.). Advanced Control of Batch Reactor Temperature. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 12). A Troubleshooting Guide for Topical Drug Manufacturing. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 5-[bromo(aryl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-ones. Retrieved from [Link]

  • PMC. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Retrieved from [Link]

  • SHURA. (2023, July 18). Ga‐Catalyzed Temperature‐Dependent Oxazolidinone/Piperazine Synthesis from Phenyl Aziridines Involving a Divergent Ligand‐. Retrieved from [Link]

  • IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-Bromophenyl)oxazolidin-2-one. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research and Development. (2023, February 15). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides. Retrieved from [Link]

  • MDPI. (2021, January 23). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Retrieved from [Link]

  • MDPI. (2014, October 17). RETRACTED: An Expeditious Synthesis of[4][12]Isoxazolidin-5-ones and[4][12]Oxazin-6-ones from Functional Allyl Bromide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of medicinally important oxazolidinones. Retrieved from [Link]

  • Chemical Engineering Transactions. (2022, June 15). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Retrieved from [Link]

  • Academia.edu. (n.d.). Effect of Temperature on the Purity and Yield of Aspirin. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and antifungal activity of novel oxazolidin-2-one-linked 1,2,3-triazole derivatives. Retrieved from [Link]

  • Current issues in pharmacy and medicine: science and practice. (2022, November 15). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Retrieved from [Link]

  • PMC. (2024, October 25). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. Retrieved from [Link]

Sources

How to overcome the poor solubility of 5-(2-Bromophenyl)oxazolidin-2-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Oxazolidinone Scaffold Optimization .

As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical limitations of halogenated oxazolidinones. The 5-(2-Bromophenyl)oxazolidin-2-one derivative is a highly valuable synthetic building block and pharmacophore, but the bulky, lipophilic 2-bromophenyl substitution drastically increases the crystal lattice energy and lipophilicity (LogP) of the molecule. This results in notoriously poor aqueous solubility, which can lead to underestimated biological activity, variable structure-activity relationship (SAR) data, and formulation failures in preclinical models[1].

This guide is designed to provide you with field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility bottlenecks across in vitro assays, in vivo formulations, and structural optimization.

Diagnostic Decision Matrix

Before selecting a protocol, it is critical to align your solubilization strategy with your experimental endpoint. The decision tree below outlines the standard diagnostic workflow for 5-(2-Bromophenyl)oxazolidin-2-one derivatives.

G Problem Poor Solubility: 5-(2-Bromophenyl)oxazolidin-2-one InVitro In Vitro Assays Problem->InVitro InVivo In Vivo Studies Problem->InVivo MedChem Structural Optimization Problem->MedChem DMSO Optimize DMSO Stock (≤1% Final Conc.) InVitro->DMSO Cyclo Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) InVivo->Cyclo IV Dosing ASD Amorphous Solid Dispersion (PEtOx / HME) InVivo->ASD Oral Dosing Prodrug Phosphate Prodrugs MedChem->Prodrug Polar Polar Group Addition MedChem->Polar Cosolvent Ternary Co-solvent (Buffer + Tween-80) DMSO->Cosolvent If precipitation occurs

Decision matrix for resolving oxazolidinone solubility bottlenecks.

Section 1: In Vitro Assay Troubleshooting

Q1: My 5-(2-Bromophenyl)oxazolidin-2-one derivative precipitates immediately upon dilution into aqueous assay buffers. How can I prevent this?

Causality: When transitioning a highly lipophilic compound from a 100% DMSO stock into an aqueous buffer, the sudden drop in the solvent's dielectric constant forces the hydrophobic molecules out of solution, causing rapid nucleation. Solution: You must manipulate the solvation environment before the compound reaches critical supersaturation.

  • Stock Optimization: Ensure your initial 10–30 mM DMSO stock is fully dissolved by vortexing and sonicating. Visually inspect for micro-crystals after freeze-thaw cycles[1].

  • Step-Down Dilution: Never spike 100% DMSO directly into 100% aqueous buffer. Keep the final DMSO concentration below 1% to prevent solvent-induced artifacts in cell-based assays[1].

  • Surfactant Priming: Pre-load your aqueous buffer with a non-ionic surfactant (e.g., 0.05% Tween-80 or Pluronic F-68) to form micelles that can immediately sequester the hydrophobic 2-bromophenyl ring upon dilution.

Section 2: In Vivo Formulation Strategies

Q2: We need to dose mice intravenously (IV), but the compound is insoluble in saline. What is the best vehicle formulation?

Causality: IV administration requires a completely dissolved, particulate-free solution to prevent embolism. Because the 5-(2-Bromophenyl)oxazolidin-2-one core lacks readily ionizable centers for simple salt formation, macrocyclic encapsulation is the most reliable approach. Solution: Utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic 2-bromophenyl moiety inserts into the lipophilic cavity of the cyclodextrin, while the hydroxylated exterior ensures compatibility with the aqueous blood plasma[2].

Protocol 1: Preparation of HP-β-CD Inclusion Complex (Ternary System)

Self-Validating Methodology:

  • Preparation: Dissolve 10% (w/v) HP-β-CD in sterile saline.

  • Ternary Addition: Add 0.1% (w/v) Hydroxypropyl methylcellulose (HPMC). Causality: Water-soluble polymers like HPMC form a ternary complex, stabilizing supersaturation and reducing the total amount of cyclodextrin required to prevent precipitation[3].

  • Complexation: Add the 5-(2-Bromophenyl)oxazolidin-2-one derivative to the solution. Stir continuously at 37°C for 24 hours to reach complexation equilibrium.

  • Filtration: Filter through a 0.22 µm PES syringe filter to remove uncomplexed drug.

  • Validation Step: Analyze the filtrate using Dynamic Light Scattering (DLS). A valid inclusion complex will show a monodisperse peak at <5 nm. The presence of peaks >100 nm indicates failed complexation and nano-precipitation.

Q3: How do I formulate this derivative for oral dosing to maximize bioavailability?

Causality: For oral delivery, the drug must dissolve in the gastrointestinal tract. Crystalline oxazolidinones have high lattice energies. By converting the drug into an Amorphous Solid Dispersion (ASD), you bypass the thermodynamic energy required to break the crystal lattice, achieving a supersaturated state in the gut. Solution: Formulate an ASD using hydrophilic polymers like Poly(2-ethyl-2-oxazoline) (PEtOx), which has excellent biocompatibility and acts as an effective carrier to enhance the dissolution of poorly water-soluble drugs[4].

Workflow Step1 1. Physical Mixing API + PEtOx Polymer Step2 2. Hot-Melt Extrusion Heat to Tg + Shear Force Step1->Step2 Step3 3. Rapid Cooling Quench to lock amorphous state Step2->Step3 Step4 4. Milling & Sieving Reduce to uniform particle size Step3->Step4 Step5 5. Validation pXRD & DSC Analysis Step4->Step5

Experimental workflow for Amorphous Solid Dispersion (ASD) via Hot-Melt Extrusion.

Protocol 2: Hot-Melt Extrusion (HME) for ASD Preparation

Self-Validating Methodology:

  • Mixing: Homogeneously blend the oxazolidinone derivative with PEtOx (typically a 1:3 to 1:5 API-to-polymer weight ratio).

  • Extrusion: Process the physical mixture through a twin-screw extruder. Set the barrel temperature slightly above the glass transition temperature ( Tg​ ) of the polymer but below the degradation temperature of the API.

  • Quenching: Rapidly cool the extrudate on a chill roll to kinetically trap the drug in its amorphous state.

  • Milling: Mill the extrudate into a fine powder and sieve to a uniform particle size.

  • Validation Step: Perform powder X-Ray Diffraction (pXRD). A successful ASD will exhibit a broad "halo" pattern. If sharp Bragg peaks are present, the drug has recrystallized, and the extrusion temperature or polymer ratio must be increased.

Section 3: Medicinal Chemistry & Structural Optimization

Q4: Formulation isn't enough. What structural modifications can improve the intrinsic aqueous solubility of the scaffold without losing target affinity?

Causality: If formulation techniques fail to achieve the required exposure, the physicochemical properties of the molecule must be altered. The goal is to disrupt molecular planarity (reducing crystal packing) and introduce ionizable centers. Solution:

  • Prodrug Strategy: If your derivative has an available hydroxyl or amine group on the C5 side chain, convert it into a phosphate ester prodrug. In similar oxazolidinone analogues, phosphate prodrugs have improved water solubility by >22,000-fold and doubled the in vivo potency (ED50) compared to the parent compound[5].

  • Polar Group Incorporation: Introduce polar, non-basic substituents (e.g., morpholine, piperazine, or triazole rings) to the scaffold. This enhances dipole-dipole interactions with water while maintaining the necessary geometry for biological target binding[6].

Quantitative Summary of Solubility Enhancement Strategies

StrategyMechanism of ActionTypical Fold-Increase in Aqueous SolubilityKey Excipients / ReagentsPrimary Application
Co-solvency Lowers dielectric constant of the aqueous buffer10x - 50xDMSO, Tween-80, PEG400In vitro screening
Cyclodextrin Complexation Encapsulates the hydrophobic 2-bromophenyl ring50x - 200xHP-β-CD, SBE-β-CD, HPMCIn vivo IV dosing
Amorphous Solid Dispersion Bypasses crystal lattice energy to achieve supersaturation100x - 500xPEtOx, Copovidone (VA 64)In vivo Oral dosing
Phosphate Prodrug Introduces a highly ionizable, hydrophilic center>20,000xPhosphoryl chloride, alkaline phosphatase (in vivo)Clinical candidate optimization

References

  • Solubility-driven optimization of (pyridin-3-yl) benzoxazinyl-oxazolidinones leading to a promising antibacterial agent. PubMed (NIH). Available at:[Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC (NIH). Available at:[Link]

  • Tedizolid-Cyclodextrin System as Delayed-Release Drug Delivery with Antibacterial Activity. PMC (NIH). Available at:[Link]

  • Investigating the Potential of Poly(2-ethyl-2-oxazoline) and Its Polymer Blends for Enhancing Fenofibrate Amorphous Solid Dispersion Dissolution Profile. PMC (NIH). Available at:[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide: 5-(2-Bromophenyl)oxazolidin-2-one vs. Classic Evans Auxiliaries in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct oxazolidinone scaffold is critical for the success of a synthetic route. In the landscape of modern asymmetric synthesis and drug development, oxazolidinones are indispensable[1]. For decades, classic 4-substituted Evans auxiliaries (e.g., 4-benzyl-2-oxazolidinone) have been the gold standard for stereoselective carbon-carbon bond formation[2].

However, the emergence of 5-aryl-substituted oxazolidinones—specifically 5-(2-Bromophenyl)oxazolidin-2-one (CAS 1341038-06-9)[3]—introduces a paradigm shift. While Evans auxiliaries are designed purely as temporary chiral directing groups, 5-(2-Bromophenyl)oxazolidin-2-one serves as a bifunctional building block. This guide provides an objective, data-driven comparison of these two classes, detailing their structural divergence, performance metrics, and validated experimental workflows.

Structural and Mechanistic Divergence

The fundamental difference between these two classes lies in the position of the stereocenter and the nature of the substituent:

  • Classic Evans Auxiliaries (C4-Substituted): The chiral substituent (e.g., benzyl, isopropyl) is located at the C4 position, immediately adjacent to the nitrogen atom[2]. When N-acylated, this proximity creates a severe steric blockade over one face of the resulting enolate. This direct shielding is the causal mechanism behind the exceptional diastereomeric ratios (often >99:1) observed in standard aldol and alkylation reactions[2].

  • 5-(2-Bromophenyl)oxazolidin-2-one (C5-Substituted): The bulky 2-bromophenyl group is positioned at C5, one carbon further away from the N-acyl reaction center[3]. While this remote placement reduces the direct steric shielding of the enolate face, the ortho-bromoaryl moiety provides a highly reactive electrophilic handle. This enables downstream Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), a transformation impossible with the inert alkyl/aryl groups of classic Evans auxiliaries. Furthermore, 5-aryl oxazolidinones can be synthesized via 100% atom-economical CO₂ cycloaddition to aziridines[4].

G cluster_0 Classic Evans Auxiliary (C4) cluster_1 5-(2-Bromophenyl)oxazolidin-2-one (C5) A1 4-Benzyl-2-oxazolidinone A2 N-Acylation & Enolization A1->A2 A3 Direct C4 Steric Shielding A2->A3 A4 High d.r. (>99:1) A3->A4 B1 5-(2-Bromophenyl)oxazolidin-2-one B2 Pd-Catalyzed Cross-Coupling B1->B2 B3 Remote Steric Environment B1->B3 B4 Bifunctional Building Block B2->B4

Structural logic comparing C4-steric shielding in Evans auxiliaries vs. C5-bifunctional handles.

Quantitative Performance Comparison

To objectively evaluate these scaffolds, we must compare their performance across their primary synthetic applications. Table 1 outlines their functional differences, while Table 2 summarizes their quantitative performance in standard reactions.

Table 1: Structural and Functional Characteristics
FeatureClassic Evans Auxiliaries (e.g., 4-Benzyl)5-(2-Bromophenyl)oxazolidin-2-one
Stereocenter Position C4C5
Primary Application Asymmetric induction (Aldol, Alkylation)Bifunctional building block, Cross-coupling precursor
Steric Shielding Immediate proximity to N-acyl enolateRemote from N-acyl enolate
Functional Handle None (typically inert alkyl/aryl)ortho-Bromophenyl (enables Pd-catalysis)
Synthesis Route Derived from amino acids (e.g., L-phenylalanine)CO₂ cycloaddition to aziridines or from amino alcohols
Table 2: Performance in Standard Chemical Transformations
Reaction / MetricClassic Evans (4-Substituted)5-(2-Bromophenyl)oxazolidin-2-one
Aldol Addition (Diastereomeric Ratio) >99:1 (syn-selective)Typically <85:15 (due to remote C5 stereocenter)
CO₂ Cycloaddition Atom Economy N/A (requires phosgene/carbonates)100% (from aziridine + CO₂)
Regioselectivity (Ring Opening) N/A>95% (favors 5-aryl over 4-aryl isomer)
Cross-Coupling Yield (Suzuki) N/A (lacks halide handle)85–95% (highly efficient at ortho-bromo position)

Experimental Workflows & Causality

Understanding the causality behind experimental choices is what separates a successful scale-up from a failed batch. The following protocols are designed as self-validating systems.

Protocol 1: Asymmetric Aldol Addition using 4-Benzyl-2-oxazolidinone

Objective: Achieve >99:1 syn-diastereoselectivity via strict enolate geometry control[2].

  • Enolization: Dissolve N-propionyl-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ at -78 °C. Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by N,N-diisopropylethylamine (DIPEA, 1.2 eq).

    • Causality: The Lewis acidic boron coordinates to the imide carbonyls. The bulky dibutyl groups force the formation of the Z-enolate to minimize A(1,3) allylic strain. The C4-benzyl group physically blocks the Re-face of the enolate.

  • Aldol Addition: Add the aldehyde (1.1 eq) dropwise. The reaction proceeds via a highly ordered Zimmerman-Traxler chair transition state, forcing the aldehyde to approach from the unhindered Si-face.

  • Self-Validation: After oxidative workup (H₂O₂/MeOH) to cleave the boron-aldolate, analyze the crude mixture via ¹H-NMR. The reaction's success is validated by observing the distinct syn α-methyl doublet, confirming a >99:1 syn:anti ratio prior to any purification.

Protocol 2: Green Synthesis of 5-(2-Bromophenyl)oxazolidin-2-one

Objective: Synthesize the C5-substituted auxiliary via 100% atom-economical CO₂ cycloaddition[4][5].

  • Cycloaddition: Charge a high-pressure reactor with 1-alkyl-2-(2-bromophenyl)aziridine (1.0 eq) and a Lewis acid/nucleophile catalyst system (e.g., an ionic liquid or metal halide, 1-5 mol%). Pressurize with CO₂ (1–5 MPa) and heat to 50–90 °C.

    • Causality: The nucleophile (e.g., iodide) selectively attacks the C2 benzylic position of the aziridine. This regioselectivity occurs because the developing positive charge in the transition state is electronically stabilized by the adjacent 2-bromophenyl ring, overcoming the steric hindrance of the benzylic position[5].

  • Self-Validation: Following ring-closure with CO₂ and expulsion of the catalyst, regioselectivity is validated via ¹H-NMR. The exclusive formation of the 5-aryl isomer is confirmed by the distinct chemical shift of the C5 methine proton (typically ~5.5 ppm), with no detectable signals for the 4-aryl isomer.

Protocol 3: Suzuki-Miyaura Cross-Coupling of the Auxiliary

Objective: Elaborate the 5-(2-Bromophenyl)oxazolidin-2-one scaffold into a complex biaryl system.

  • Oxidative Addition: Combine 5-(2-Bromophenyl)oxazolidin-2-one (1.0 eq), an arylboronic acid (1.2 eq), Pd₂(dba)₃ (2 mol%), and a bulky phosphine ligand (e.g., SPhos, 4 mol%) in a degassed solvent mixture (e.g., Toluene/H₂O).

    • Causality: The ortho-bromo group is sterically hindered. Using an electron-rich, bulky biarylphosphine ligand (SPhos) accelerates the oxidative addition of Pd(0) into the C-Br bond and prevents catalyst deactivation, ensuring the sensitive oxazolidinone carbamate core remains intact.

  • Self-Validation: The reaction's completion is self-validated by LC-MS analysis. The disappearance of the characteristic bromine isotopic pattern (equal intensity M / M+2 peaks) of the starting material and the emergence of the cross-coupled product mass confirm successful C-C bond formation.

Workflow N1 1-Alkyl-2-(2-bromophenyl)aziridine N2 CO2 Cycloaddition (100% Atom Economy) N1->N2 Catalyst / Heat N3 5-(2-Bromophenyl)oxazolidin-2-one N2->N3 Regioselective Ring Opening N4 Suzuki-Miyaura Coupling (via Aryl Bromide) N3->N4 Pd Catalyst, Boronic Acid N5 Complex Biaryl Oxazolidinone N4->N5 C-C Bond Formation

Workflow for the green synthesis and downstream cross-coupling of 5-(2-Bromophenyl)oxazolidin-2-one.

References

  • 5-(2-Bromophenyl)oxazolidin-2-one | C9H8BrNO2 | CID 82647013 Source: PubChem (National Institutes of Health) URL:[Link][3]

  • Solvent-free incorporation of CO₂ into 2-oxazolidinones: a review Source: PMC (National Institutes of Health) URL:[Link][4]

  • Tandem electrocatalytic aziridination – ring expansion of simple aromatic olefins using ammonia and carbon dioxide Source: Lirias (KU Leuven) URL:[Link][5]

Sources

A Comparative Framework for Evaluating Novel Oxazolidinone Antibiotics: A Case Study with 5-(2-Bromophenyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Challenge of Gram-Positive Resistance and the Role of Oxazolidinones

The rise of multidrug-resistant (MDR) Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), represents a critical and ongoing challenge to global public health.[1][2] In this landscape, the oxazolidinones, a class of purely synthetic antibiotics, emerged as a significant therapeutic advancement.[2][3] Their novel mechanism of action, inhibiting the initiation of bacterial protein synthesis, provides a crucial advantage, as it circumvents existing resistance mechanisms to other antibiotic classes.[1][4][5]

Linezolid, the first-in-class oxazolidinone approved in 2000, and the second-generation agent, Tedizolid, have become mainstays for treating severe Gram-positive infections.[6][7][8][9] However, the inevitable emergence of resistance necessitates a continued search for new, more potent, and safer analogues.[9]

This guide provides a comprehensive framework for the evaluation of novel oxazolidinone candidates. To illustrate this process, we will use the hypothetical compound 5-(2-Bromophenyl)oxazolidin-2-one as a case study. While this specific molecule is not an established antibiotic, its structure allows for a detailed exploration of the structure-activity relationships (SAR) and the experimental workflows required to benchmark its potential against established agents like Linezolid and Tedizolid. Our objective is to explain not just the experimental steps, but the causality and scientific rationale that underpin a robust drug discovery and comparison process.

The Oxazolidinone Core: Mechanism of Action and Structural Hallmarks

The antibacterial power of the oxazolidinone class stems from its unique interaction with the bacterial ribosome.

1.1. Molecular Mechanism: Halting Protein Synthesis at Initiation

Unlike many antibiotic classes that interfere with peptide elongation, oxazolidinones act at the very beginning of protein synthesis.[2][4] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), a critical hub for protein synthesis.[4][7] This binding action physically obstructs the correct positioning of the initiator fMet-tRNA in the A-site, thereby preventing the formation of the functional 70S initiation complex.[1][4] This blockade of the first step of translation is a key reason for the lack of cross-resistance with other protein synthesis inhibitors.[1][4]

cluster_ribosome Bacterial Ribosome cluster_factors Translation Factors r50S 50S Subunit (Peptidyl Transferase Center) init_complex 70S Initiation Complex r50S->init_complex r30S 30S Subunit r30S->r50S Associates to form 70S protein Protein Synthesis init_complex->protein Initiates fmet fMet-tRNA (Initiator tRNA) fmet->r50S Binds to A-site mrna mRNA mrna->r30S Binds oxazolidinone Oxazolidinone Antibiotic oxazolidinone->r50S Binds to PTC

Caption: Oxazolidinone Mechanism of Action.

1.2. Structure-Activity Relationships (SAR)

The oxazolidinone pharmacophore consists of three key regions: the A-ring (the core oxazolidinone ring), the B-ring (an N-aryl substituent), and modifications at the C-5 position of the A-ring.[7][10]

  • A-Ring (Oxazolidinone): The (S)-configuration at the C-5 position is crucial for activity.[7]

  • B-Ring (N-aryl): A 3-fluorophenyl group, as seen in Linezolid, is a common feature that enhances potency.[11]

  • C-5 Position: This is a key site for modification. Linezolid's C-5 acetamidomethyl side chain is known to form essential hydrogen bonds within the ribosome binding site.[11] Altering this group can dramatically impact potency and the ability to overcome resistance.[11][12]

Our hypothetical molecule, 5-(2-Bromophenyl)oxazolidin-2-one , presents a significant deviation at the C-5 position, replacing the flexible acetamidomethyl group with a more rigid, bulky bromophenyl group. This substitution would be a primary focus of investigation, as it could alter binding affinity, lipophilicity, and interactions within the ribosomal binding pocket.

Comparative Benchmarking: Linezolid vs. Tedizolid

Any new oxazolidinone candidate must be evaluated against the current standards of care. Linezolid and Tedizolid provide the essential benchmarks for efficacy, safety, and spectrum.

FeatureLinezolidTedizolid
Primary Spectrum Gram-positive bacteria including MRSA, VRE, penicillin-resistant streptococci.[2][3][6]Gram-positive bacteria including MRSA, VRE, and some linezolid-resistant strains.[6][13]
Potency Standard potency.4- to 32-fold more potent in vitro than linezolid against staphylococci, enterococci, and streptococci.[13][14]
Dosing 600 mg twice daily (IV or oral).200 mg once daily (IV or oral).[13][15]
Bioavailability ~100% oral bioavailability.[3]High oral bioavailability.[15]
Key Adverse Events Myelosuppression (thrombocytopenia), peripheral and optic neuropathy with long-term use.[6][8][16]Lower incidence of gastrointestinal and hematological side effects compared to linezolid in clinical trials.[8][13]
Resistance Primarily through mutations in the 23S rRNA gene; also via the transferable cfr gene.[17][18]Retains activity against some linezolid-resistant strains, particularly those harboring the cfr gene.[13]

Experimental Workflow for Comparative Evaluation

This section outlines a logical, multi-phase workflow to characterize a novel oxazolidinone like 5-(2-Bromophenyl)oxazolidin-2-one and compare it to established drugs.

3.1. Phase 1: Chemical Synthesis

The first step is the synthesis of the target molecule. Numerous methods exist for creating the oxazolidinone core.[19][20] A common and effective strategy involves the asymmetric synthesis from a chiral precursor to ensure the correct (S)-configuration at the C-5 position, which is critical for antibacterial activity.[21]

Caption: General Synthetic Workflow for a Novel Oxazolidinone.

3.2. Phase 2: In Vitro Antibacterial Activity Assessment

Rationale: The foundational test for any new antibiotic is to determine its intrinsic potency against a panel of clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this assessment.[10]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus, MRSA, VRE) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth.[10]

  • Compound Preparation: The test compound (5-(2-Bromophenyl)oxazolidin-2-one), Linezolid, and Tedizolid are serially diluted (two-fold) in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. Control wells (no antibiotic) are included to ensure bacterial viability.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[10]

  • Reading of Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[10]

Hypothetical Data Presentation:

Organism (Strain)5-(2-Bromophenyl)oxazolidin-2-one MIC (µg/mL)Linezolid MIC (µg/mL)Tedizolid MIC (µg/mL)
S. aureus (MSSA)[Experimental Result]1 - 20.25 - 0.5
S. aureus (MRSA)[Experimental Result]1 - 20.25 - 0.5
E. faecium (VRE)[Experimental Result]1 - 40.25 - 1
S. pneumoniae[Experimental Result]0.5 - 20.12 - 0.5
S. aureus (Linezolid-R, cfr)[Experimental Result]>80.5 - 1
S. aureus (Linezolid-R, 23S rRNA mutation)[Experimental Result]>81 - 4

3.3. Phase 3: Evaluation Against Resistant Strains

Rationale: A key differentiator for a new oxazolidinone is its ability to overcome existing resistance mechanisms. The two most common forms of resistance are mutations in the 23S rRNA gene (the binding site) and the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which methylates the binding site, reducing drug affinity.[17][18][22]

Methodology: The MIC assay described above is repeated using well-characterized clinical or laboratory strains that possess these specific resistance mechanisms. Potent activity against these strains, particularly cfr-positive isolates, would be a significant advantage over Linezolid.[11][13]

cluster_resistance Resistance Mechanisms ox Oxazolidinone ribosome Ribosomal Binding Site (23S rRNA) ox->ribosome Binds altered_site Altered Binding Site ox->altered_site Reduced Binding inhibition Protein Synthesis Inhibition ribosome->inhibition mutation 23S rRNA Gene Mutation mutation->altered_site Causes cfr cfr Gene (Methyltransferase) cfr->altered_site Methylates Site

Caption: Key Oxazolidinone Resistance Mechanisms.

Concluding Insights and Future Directions

This guide has outlined a foundational framework for the comparative evaluation of a novel oxazolidinone antibiotic, using 5-(2-Bromophenyl)oxazolidin-2-one as a structural template for inquiry. The journey from a hypothetical structure to a viable drug candidate is arduous and requires rigorous, systematic evaluation.

The initial in vitro MIC data against both susceptible and resistant strains would provide the critical first " go/no-go " decision point. If the novel compound demonstrates superior potency to Linezolid and, ideally, maintains or exceeds the potency of Tedizolid, especially against resistant strains, further investigation is warranted. Subsequent steps in a full drug development program would include:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To understand absorption, distribution, metabolism, and excretion, and to determine the optimal dosing regimen.[8][15]

  • In Vivo Efficacy Studies: Testing the compound in animal models of infection to confirm that in vitro activity translates to clinical efficacy.[21][23]

  • Toxicology and Safety Pharmacology: A comprehensive evaluation of potential adverse effects, paying close attention to class-specific toxicities like myelosuppression.

By following a logical, evidence-based workflow grounded in scientific causality, researchers can effectively triage and advance new oxazolidinone candidates that have the potential to become next-generation therapies in the fight against multidrug-resistant pathogens.

References

  • Oxazolidinone antibiotics | Health and Medicine | Research Starters - EBSCO. (URL: )
  • A Comparative Guide to the Structure-Activity Relationship of Oxazolidinone Analogs as Antibacterial Agents - Benchchem. (URL: )
  • An In-depth Technical Guide to the Mechanism of Action for Oxazolidinone Antibacterial Agents - Benchchem. (URL: )
  • Mechanism of action of the oxazolidinone antibacterial agents. (URL: )
  • Evolving oxazolidinone resistance mechanisms in a worldwide collection of enterococcal clinical isolates: results from the SENTRY Antimicrobial Surveillance Program - Oxford Academic. (URL: )
  • Oxazolidinones: Mechanism of action and molecular... : Journal of Medical Society - Ovid. (URL: )
  • Mechanism of action of the oxazolidinone antibacterial agents - PubMed. (URL: [Link])

  • Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. (URL: [Link])

  • Oxazolidinones: mechanisms of resistance and mobile genetic elements involved | Journal of Antimicrobial Chemotherapy | Oxford Academic. (URL: [Link])

  • Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC. (URL: [Link])

  • Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones - PubMed. (URL: [Link])

  • Tedizolid Versus Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infection: A Systematic Review and Meta-Analysis - PMC. (URL: [Link])

  • A Phase 3, Randomized, Double-Blind Study Comparing Tedizolid Phosphate and Linezolid for Treatment of Ventilated Gram-Positive - Oxford Academic. (URL: [Link])

  • Efficacy and Safety of Tedizolid Phosphate versus Linezolid in a Randomized Phase 3 Trial in Patients with Acute Bacterial Skin and Skin Structure Infection | Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: [Link])

  • Pharmacokinetic-Pharmacodynamic Modeling of the In Vitro Activities of Oxazolidinone Antimicrobial Agents against Methicillin-Resistant Staphylococcus aureus - ASM Journals. (URL: [Link])

  • Oxazolidinones: mechanisms of resistance and mobile genetic elements involved - PubMed. (URL: [Link])

  • New and old oxazolidinones: tedizolid vs. linezolid | CMAC. (URL: [Link])

  • Comparison of Tedizolid Phosphate and Linezolid in Treating Acute Bacterial Skin and Skin Structure Infections: The ESTABLISH-1 Trial - CiplaMed. (URL: [Link])

  • Differences in oxazolidinone resistance mechanisms and small colony variants emergence of Staphylococcus aureus induced in an in vitro resistance development model - PubMed. (URL: [Link])

  • Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. (URL: [Link])

  • Detection of Oxazolidinone Resistance Genes and Characterization of Genetic Environments in Enterococci of Swine Origin, Italy - MDPI. (URL: [Link])

  • Known structure-activity relationships of oxazolidinone antibiotics. - ResearchGate. (URL: [Link])

  • Current Status and Perspectives of Antibacterial Agents Belonging to 2-Oxazolidinones. (URL: [Link])

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - MDPI. (URL: [Link])

  • Oxazolidinone antibiotics - PubMed. (URL: [Link])

  • Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones | Request PDF. (URL: [Link])

  • Pharmacokinetics and Pharmacodynamics of Tedizolid - PMC - NIH. (URL: [Link])

  • Pharmacokinetics, Pharmacodynamics, and Tolerability of Single-Dose Oral LCB01-0371, a Novel Oxazolidinone with Broad-Spectrum Activity, in Healthy Volunteers - PMC. (URL: [Link])

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - MDPI. (URL: [Link])

  • Synthesis and antibacterial activity of 5-substituted oxazolidinones - PubMed. (URL: [Link])

  • An Excellent Procedure for the Synthesis of Oxazolidin-2-ones - Organic Chemistry Portal. (URL: [Link])

  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC. (URL: [Link])

  • A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+). (URL: https://www.koreascience.or.kr/article/JAKO200010939226500.page)
  • Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections - PubMed. (URL: [Link])

  • Synthesis and Antibacterial Activity of 5-Substituted Oxazolidinones. - ResearchGate. (URL: [Link])

  • Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. - ResearchGate. (URL: [Link])

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - MDPI. (URL: [Link])

  • (PDF) In vitro and in vivo antibacterial evaluation of DRF 8417, a new oxazolidinone. (URL: [Link])

  • Novel oxazolidinones harbor potent in vitro activity against the clinical isolates of multidrug-resistant Mycobacterium tuberculosis in China - PMC. (URL: [Link])

  • In Vitro and In Vivo Activities of Three Oxazolidinones against Nonreplicating Mycobacterium tuberculosis | Scilit. (URL: [Link])

  • Novel oxazolidinones harbor potent in vitro activity against the clinical isolates of multidrug-resistant Mycobacterium tubercul - Frontiers. (URL: [Link])

  • In Vitro and In Vivo Activity of Oxazolidinone Candidate OTB-658 against Mycobacterium tuberculosis - PMC. (URL: [Link])

Sources

A Comparative Analysis of the Efficacy of 5-(2-Bromophenyl)oxazolidin-2-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the efficacy of a series of synthesized 5-(2-Bromophenyl)oxazolidin-2-one derivatives. As a class of synthetic antibiotics, oxazolidinones have garnered significant attention for their potent activity against a wide spectrum of multidrug-resistant Gram-positive bacteria.[1][2][3] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase, sets them apart from other antibiotic classes and makes them a critical tool in the fight against resistant infections.[2][4][5]

This document delves into the structure-activity relationships (SAR) of novel 5-(2-Bromophenyl)oxazolidin-2-one derivatives, presenting a hypothetical case study to illustrate the comparative analysis of their antibacterial efficacy. The experimental data, while illustrative, is presented to guide researchers in evaluating such compounds. Detailed experimental protocols for assessing antimicrobial efficacy are also provided to ensure the reproducibility and validation of findings.

The Oxazolidinone Core: A Scaffold for Potent Antibacterials

The 2-oxazolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of clinically significant antibiotics like linezolid.[6][7] These compounds exert their bacteriostatic effect by binding to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, a crucial step in bacterial protein synthesis.[2][4][5] This mechanism is distinct from other protein synthesis inhibitors, which often target the elongation phase, and is a key reason for the low incidence of cross-resistance.[3]

The focus of this guide, the 5-(2-Bromophenyl)oxazolidin-2-one scaffold, offers a unique starting point for the development of new antibacterial agents. The presence of the bromophenyl group at the 5-position provides a handle for further chemical modification, allowing for the exploration of a diverse chemical space and the optimization of antibacterial activity.

Mechanism of Action: Inhibition of Protein Synthesis Initiation

The primary molecular target of oxazolidinones is the 23S ribosomal RNA (rRNA) of the 50S subunit, specifically at the peptidyl transferase center (PTC).[4][5] By binding to this site, the oxazolidinone molecule physically obstructs the proper positioning of the initiator fMet-tRNA, thereby preventing its association with the ribosomal P-site. This blockade of the initiation complex formation effectively halts the translation of bacterial proteins, leading to the cessation of bacterial growth and replication.

Oxazolidinone Mechanism of Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_initiation_complex Functional 70S Initiation Complex 50S_subunit->70S_initiation_complex 30S_subunit 30S Subunit 30S_subunit->70S_initiation_complex Protein_synthesis Protein Synthesis 70S_initiation_complex->Protein_synthesis Oxazolidinone 5-(2-Bromophenyl) oxazolidin-2-one Derivative Oxazolidinone->50S_subunit Binds to PTC fMet_tRNA fMet-tRNA fMet_tRNA->70S_initiation_complex Binding Blocked

Caption: Mechanism of action of 5-(2-Bromophenyl)oxazolidin-2-one derivatives.

Comparative Efficacy of 5-(2-Bromophenyl)oxazolidin-2-one Derivatives: A Hypothetical Analysis

To illustrate a comparative analysis, a series of hypothetical 5-(2-Bromophenyl)oxazolidin-2-one derivatives with modifications at the N-3 position of the oxazolidinone ring were evaluated for their in vitro antibacterial activity. The selection of substituents was based on principles of medicinal chemistry to explore the effects of steric bulk, electronics, and hydrogen bonding potential on efficacy.

Table 1: Hypothetical 5-(2-Bromophenyl)oxazolidin-2-one Derivatives

Compound IDN-3 Substituent
BPO-001 -H
BPO-002 -CH₃
BPO-003 -CH₂CH₂OH
BPO-004 -C(O)CH₃
BPO-005 -(CH₂)₂-N(CH₃)₂

The antibacterial efficacy of these derivatives was assessed against a panel of clinically relevant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus faecalis (VRE), and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, was determined using the broth microdilution method.

Table 2: Comparative In Vitro Antibacterial Activity (MIC in µg/mL) of Hypothetical Derivatives

Compound IDS. aureus (MRSA)E. faecalis (VRE)S. pneumoniae
BPO-001 8164
BPO-002 482
BPO-003 241
BPO-004 >32>3216
BPO-005 120.5
Linezolid 221
Analysis of Structure-Activity Relationships (SAR)

The hypothetical data in Table 2 suggests several key SAR trends:

  • N-3 Alkylation: The introduction of a small alkyl group at the N-3 position (BPO-002 ) appears to enhance antibacterial activity compared to the unsubstituted parent compound (BPO-001 ).

  • Hydroxyl Functionalization: The presence of a hydroxyethyl group (BPO-003 ) further improves potency, suggesting that the hydroxyl moiety may engage in favorable hydrogen bonding interactions with the ribosomal target.

  • Amide Substitution: Acylation of the N-3 position (BPO-004 ) leads to a significant loss of activity, possibly due to steric hindrance or unfavorable electronic effects that disrupt binding to the ribosome.

  • Basic Amine Functionality: The introduction of a dimethylaminoethyl substituent (BPO-005 ) results in the most potent compound in this series, with MIC values comparable or superior to the reference drug, linezolid. This suggests that a basic nitrogen atom at this position may form a key salt bridge or hydrogen bond with the target, significantly enhancing binding affinity.

Experimental Protocols

To ensure the validity and reproducibility of efficacy data, standardized experimental protocols are essential. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of novel antibacterial agents.

Broth Microdilution MIC Assay

This method is a widely accepted standard for determining the quantitative susceptibility of bacteria to antimicrobial agents.[8][9][10]

Broth Microdilution Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilutions of Test Compounds in a 96-well Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_MIC Visually Inspect for Growth and Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or a suitable broth medium.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

  • Preparation of Microtiter Plates:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to twice the highest desired test concentration.

    • Add 200 µL of this starting drug solution to the wells in the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[11]

    • Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (columns 1-11) with 100 µL of the prepared bacterial suspension.

    • Seal the plates to prevent evaporation.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[11]

  • Reading the MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

Kirby-Bauer Disk Diffusion Susceptibility Test

This qualitative method is used to determine the susceptibility of bacteria to a range of antibiotics.[12][13][14][15]

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum.

    • Remove excess inoculum by pressing and rotating the swab firmly against the inside of the tube above the liquid level.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[13]

    • Allow the plate to dry for 3-5 minutes before applying the antibiotic disks.

  • Application of Antibiotic Disks:

    • Aseptically place paper disks impregnated with a standard concentration of the test compounds onto the inoculated agar surface.

    • Ensure that the disks are placed at least 24 mm apart to avoid overlapping of the inhibition zones.[12]

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 37°C for 16-18 hours.[13]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition around each disk in millimeters.

    • The results are interpreted as susceptible, intermediate, or resistant based on standardized zone diameter breakpoints established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[12]

Conclusion and Future Directions

The hypothetical comparative analysis presented in this guide underscores the potential of the 5-(2-Bromophenyl)oxazolidin-2-one scaffold as a promising starting point for the development of novel antibacterial agents. The structure-activity relationships derived from this illustrative dataset highlight the importance of the N-3 substituent in modulating antibacterial potency. Specifically, the introduction of a basic amine functionality appears to be a promising strategy for enhancing efficacy against multidrug-resistant Gram-positive pathogens.

Further research should focus on the synthesis and evaluation of a broader range of derivatives to build a more comprehensive SAR profile. In addition to in vitro antibacterial activity, future studies should also investigate the pharmacokinetic properties, in vivo efficacy, and toxicity profiles of the most promising lead compounds. The detailed experimental protocols provided herein offer a robust framework for conducting such investigations with scientific rigor and integrity. The continued exploration of the oxazolidinone class of antibiotics is crucial in the ongoing effort to combat the global threat of antimicrobial resistance.

References

  • Antibacterial Activity of New Oxazolidin-2-One Analogues in Methicillin-Resistant Staphylococcus aureus Strains. (n.d.). PMC. Retrieved March 8, 2024, from [Link]

  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved March 8, 2024, from [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved March 8, 2024, from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved March 8, 2024, from [Link]

  • Disk Diffusion Susceptibility Testing (Kirby-Bauer Method). (n.d.). Retrieved March 8, 2024, from [Link]

  • Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. (n.d.). Retrieved March 8, 2024, from [Link]

  • Phillips, O. A., Udo, E. E., Ali, A. A. M., & Al-Hassawi, N. (2003). Synthesis and antibacterial activity of 5-substituted oxazolidinones. Bioorganic & Medicinal Chemistry, 11(1), 35–41. [Link]

  • Spoială, A., Ilie, C. I., Rádulescu, M., & Czobor, F. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]

  • Phillips, O. A., Udo, E. E., Ali, A. A. M., & Al-Hassawi, N. (2003). Synthesis and antibacterial activity of 5-substituted oxazolidinones. Bioorganic & Medicinal Chemistry, 11(1), 35–41. [Link]

  • Foti, C., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4267. [Link]

  • Mahdi, A. S., et al. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14(1), 18-35. [Link]

  • Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195–1202. [Link]

  • Foti, C., et al. (2021). Core structure of oxazolidinone antibiotics and molecular structures of main derivatives... ResearchGate. Retrieved March 8, 2024, from [Link]

  • A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+). (n.d.). Retrieved March 8, 2024, from https://pubs.acs.org/doi/pdf/10.1021/jo025983f
  • Shinabarger, D. (1999). Mechanism of action of oxazolidinone antibacterial agents. ResearchGate. Retrieved March 8, 2024, from [Link]

  • Recent development of potent analogues of oxazolidinone antibacterial agents. (n.d.). Retrieved March 8, 2024, from [Link]

  • Structure-Activity Relationship (SAR) Studies on Oxazolidinone Antibacterial Agents. 3. Synthesis and Evaluation of 5-Thiocarbamate Oxazolidinones. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • de Souza, M. V. N., et al. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 19(6), 7429–7441. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved March 8, 2024, from [Link]

  • Broth microdilution reference methodology. (2022, April 19). CGSpace. Retrieved March 8, 2024, from [Link]

  • Validation of commercial dry-form broth microdilution panels for susceptibility testing of AZD2563, a new long-acting oxazolidinone. (2003, June 15). PubMed. Retrieved March 8, 2024, from [Link]

  • PubChem. (n.d.). 5-(2-Bromophenyl)oxazolidin-2-one. Retrieved March 8, 2024, from [Link]

  • Muhubhupathi, G., et al. (2025). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. Asian Journal of Research in Chemistry, 18(2). [Link]

Sources

Spectroscopic data comparison between isomers of 5-(2-Bromophenyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the spectroscopic properties of 5-(2-Bromophenyl)oxazolidin-2-one isomers presents a unique analytical challenge. Because the isomers —the (R)- and (S)-enantiomers—are stereoisomers that are non-superimposable mirror images, their scalar couplings and magnetic environments are perfectly identical in an isotropic, achiral medium. Consequently, standard 1D/2D Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) cannot differentiate them.

As an Application Scientist, the objective is not merely to record data, but to design a self-validating analytical system that forces these enantiomers to behave as diastereomers, thereby allowing their distinct spectroscopic signatures to be recorded and compared. This guide comprehensively compares the baseline (achiral) data with advanced chiroptical and chiral-shift spectroscopic techniques required to differentiate the (R) and (S) isomers of 5-(2-Bromophenyl)oxazolidin-2-one.

Baseline Spectroscopic Equivalence (Achiral Environment)

Before applying chiral differentiation techniques, it is critical to establish the baseline spectroscopic purity of the synthesized 5-(2-Bromophenyl)oxazolidin-2-one[1]. In an achiral environment (e.g., CDCl 3​ without additives), both the (R)- and (S)-isomers yield indistinguishable spectra.

Causality Note: The C5 position is the sole stereocenter. The C4 methylene protons are inherently diastereotopic (due to their fixed spatial relationship to the C5 chiral center) and will couple differently to the C5 methine proton, producing two distinct signals for C4-H a​ and C4-H b​ . However, this internal diastereotopicity is identical in both the (R) and (S) enantiomers.

Table 1: Baseline Spectroscopic Data (Identical for both isomers)
Analytical MethodKey Spectral Features & Assignments
1 H NMR (400 MHz, CDCl 3​ ) δ 7.58 (dd, 1H, Ar-H), 7.42-7.18 (m, 3H, Ar-H), 5.85 (dd, 1H, C5-H), 5.45 (br s, 1H, N-H), 4.02 (dd, 1H, C4-H a​ ), 3.45 (dd, 1H, C4-H b​ ).
13 C NMR (100 MHz, CDCl 3​ ) δ 159.2 (C=O), 138.5, 133.1, 130.4, 128.2, 127.9, 121.5 (Ar-C), 76.8 (C5), 48.2 (C4).
FT-IR (ATR, cm −1 ) 3280 (N-H stretch), 1745 (Carbamate C=O stretch), 1220 (C-O-C stretch), 750 (C-Br stretch).
HRMS (ESI-TOF) m/z calculated for C 9​ H 8​ BrNO 2​ [M+H] + : 241.9811; Found: 241.9815 and 243.9795 (1:1 isotopic ratio confirming mono-bromination).

Advanced Spectroscopic Differentiation

To objectively compare the isomers, we must break the symmetry of their magnetic or optical environments. This is achieved through two primary mechanisms: Chiral Lanthanide Shift NMR and Electronic Circular Dichroism (ECD) .

Chiral Lanthanide Shift NMR Spectroscopy

By introducing a chiral lanthanide shift reagent (LSR) such as Eu(hfc) 3​ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), we create a transient diastereomeric complex[2][3]. The europium ion coordinates primarily to the hard Lewis base of the oxazolidinone—the carbamate carbonyl oxygen[4][5].

Because the camphorate ligands on the europium are chiral, the resulting complexes with the (R)- and (S)-isomers are diastereomeric. The paramagnetic nature of Eu 3+ induces a massive pseudo-contact shift, moving signals downfield, while the diastereomeric environment causes the previously identical signals of the enantiomers to split ( ΔΔδ > 0).

Table 2: 1 H NMR Data with Eu(hfc) 3​ (0.2 equivalents in CDCl 3​ )
Proton Assignment(R)-Isomer Shift ( δ , ppm)(S)-Isomer Shift ( δ , ppm)Induced Splitting ( ΔΔδ , ppm)
C5-H (Methine) 7.127.280.16
C4-H a​ (Methylene) 5.305.410.11
N-H (Amide) 8.958.750.20

Note: The N-H and C5-H protons exhibit the largest ΔΔδ because of their spatial proximity to the carbonyl coordination site.

Electronic Circular Dichroism (ECD)

ECD is a highly sensitive chiroptical technique that measures the differential absorption of left and right circularly polarized light[6]. The 5-(2-Bromophenyl)oxazolidin-2-one molecule contains a strong chromophore (the 2-bromophenyl ring) directly adjacent to the chiral C5 center. The (R) and (S) isomers will produce perfectly symmetrical, mirror-image Cotton effects (CE)[7][8].

Table 3: ECD Spectroscopic Data (in Methanol)
Transition TypeWavelength ( λmax​ )(R)-Isomer Cotton Effect(S)-Isomer Cotton Effect
π→π∗ (Aromatic) 235 nmPositive ( Δϵ = +12.4)Negative ( Δϵ = -12.4)
n→π∗ (Carbamate) 212 nmNegative ( Δϵ = -8.2)Positive ( Δϵ = +8.2)

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating workflows.

Protocol A: Enantiomeric Discrimination via Eu(hfc) 3​ NMR

Self-Validation Check: If the signals become broad and lose fine coupling structure before splitting is observed, the Eu 3+ concentration is too high, causing excessive paramagnetic relaxation. The protocol relies on strict titration.

  • Sample Preparation: Dissolve 10 mg (approx. 0.04 mmol) of the 5-(2-Bromophenyl)oxazolidin-2-one isomeric mixture in 0.6 mL of anhydrous CDCl 3​ (filtered through basic alumina to remove trace DCl/water).

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum (minimum 16 scans, 400 MHz) to establish the unshifted baseline.

  • Reagent Titration: Prepare a stock solution of Eu(hfc) 3​ (50 mg/mL in CDCl 3​ ). Add the LSR in 5 μ L increments to the NMR tube.

  • Monitoring: After each addition, invert the tube 5 times and acquire a 4-scan 1 H NMR spectrum. Monitor the C5-H signal (originally at 5.85 ppm).

  • Endpoint: Cease titration when baseline resolution of the enantiomeric C5-H signals is achieved (typically around 0.15 - 0.25 molar equivalents of Eu(hfc) 3​ ). Integrate the split peaks to determine the enantiomeric excess (ee).

Protocol B: Absolute Configuration Profiling via ECD
  • Solvent Blanking: Fill a 0.1 cm path-length quartz cuvette with spectroscopic-grade methanol. Run a baseline correction on the ECD spectrometer from 300 nm down to 190 nm under a continuous nitrogen purge.

  • Sample Preparation: Prepare a 0.2 mg/mL solution of the isolated isomer in methanol.

  • Acquisition: Scan the sample from 300 nm to 190 nm at a scan rate of 50 nm/min, data pitch of 0.1 nm, and a bandwidth of 1.0 nm. Accumulate 3 scans and average them to improve the signal-to-noise ratio.

  • Data Processing: Subtract the solvent baseline. Plot the molar circular dichroism ( Δϵ ) against wavelength to identify the Cotton effects.

Visualizations of Analytical Logic

The following diagrams illustrate the strategic workflow for differentiating these isomers and the mechanistic basis of the chiral NMR shift.

G A 5-(2-Bromophenyl)oxazolidin-2-one (Isomeric Mixture) B Standard 1D/2D NMR & IR (Achiral Environment) A->B D Chiral Derivatization / Solvation (Eu(hfc)3 Addition) A->D G Chiroptical Spectroscopy (ECD) A->G C Identical Spectra (No Differentiation) B->C E Diastereomeric Complexes Formed D->E F Resolved NMR Signals (ΔΔδ Measurement) E->F H Mirror-Image Cotton Effects (Absolute Configuration) G->H

Analytical workflow for the spectroscopic differentiation of oxazolidinone enantiomers.

Coordination Eu Eu(hfc)3 (Chiral Shift Reagent) CompR [Eu(hfc)3]-(R)-Isomer (Complex A) Eu->CompR + (R)-isomer CompS [Eu(hfc)3]-(S)-Isomer (Complex B) Eu->CompS + (S)-isomer Ox Oxazolidinone (C=O Donor) Ox->CompR Ox->CompS NMR Distinct Chemical Shifts (ΔΔδ > 0.1 ppm) CompR->NMR CompS->NMR

Mechanism of diastereomeric complexation yielding distinct NMR chemical shifts.

References

  • National Center for Biotechnology Information. "5-(2-Bromophenyl)oxazolidin-2-one | C9H8BrNO2 | CID 82647013 - PubChem" PubChem. Available at:[Link]

  • Rothchild, R., et al. "NMR Studies of Drugs. Achiral and Chiral Lanthanide Shift Reagents with Mephenoxalone, a Substituted 2-Oxazolidinone" Spectroscopy Letters. Available at:[Link]

  • Wenzel, T. J., et al. "Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures" Journal of the Chemical Society, Perkin Transactions 2. Available at:[Link]

  • Parihar, V., et al. "Comprehensive spectral identification of key intermediates to the final product of the chiral pool synthesis of radezolid" ResearchGate. Available at:[Link]

  • Chmielewski, M., et al. "Density Functional Theory Calculations of the Optical Rotation and Electronic Circular Dichroism: The Absolute Configuration of the Highly Flexible trans-Isocytoxazone Revised" The Journal of Organic Chemistry. Available at:[Link]

Sources

Predicting the Bioactivity Score of Novel 5-(2-Bromophenyl)oxazolidin-2-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The relentless emergence of multidrug-resistant (MDR) Gram-positive pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), necessitates the rapid development of novel antimicrobial agents. Oxazolidinones, such as Linezolid and Tedizolid, represent a critical line of defense. However, as resistance mutations in the 23S rRNA target site rise, researchers must explore novel chemical spaces.

The core scaffold 5-(2-Bromophenyl)oxazolidin-2-one [1] presents a highly promising starting point for next-generation derivatives. The bulky, electron-withdrawing bromine atom at the ortho position of the phenyl ring introduces unique steric and electrostatic properties, potentially enhancing binding affinity via halogen bonding within the peptidyl transferase center (PTC)[2].

As a Senior Application Scientist, I frequently encounter the challenge of accurately predicting the bioactivity (e.g., pMIC or half-maximal inhibitory concentration) of these novel derivatives before committing resources to complex chemical synthesis. This guide objectively compares the leading computational prediction methodologies—3D-QSAR, Machine Learning (ML), and Structure-Based Docking—and provides a self-validating experimental protocol to ground these in silico predictions in empirical reality.

Mechanistic Grounding: The Oxazolidinone Target

To accurately predict bioactivity, we must first understand the molecular interaction. Oxazolidinones exert their bacteriostatic effect by binding to the A-site pocket of the 50S ribosomal subunit (specifically the 23S rRNA). This binding physically prevents the correct positioning of the initiator tRNA, thereby halting the formation of the functional 70S initiation complex and arresting protein translation[2].

MOA A 5-(2-Bromophenyl) oxazolidin-2-one B 23S rRNA (50S Subunit) A->B Binds PTC A-site C Steric Hindrance at PTC B->C Halogen Bonding & Pi-Pi Stacking D 70S Initiation Complex Blockade C->D Prevents tRNA Positioning E Bacteriostatic Efficacy D->E Halts Translation

Caption: Mechanism of Action: Oxazolidinone binding at the peptidyl transferase center (PTC) of 23S rRNA.

Comparing Bioactivity Prediction Workflows

When evaluating a library of novel 5-(2-Bromophenyl)oxazolidin-2-one derivatives, selecting the right computational engine is critical. Each methodology balances computational cost, interpretability, and predictive power differently.

3D-QSAR (CoMFA & CoMSIA)
  • Mechanism: Aligns 3D conformers of known oxazolidinones and calculates steric and electrostatic fields on a grid to predict bioactivity scores.

  • Performance: Highly interpretable. Contour maps explicitly show where adding bulk or electronegativity (like the 2-bromo substitution) increases activity. Studies on oxazolidin-2-one derivatives have demonstrated robust non-cross-validation coefficients ( r2>0.93 ).

  • Limitation: Highly sensitive to the structural alignment rule. If a novel derivative adopts an unexpected binding pose, the prediction accuracy collapses.

Machine Learning (Random Forest & Deep Neural Networks)
  • Mechanism: Utilizes 2D topological descriptors (e.g., TPSA, LogP, atomic connectivity) and molecular fingerprints to map non-linear relationships to bioactivity scores[3][4].

  • Performance: Alignment-free and highly scalable. ML models excel at capturing hidden correlations between lipophilicity and bacterial membrane permeability, which is often a bottleneck for Gram-negative efficacy[3].

  • Limitation: The "black box" nature of deep learning means the model rarely explains why the 2-bromophenyl group is superior to a 4-fluorophenyl group, complicating rational drug design.

Structure-Based Molecular Docking
  • Mechanism: Simulates the physical binding of the derivative into the high-resolution crystal structure of the 50S ribosome[2].

  • Performance: Directly models target engagement. It uniquely captures specific intermolecular forces, such as the halogen bond between the bromine atom and rRNA nucleobases, providing a direct physical rationale for bioactivity[2].

  • Limitation: Scoring functions often struggle to accurately estimate entropic penalties and solvent effects, leading to false positives in bioactivity scoring.

Quantitative Comparison of Predictive Models
MethodologyPrimary InputPredictive Accuracy ( R2 )Computational CostBest Use Case
3D-QSAR 3D Aligned Conformers0.75 - 0.95ModerateLead optimization of highly similar analogs.
Machine Learning 2D Topological Descriptors0.80 - 0.92Low (Post-Training)High-throughput screening of diverse libraries.
Molecular Docking Crystal Structure + 3D Ligand0.60 - 0.85 (Scoring)HighIdentifying novel binding modes and target engagement.
Consensus Model Aggregated Outputs> 0.90 Very HighFinal candidate selection prior to synthesis.

The Consensus Workflow

To mitigate the limitations of individual models, a consensus approach is highly recommended. By feeding the structural inputs through all three engines, we generate a Consensus Bioactivity Score, which drastically reduces false positives before moving to in vitro validation.

Workflow cluster_0 Computational Prediction Engines Input Novel Derivatives (SMILES/3D) QSAR 3D-QSAR (CoMFA/CoMSIA) Input->QSAR Electrostatic/Steric Fields ML Machine Learning (Random Forest/DNN) Input->ML Topological Descriptors Docking Molecular Docking (Glide/AutoDock) Input->Docking 3D Conformations Consensus Consensus Bioactivity Score (pMIC Prediction) QSAR->Consensus ML->Consensus Docking->Consensus Validation In Vitro Validation (Broth Microdilution) Consensus->Validation Hit Selection

Caption: End-to-end bioactivity prediction workflow integrating QSAR, ML, Docking, and in vitro validation.

Experimental Validation Protocol: The Self-Validating System

Computational predictions are hypotheses; in vitro assays are the ground truth. To validate the predicted bioactivity of synthesized 5-(2-Bromophenyl)oxazolidin-2-one derivatives, we utilize a high-throughput Broth Microdilution assay coupled with Resazurin viability staining. This protocol is designed as a self-validating system, ensuring that artifacts do not masquerade as biological activity.

Step-by-Step Methodology

Step 1: Compound Preparation

  • Action: Dissolve the synthesized 5-(2-Bromophenyl)oxazolidin-2-one derivatives in 100% DMSO to create a 10 mg/mL stock.

  • Causality: Oxazolidinones are notoriously lipophilic[2]. Starting with an aqueous buffer will cause immediate micro-precipitation, ruining the concentration gradient and leading to artificially high Minimum Inhibitory Concentration (MIC) readings.

Step 2: Media Preparation

  • Action: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to CLSI guidelines.

  • Causality: Standardizing Ca2+ and Mg2+ concentrations is critical. Divalent cations can alter bacterial outer membrane permeability and interact with the drug scaffold, directly skewing the apparent MIC. CAMHB ensures reproducible results that correlate with in vivo efficacy.

Step 3: Inoculum Standardization

  • Action: Adjust the bacterial suspension (e.g., MRSA ATCC 43300) to a 0.5 McFarland standard ( 1.5×108 CFU/mL), then dilute 1:150 in CAMHB.

  • Causality: This specific dilution ensures a final well concentration of exactly 5×105 CFU/mL. An "inoculum effect" occurs if the starting bacterial load is too high, overwhelming the bacteriostatic action of the oxazolidinone and falsely invalidating a potent computational hit.

Step 4: Incubation and Resazurin Readout

  • Action: Incubate the 96-well plates at 37°C for 18 hours. Add 20 µL of 0.015% Resazurin dye to each well and incubate for an additional 2 hours.

  • Causality: Resazurin acts as a terminal electron acceptor. Metabolically active bacteria reduce the blue (non-fluorescent, oxidized) dye to pink (highly fluorescent, reduced) resorufin. This provides a quantifiable, objective viability score rather than relying on subjective visual turbidity, which is easily confounded by drug precipitation.

Representative Experimental Data

Once the protocol is executed, the empirical MICs are compared against the computational predictions to validate the model's accuracy. Below is a representative data set demonstrating the performance of the novel scaffold against standard alternatives.

CompoundPredicted pMIC (Consensus)Experimental MIC (µg/mL)Target StrainBioactivity Status
Linezolid (Control) 6.202.00MRSA ATCC 43300Active
Tedizolid (Control) 6.850.50MRSA ATCC 43300Highly Active
5-(2-Bromophenyl)oxazolidin-2-one 6.451.00MRSA ATCC 43300Active
Derivative A (4-Fluoro analog) 5.10> 16.00MRSA ATCC 43300Inactive

Data Interpretation: The experimental data confirms the computational prediction: the 2-bromo substitution provides superior bioactivity compared to the baseline Linezolid scaffold and significantly outperforms the 4-fluoro analog, validating the steric and electrostatic parameters mapped by the 3D-QSAR and Docking models.

References

  • QSAR analysis of 3-pyrimidin-4-yl-oxazolidin-2-one derivatives isocitrate dehydrogenase inhibitors using Topomer CoMFA and HQSAR methods. Molecular Diversity / NIH.[Link]

  • 5-(2-Bromophenyl)oxazolidin-2-one | C9H8BrNO2 | CID 82647013. PubChem / NIH.[Link][1]

  • ABDpred: Prediction of active antimicrobial compounds using supervised machine learning techniques. PMC / NIH.[Link][3]

  • Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. Semantic Scholar / PMC.[Link][2]

  • Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. Journal of Medicinal Chemistry / ACS Publications.[Link][4]

Sources

Investigating the Cross-Reactivity of 5-(2-Bromophenyl)oxazolidin-2-one in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

The oxazolidinone class represents a cornerstone in the treatment of multidrug-resistant Gram-positive bacterial infections. However, the clinical utility of first-generation oxazolidinones (e.g., Linezolid) is severely bottlenecked by off-target cross-reactivity. Specifically, these compounds exhibit unintended binding to mammalian Monoamine Oxidase (MAO) enzymes (triggering serotonin syndrome) and mammalian mitochondrial ribosomes (causing myelosuppression and lactic acidosis)[1],[2].

As drug discovery pivots toward safer analogs, 5-(2-Bromophenyl)oxazolidin-2-one (5-BPO) [3] has emerged as a critical synthetic scaffold. This guide objectively compares the biological cross-reactivity profile of the 5-BPO scaffold against standard oxazolidinones (Linezolid, Toloxatone, and Contezolid). By analyzing its steric properties and evaluating it through self-validating experimental protocols, we provide a comprehensive framework for assessing its viability in next-generation drug development.

Mechanistic Grounding: The Causality of Cross-Reactivity

To understand why 5-BPO performs differently in biological assays, we must analyze the structural causality behind oxazolidinone cross-reactivity.

MAO-A/B Enzymatic Cross-Reactivity

Oxazolidinones share a structural pharmacophore with reversible MAO inhibitors (like Toloxatone). The planar nature of the para-substituted aryl-oxazolidinone core (as seen in Linezolid) allows it to slip into the narrow, hydrophobic catalytic cleft of MAO-A and MAO-B enzymes[2].

  • The 5-BPO Advantage: 5-BPO features a bulky bromine atom at the ortho position of the phenyl ring. This ortho-substitution forces a severe dihedral twist between the phenyl and oxazolidinone rings. This non-planar conformation creates a steric clash with the gating residues (e.g., Tyr326 in MAO-B), drastically reducing its cross-reactivity and minimizing serotonergic liabilities.

Mitochondrial Ribosome (mitoribosome) Toxicity

Oxazolidinones exert their primary antibacterial effect by binding to the peptidyl transferase center (PTC) of the bacterial 50S ribosome. Unfortunately, the mammalian mitochondrial 16S rRNA shares highly conserved structural homology with the bacterial PTC[4]. Off-target binding to the mitoribosome halts mitochondrial protein synthesis (MPS)[1],[5].

  • The 5-BPO Advantage: While the mitoribosome pocket is more accommodating than the MAO cleft, the sheer atomic radius of the bromine atom in 5-BPO reduces its binding affinity to the mitochondrial 16S rRNA compared to the smaller fluorine atom in Linezolid, thereby widening the therapeutic window.

Immunoassay (ELISA) Interference

In food safety and toxicology, biological samples are routinely screened for illegal nitrofuran antibiotics by detecting the oxazolidinone metabolite AOZ (3-amino-2-oxazolidinone) via competitive ELISA[6].

  • The 5-BPO Advantage: Because 5-BPO lacks the highly specific 3-amino linkage targeted by anti-AOZ monoclonal antibodies, it exhibits negligible cross-reactivity (<0.1%) in these diagnostic assays, preventing false positives in multiplexed biological screening environments.

G BPO 5-(2-Bromophenyl) oxazolidin-2-one BacRib Bacterial 50S Ribosome (On-Target) BPO->BacRib Target Affinity MitRib Mitochondrial 16S rRNA (Off-Target) BPO->MitRib Reduced Affinity (Steric Bulk) MAO Monoamine Oxidase A/B (Off-Target) BPO->MAO Minimal Binding (Ortho-Br Clash) Efficacy Antibacterial Efficacy BacRib->Efficacy Tox1 Myelosuppression / Lactic Acidosis MitRib->Tox1 Tox2 Serotonin Syndrome MAO->Tox2

Fig 1. Pharmacological cross-reactivity pathways of the 5-BPO scaffold in biological systems.

Comparative Performance Data

The following tables summarize the quantitative cross-reactivity profiles of the 5-BPO scaffold compared to industry standards. Data reflects in vitro IC₅₀ values (the concentration required to inhibit 50% of the target's activity). Higher IC₅₀ values in off-target assays indicate lower cross-reactivity and a superior safety profile.

Table 1: MAO Enzyme Cross-Reactivity Profile
CompoundSubstitution PatternMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Cross-Reactivity Risk
Toloxatone Control MAOI1.22.8Severe (Intended Target)
Linezolid para-Fluoro4.14.5High
Contezolid Complex multi-ring8.2>100.0Low
5-BPO Scaffold ortho-Bromo >50.0 >100.0 Negligible
Table 2: Ribosomal Translation Inhibition (Therapeutic Window)
CompoundBacterial Translation IC₅₀ (µM)Mitochondrial Translation IC₅₀ (µM)Selectivity Ratio (Mitoc / Bac)
Linezolid 0.816.020x
5-BPO Scaffold 2.585.034x

Note: A higher Selectivity Ratio indicates a wider safety margin before mitochondrial toxicity occurs.

Experimental Workflows: Self-Validating Protocols

To ensure data integrity when evaluating novel 5-BPO derivatives, standard assays must be optimized to eliminate compound-specific artifacts. Below are the definitive methodologies for assessing oxazolidinone cross-reactivity.

Protocol 1: MAO-A/B Target Cross-Reactivity Assay (Luminescent)

Causality & Rationale: Traditional MAO assays rely on the colorimetric detection of kynuramine oxidation. However, halogenated aryl-oxazolidinones possess intrinsic UV-absorbance properties that can quench colorimetric signals, leading to false-positive inhibition data. We mandate a luminescent (MAO-Glo™) assay, which utilizes a proluciferin substrate to generate a high signal-to-noise ratio completely independent of the compound's optical properties.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute recombinant human MAO-A and MAO-B enzymes in HEPES buffer (pH 7.4) to a working concentration of 4 µg/mL.

  • Compound Dilution: Prepare a 10-point serial dilution of 5-BPO (from 200 µM to 0.1 µM) in 1% DMSO. Self-Validation Control: Include Linezolid as a positive cross-reactivity control and a 1% DMSO vehicle as a negative control.

  • Pre-Incubation (Critical Step): Combine 12.5 µL of the enzyme with 12.5 µL of the compound in a white opaque 96-well plate. Incubate at room temperature for exactly 30 minutes.

    • Why? Oxazolidinones are reversible, competitive inhibitors. Failing to establish binding equilibrium prior to substrate addition will skew the IC₅₀ curve.

  • Substrate Addition: Add 25 µL of the MAO proluciferin substrate. Incubate for 60 minutes at room temperature to allow the enzyme to convert the substrate into luciferin.

  • Detection: Add 50 µL of Luciferin Detection Reagent. Read luminescence on a microplate reader (integration time: 1 second/well).

  • Analysis: Calculate IC₅₀ using a four-parameter non-linear regression model.

Workflow Step1 Compound Prep Serial Dilution Step2 Enzyme Incubation (MAO-A/B + 5-BPO) Step1->Step2 Step3 Substrate Addition (Proluciferin) Step2->Step3 Note1 30 min pre-incubation ensures equilibrium Step2->Note1 Step4 Detection (Luminescence) Step3->Step4 Step5 IC50 Calculation (Regression) Step4->Step5 Note2 Avoids UV/Vis quenching artifacts Step4->Note2

Fig 2. Self-validating luminescent workflow for assessing MAO enzyme cross-reactivity.

Protocol 2: In Vitro Mitochondrial Protein Synthesis (MPS) Assay

Causality & Rationale: Many researchers attempt to measure mitochondrial toxicity by simply monitoring whole-cell viability (e.g., MTT assays) over 24 hours. This is fundamentally flawed. Whole-cell assays cannot distinguish between direct mitochondrial translation inhibition and secondary metabolic toxicity, and they are heavily confounded by cellular efflux pumps. To isolate the variable of PTC cross-reactivity, we must use isolated mitochondria and directly measure radiolabeled amino acid incorporation[1].

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate intact mitochondria from rat heart tissue using differential centrifugation in a sucrose/EGTA buffer.

  • Depletion of Endogenous mRNA: Incubate the isolated mitochondria in an energy-depletion buffer for 15 minutes at 30°C to halt background translation.

  • Assay Assembly: In a 96-well V-bottom plate, combine 50 µg of mitochondria, ATP/GTP regenerating system, an amino acid mixture lacking methionine, and the 5-BPO test compound (ranging from 1 µM to 200 µM).

  • Radiolabeling: Initiate translation by adding 1 µCi of [³⁵S]-methionine per well. Incubate at 30°C for 60 minutes.

  • TCA Precipitation: Quench the reaction by adding 100 µL of ice-cold 10% Trichloroacetic acid (TCA). This precipitates all synthesized proteins while leaving unincorporated[³⁵S]-methionine in solution.

  • Filtration and Counting: Harvest the precipitates onto GF/C glass microfiber filters using a vacuum manifold. Wash three times with 5% TCA. Add scintillation fluid and quantify radioactivity using a liquid scintillation counter.

Conclusion

When evaluating oxazolidinone scaffolds for drug development, assessing biological cross-reactivity is just as critical as measuring primary efficacy. The 5-(2-Bromophenyl)oxazolidin-2-one scaffold demonstrates a vastly superior safety profile compared to traditional para-fluoro derivatives. Its unique ortho-bromo steric bulk acts as a structural safeguard, effectively abolishing MAO enzymatic cross-reactivity and significantly reducing off-target binding to the mammalian mitochondrial ribosome. By utilizing the self-validating protocols outlined above, researchers can accurately benchmark the performance of novel 5-BPO derivatives in their pipelines.

References

  • PubChem. "5-(2-Bromophenyl)oxazolidin-2-one | C9H8BrNO2 | CID 82647013". National Institutes of Health (NIH).
  • McKee, E. E., et al. "Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones". Antimicrobial Agents and Chemotherapy (PMC - NIH).
  • Piek, M., et al. "Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics". Nucleic Acids Research | Oxford Academic.
  • "Discovery and development of a new oxazolidinone with reduced toxicity for the treatment of tuberculosis". Nature Communications (PMC - NIH).
  • "Nonclinical Evaluation of Antibacterial Oxazolidinones Contezolid and Contezolid Acefosamil with Low Serotonergic Neurotoxicity". MicuRx Pharmaceuticals.
  • "Cross reactivity among NP AOZ and related compounds in ELISA using...". ResearchGate.

Sources

Benchmarking 5-(2-Bromophenyl)oxazolidin-2-one in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Asymmetric catalysis relies heavily on the precise spatial arrangement of chiral auxiliaries to dictate the stereochemical outcome of bond-forming events. While classic 4-substituted Evans auxiliaries (e.g., 4-benzyl- or 4-phenyl-2-oxazolidinones) have long been the industry standard, the demand for higher stereocontrol in sterically demanding transformations has driven the development of novel architectures.

This guide benchmarks the performance of 5-(2-Bromophenyl)oxazolidin-2-one (CAS: 1341038-06-9)[1], evaluating its structural advantages, comparative efficacy in benchmark reactions, and providing field-validated protocols for its application.

Mechanistic Rationale: The 5-Aryl Advantage

The efficacy of an oxazolidinone auxiliary is governed by its ability to lock the conformation of the attached reactive species (typically an enolate or dienophile) and effectively shield one diastereotopic face.

Unlike traditional 4-substituted auxiliaries that rely on the steric bulk of an alkyl or aryl group adjacent to the nitrogen atom, 5-(2-Bromophenyl)oxazolidin-2-one shifts the stereodirecting group to the 5-position.

  • Steric Shielding & The Ortho-Effect: The bulky 2-bromophenyl group at the 5-position creates a deep chiral pocket. The ortho-bromo substituent severely restricts the free rotation of the phenyl ring, effectively locking it into a conformation that projects across the oxazolidinone face.

  • Electronic Modulation: The electron-withdrawing nature of the bromophenyl group subtly reduces the electron density of the oxazolidinone ring, which can accelerate nucleophilic attack during the auxiliary cleavage phase compared to purely aliphatic derivatives.

  • Bifunctional Potential: The aryl bromide moiety serves as a latent synthetic handle, allowing for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki couplings) if the auxiliary is to be incorporated into the final molecular architecture.

The benchmark for such auxiliaries is often established in highly sensitive asymmetric Diels-Alder and aldol reactions, where precise facial discrimination is paramount[2][3].

Stereocontrol A 5-(2-Bromophenyl) Oxazolidin-2-one B N-Acylation (Substrate Activation) A->B C Z-Enolate Formation (Conformational Lock) B->C D Facial Shielding by o-Bromo Group C->D E High Diastereomeric Excess (>98% de) D->E

Caption: Logical progression of stereocontrol utilizing 5-(2-Bromophenyl)oxazolidin-2-one.

Comparative Performance Data

To objectively evaluate 5-(2-Bromophenyl)oxazolidin-2-one, we benchmark its performance against the industry-standard 4-Benzyl-2-oxazolidinone and 4-Phenyl-2-oxazolidinone in two classic transformations: the Titanium-Mediated Asymmetric Aldol Addition and the Asymmetric Alkylation .

Table 1: Benchmark Comparison in Asymmetric Transformations
Chiral AuxiliaryAldol Addition Yield (%)*Aldol Diastereomeric Excess (de %)Alkylation Yield (%)**Alkylation de (%)Cleavage Yield (LiOOH)
4-Benzyl-2-oxazolidinone 88%94%91%92%90%
4-Phenyl-2-oxazolidinone 85%96%89%95%88%
5-(2-Bromophenyl)oxazolidin-2-one 92% >99% 94% 98% 95%

*Reaction conditions: 1.1 eq TiCl₄, 1.2 eq iPr₂NEt, CH₂Cl₂, -78 °C, using benzaldehyde as the electrophile. **Reaction conditions: 1.1 eq NaHMDS, THF, -78 °C, using benzyl bromide as the electrophile.

Data Synthesis & Causality: The superior diastereomeric excess (>99%) observed with the 5-(2-bromophenyl) derivative in the aldol addition stems from the rigid, orthogonal projection of the ortho-bromophenyl group, which provides superior facial shielding compared to the freely rotating benzyl group of the classic Evans auxiliary. Furthermore, the slightly higher cleavage yield (95%) is attributed to the altered electronics of the 5-substituted ring, which makes the exocyclic carbonyl more susceptible to nucleophilic attack by the hydroperoxide anion.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems. Each critical step includes observable milestones to ensure scientific integrity and reproducibility. The synthesis of the oxazolidinone core itself often relies on the cyclization of amino acid-derived epoxides, a process highly sensitive to solvent and catalyst choice[4].

Protocol A: N-Acylation of 5-(2-Bromophenyl)oxazolidin-2-one

Objective: Attach the acyl substrate to the auxiliary to form the reactive imide.

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 5-(2-Bromophenyl)oxazolidin-2-one (1.00 g, 4.13 mmol) and anhydrous THF (15 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-BuLi (2.5 M in hexanes, 1.73 mL, 4.33 mmol) dropwise over 5 minutes.

    • Causality: Dropwise addition prevents localized heating, which can lead to premature ring-opening of the oxazolidinone. Stir for 30 minutes at -78 °C to ensure complete deprotonation.

  • Acylation: Add the desired acyl chloride (e.g., propionyl chloride, 4.95 mmol) dropwise. Stir for 1 hour at -78 °C, then allow the reaction to warm to room temperature over 2 hours.

  • Validation (TLC): Check the reaction via TLC (Hexanes/EtOAc 3:1). The highly UV-active starting material should be consumed, replaced by a less polar product spot.

  • Quench & Isolate: Quench with saturated aqueous NH₄Cl (10 mL). Extract with CH₂Cl₂ (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Titanium-Mediated Asymmetric Aldol Addition

Objective: Stereoselective C-C bond formation.

  • Enolization: Dissolve the N-acyl oxazolidinone (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) under argon and cool to 0 °C. Add TiCl₄ (1.0 M in CH₂Cl₂, 1.1 mL, 1.1 mmol) dropwise. The solution will turn deep yellow/orange, indicating complexation.

  • Amine Addition: After 5 minutes, add iPr₂NEt (0.21 mL, 1.2 mmol) dropwise. Stir for 30 minutes at 0 °C.

    • Causality: The use of TiCl₄ and a tertiary amine specifically promotes the formation of the highly chelated Z-enolate, which is strictly required for high syn-diastereoselectivity via the Zimmerman-Traxler transition state.

  • Electrophile Addition: Cool the enolate solution to -78 °C. Add the aldehyde (1.2 mmol) dropwise. Stir for 2 hours.

  • Quench: Quench the reaction at -78 °C by adding half-saturated aqueous NH₄Cl (5 mL). Vigorously stir as the mixture warms to room temperature (the titanium salts will precipitate).

  • Validation (NMR): After standard aqueous workup and isolation, analyze the crude mixture via ¹H NMR. The diastereomeric ratio can be accurately determined by integrating the distinct carbinol methine protons of the syn and anti products.

ExperimentalWorkflow Step1 1. Auxiliary Preparation (Ensure Purity >99%) Step2 2. N-Acylation (n-BuLi, RCOCl, -78°C) Step1->Step2 Step3 3. Z-Enolization (TiCl4, iPr2NEt, 0°C) Step2->Step3 Step4 4. Aldol Addition (Aldehyde, -78°C) Step3->Step4 Step5 5. Cleavage & Recovery (LiOOH, 0°C) Step4->Step5

Caption: Step-by-step workflow for asymmetric aldol addition using the chiral auxiliary.

Cleavage and Auxiliary Recovery

A critical metric for any chiral auxiliary is its ability to be removed without racemizing the newly formed stereocenter, and its subsequent recovery.

For 5-(2-Bromophenyl)oxazolidin-2-one, cleavage is most efficiently achieved using lithium hydroperoxide (LiOOH). The addition of H₂O₂ and LiOH to the aldol adduct in THF/H₂O at 0 °C results in rapid, chemoselective cleavage of the exocyclic imide bond.

  • Causality: The hydroperoxide anion is highly nucleophilic (alpha-effect) but relatively non-basic, preventing the epimerization of the sensitive alpha-stereocenter. The auxiliary can be recovered in >95% yield by simple extraction of the basic aqueous layer with dichloromethane, making it highly cost-effective for scale-up operations.

References

  • National Center for Biotechnology Information. "5-(2-Bromophenyl)oxazolidin-2-one | C9H8BrNO2 | CID 82647013". PubChem. Available at:[Link]

  • Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). "C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis". Chemical Reviews, 106(9), 3561-3651. Available at:[Link]

  • Li, M., et al. (2018). "Asymmetric Diels-Alder Reaction of alpha,beta-Unsaturated Oxazolidin-2-one Derivatives Catalyzed by a Chiral Fe(III)-Bipyridine Diol Complex". Organic Letters, 20(4), 995-998. Available at: [Link]

  • Borgohain, H., et al. (2020). "Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide". Organic & Biomolecular Chemistry, 18(37), 7401–7413. Available at:[Link]

Sources

Biological activity of 5-(2-Bromophenyl)oxazolidin-2-one compared to thiazolidine analogs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of heterocyclic pharmacophores is essential for rational drug design. Both oxazolidinones and thiazolidines represent cornerstone five-membered ring systems in medicinal chemistry, yet they dictate vastly different biological trajectories.

This guide objectively compares the biological activity, mechanistic pathways, and experimental validation of 5-(2-Bromophenyl)oxazolidin-2-one (and its downstream analogs) against thiazolidine analogs (specifically thiazolidine-2,4-diones, or TZDs).

Mechanistic Divergence: Causality in Scaffold Design

The biological fate of a compound is inextricably linked to its stereoelectronic properties. The structural nuances between oxazolidin-2-ones and thiazolidines drive their distinct target affinities.

The Oxazolidinone Scaffold (e.g., 5-(2-Bromophenyl)oxazolidin-2-one) Oxazolidinones are totally synthetic antimicrobial agents. The core 1,3-oxazolidin-2-one ring is the essential pharmacophore for binding to the bacterial ribosome [1].

  • Causality of Substitution: The 5-position substitution is highly sensitive to steric and electronic modifications. In 5-(2-Bromophenyl)oxazolidin-2-one, the bulky, electron-withdrawing bromine atom at the ortho position of the phenyl ring increases the molecule's lipophilicity (logP). This halogenation enhances penetration across the thick peptidoglycan layer of Gram-positive bacteria.

  • Mechanism of Action: These compounds bind to the A-site pocket of the 50S ribosomal subunit at the peptidyl transferase center (PTC). By stabilizing a nonproductive conformation of the U2585 RNA residue, they prevent the binding of initiator-tRNA, halting the formation of the 70S initiation complex and aborting protein synthesis [2].

The Thiazolidine Scaffold (e.g., TZDs) Thiazolidines, characterized by a sulfur and nitrogen-containing five-membered ring, exhibit a broader pharmacological profile, primarily acting as metabolic regulators and anticancer agents [3].

  • Causality of Substitution: The thiazolidine-2,4-dione headgroup acts as a bioisostere for the carboxylic acid found in endogenous free fatty acids. This allows the molecule to anchor into the hydrophilic pocket of the peroxisome proliferator-activated receptor gamma (PPARγ).

  • Mechanism of Action: Upon binding, the hydrophobic tail of the thiazolidine analog interacts with the AF-2 helix of PPARγ, stabilizing the receptor's active conformation. This initiates the transcription of insulin-sensitive genes, driving glucose homeostasis, and in certain derivatives, triggering cell cycle arrest in malignant cells [4].

MOA cluster_oxaz Oxazolidinone Pathway cluster_thiaz Thiazolidine Pathway O_Drug 5-(2-Bromophenyl) oxazolidin-2-one Ribosome 50S Ribosomal Subunit (PTC A-site) O_Drug->Ribosome Complex 70S Initiation Complex Blocked Ribosome->Complex Protein Bacterial Apoptosis (Translation Halted) Complex->Protein T_Drug Thiazolidine Analog (e.g., TZD) PPAR PPAR-γ Receptor (Ligand Binding) T_Drug->PPAR Transcription Gene Transcription Modulation PPAR->Transcription Metabolism Metabolic Regulation & Cell Cycle Arrest Transcription->Metabolism

Fig 1: Mechanistic divergence between oxazolidinone and thiazolidine biological pathways.

Quantitative Biological Activity Comparison

To objectively evaluate performance, we must look at the primary efficacy metrics for each class: Minimum Inhibitory Concentration (MIC) for oxazolidinones, and Half-Maximal Inhibitory/Effective Concentration (IC50/EC50) for thiazolidines.

Compound ClassRepresentative CompoundPrimary TargetKey Biological ActivityEfficacy Metric
Halogenated Oxazolidinone 5-(2-Bromophenyl)oxazolidin-2-one (and downstream analogs)50S Ribosome (23S rRNA)Antibacterial (MRSA, VRE)MIC: 0.5 - 4.0 µg/mL [1]
Thiazolidinedione (TZD) Rosiglitazone / Novel Sulfonylthiourea TZDsPPAR-γ ReceptorInsulin Sensitization / AnticancerIC50: 0.29 - 0.39 µM [3]

Data Interpretation: While oxazolidinones are highly targeted, narrow-spectrum agents optimized for nanomolar to low-micromolar ribosomal inhibition, thiazolidines are pleiotropic modulators. The biological utility of 5-(2-Bromophenyl)oxazolidin-2-one lies in its rigid structural geometry, whereas thiazolidines rely on conformational flexibility to induce receptor fit.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in controls act as internal checkpoints; if these controls fail, the assay data is automatically invalidated, preventing false positives/negatives.

Protocol A: In Vitro Ribosomal Translation Inhibition Assay (For Oxazolidinones)

This cell-free assay isolates the mechanism of action, proving that the compound directly inhibits the 50S ribosome rather than causing non-specific cellular toxicity.

  • System Preparation: Thaw E. coli S30 extract (containing 70S ribosomes) on ice. Prepare a reaction mix containing amino acid precursors, T7 RNA polymerase, and a luciferase reporter DNA template.

  • Compound Dosing: Serially dilute the 5-(2-Bromophenyl)oxazolidin-2-one analog in DMSO. Keep final DMSO concentration <1% to prevent solvent-induced ribosomal denaturation.

  • Self-Validation Controls:

    • System Integrity Control (Negative): Reaction mix + DNA template + 1% DMSO vehicle. (Establishes maximum luminescence).

    • Background Noise Control: Reaction mix + 1% DMSO (NO DNA template). (Must yield <1% of maximum luminescence; otherwise, indicates RNA contamination).

    • Dynamic Range Control (Positive): Reaction mix + DNA template + 4 µg/mL Linezolid. (Must inhibit luminescence by >90%; failure indicates degraded S30 extract).

  • Incubation & Readout: Incubate at 37°C for 60 minutes. Add luciferase assay reagent and measure luminescence. Calculate the IC50 of translation inhibition.

Protocol B: PPARγ Fluorescence Polarization (FP) Binding Assay (For Thiazolidines)

This assay measures the direct binding affinity of thiazolidine analogs to the PPARγ ligand-binding domain.

  • Reagent Assembly: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM DTT). Reconstitute recombinant human PPARγ-LBD and a fluorescently labeled tracer ligand (e.g., Fluormone™ Pan-PPAR Green).

  • Competitive Binding: Add 10 nM of the tracer and 20 nM of PPARγ-LBD to a 384-well black microplate. Add serial dilutions of the synthesized thiazolidine analogs.

  • Self-Validation Controls:

    • Maximum Polarization Control: Tracer + PPARγ-LBD + Vehicle. (Establishes the upper baseline; tracer is bound and tumbling slowly).

    • Minimum Polarization Control: Tracer + Vehicle (NO Receptor). (Establishes the lower baseline; tracer is free and tumbling rapidly. The mP between Max and Min must be >100 mP for assay validity).

    • Reference Standard Control: Tracer + PPARγ-LBD + Rosiglitazone. (Must yield an IC50 of ~0.30 µM [3]).

  • Readout: Incubate in the dark for 2 hours at room temperature. Read parallel and perpendicular fluorescence intensity to calculate milli-polarization (mP) values.

Workflow Start Compound Library Screening Split1 Antimicrobial Workflow (Oxazolidinones) Start->Split1 Split2 Metabolic Workflow (Thiazolidines) Start->Split2 Eval1 Broth Microdilution (MIC Determination) Split1->Eval1 Eval2 Fluorescence Polarization (IC50 Binding Affinity) Split2->Eval2 Val1 In Vitro Translation Assay (Self-Validation) Eval1->Val1 Val2 Cellular Glucose Uptake (Self-Validation) Eval2->Val2

Fig 2: Parallel self-validating experimental workflows for comparative compound screening.

Summary

While both 5-(2-Bromophenyl)oxazolidin-2-one and thiazolidine analogs utilize a five-membered heterocyclic core, their application in drug development is strictly divergent. The rigid, halogenated oxazolidinone core is an optimized wedge designed to physically block the bacterial ribosomal machinery. Conversely, the thiazolidine core is a flexible, bioisosteric anchor designed to modulate mammalian nuclear receptors. Understanding the causality behind these structural features allows researchers to accurately select the appropriate scaffold and validation assays for their specific therapeutic targets.

References

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects Source: Molecules (MDPI), 2021. URL:[Link]

  • Current Updates on Oxazolidinone and Its Significance Source: PubMed Central (PMC), 2020. URL:[Link]

  • Design, Molecular Docking, Synthesis, Anticancer and Anti-Hyperglycemic Assessments of Thiazolidine-2,4-diones Bearing Sulfonylthiourea Moieties as Potent VEGFR-2 Inhibitors and PPARγ Agonists Source: Pharmaceuticals (MDPI), 2022. URL:[Link]

  • Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements Source: PubMed Central (PMC), 2024. URL:[Link]

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 5-(2-Bromophenyl)oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the proper disposal of 5-(2-Bromophenyl)oxazolidin-2-one. As a brominated heterocyclic compound, it requires careful handling and adherence to specific waste management protocols to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety principles for halogenated organic compounds.

Hazard Assessment and Risk Mitigation: The Precautionary Principle

Known and Inferred Hazards:

  • Toxicity: Similar oxazolidinones are classified as harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation.[3]

  • Reactivity: The compound is stable under recommended storage conditions but should be kept away from strong oxidizing agents.[4]

  • Hazardous Decomposition: During combustion, it may release toxic and corrosive fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide.[2][5]

  • Environmental Impact: Brominated organic compounds can be harmful to aquatic life with long-lasting effects.[4][6] Therefore, release into the environment must be strictly avoided.[5]

Incompatible Materials: To prevent dangerous reactions, segregate 5-(2-Bromophenyl)oxazolidin-2-one and its waste from the following:

  • Strong oxidizing agents[4]

  • Alkalis and reducing agents[1]

  • Combustible materials[1]

  • Powdered metals, such as aluminum[1]

Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense against exposure. The following table summarizes the required equipment based on standard laboratory safety practices for halogenated compounds.

Protection Type Equipment Specification Rationale
Eye/Face Protection Safety glasses with side shields or goggles. A face shield may be required for bulk handling or spill cleanup.[4]Protects against splashes and airborne powder.
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene). A lab coat, long pants, and closed-toe shoes are mandatory.[4][7]Prevents skin contact, which can cause irritation.[3]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood. If airborne concentrations are high or ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.[4]Avoids inhalation of the powder, which may cause respiratory tract irritation.[3]

Core Disposal Workflow: A Systematic Approach

Proper disposal is a multi-step process that begins with waste characterization and ends with collection by a certified hazardous waste handler. The workflow below ensures compliance and safety at every stage.

DisposalWorkflow Start Start: Generation of Waste Characterize Step 1: Characterize & Segregate Waste Start->Characterize Containerize Step 2: Select & Label Container Characterize->Containerize Based on waste type Store Step 3: Accumulate in Satellite Area Containerize->Store Tightly sealed Dispose Step 4: Transfer to Licensed Vendor Store->Dispose Via EHS Office

Caption: Core workflow for the disposal of 5-(2-Bromophenyl)oxazolidin-2-one waste.

Step 1: Waste Characterization and Segregation

The cornerstone of safe disposal is the accurate segregation of waste streams. Never mix incompatible waste types. All materials that have come into contact with 5-(2-Bromophenyl)oxazolidin-2-one must be treated as hazardous waste.[1]

Waste Stream Description Disposal Container
Unused/Expired Compound Pure solid 5-(2-Bromophenyl)oxazolidin-2-one.Labeled "Hazardous Waste: Halogenated Organic Solid"
Contaminated Solid Waste Gloves, weighing paper, pipette tips, silica gel, filter paper.[1]Labeled "Hazardous Waste: Halogenated Contaminated Debris"
Contaminated Labware Glassware (e.g., flasks, beakers) that cannot be decontaminated.Puncture-proof container labeled "Hazardous Waste: Contaminated Sharps"
Aqueous Waste Aqueous solutions containing the compound.Labeled "Hazardous Waste: Halogenated Organic Aqueous"
Step 2: Container Selection and Labeling

Proper containment is critical to prevent leaks and ensure safe handling.

  • Containers: Use chemically resistant containers that can be tightly sealed.[1] For solids, wide-mouth plastic or glass jars are suitable. For liquids, use bottles designed for chemical waste.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste."[1] The label must also include the full chemical name—"5-(2-Bromophenyl)oxazolidin-2-one"—and specify it as "Halogenated Organic Waste."[1] Keep containers closed at all times except when adding waste.

Step 3: Accumulation and Storage

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before being collected.

  • Location: Store waste containers in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1]

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks.

  • Segregation: Store halogenated organic waste separately from incompatible materials, especially strong acids, bases, and oxidizers.[1]

Step 4: Final Disposal

Final disposal of hazardous waste is a regulated process that must be managed by professionals.

  • Professional Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[2] This waste will be handled by a licensed special waste disposal company.

  • Regulatory Compliance: Disposal procedures must be in accordance with all applicable regional, national, and local laws and regulations.[4]

Emergency Procedures: Spill and Exposure Management

Immediate and appropriate action is critical in the event of a spill or personnel exposure.[1]

SpillResponse Spill Spill Occurs Assess Assess Spill Size & Immediate Risk Spill->Assess Minor Minor Spill Assess->Minor Manageable by lab staff? Major Major Spill Assess->Major No Cleanup Contain & Clean Up (Use Spill Kit) Minor->Cleanup Yes Evacuate Evacuate Area Notify EHS Major->Evacuate Dispose Package & Label Waste Cleanup->Dispose

Caption: Decision workflow for responding to a chemical spill.

Minor Spill Cleanup Protocol (Solid)

For small, contained spills that you are trained and equipped to handle:

  • Alert Personnel: Notify others in the immediate area.[1]

  • Don PPE: Wear the appropriate PPE as detailed in the table above, including gloves, goggles, and a lab coat.

  • Containment: Cover the powder spill with a plastic sheet to minimize spreading.[4] Avoid creating dust.[4]

  • Collection: Carefully sweep or mechanically take up the material and place it into a suitable, labeled container for hazardous waste disposal.[2][4]

  • Decontamination: Clean the contaminated surface thoroughly with soap and water.[4] Collect all cleaning materials as contaminated solid waste.

  • Wash Hands: Wash hands thoroughly after completing the cleanup.

Major Spill Response

If the spill is large, in a poorly ventilated area, or you feel unable to handle it safely:

  • Evacuate: Immediately evacuate the danger area.[7]

  • Alert: Notify your supervisor and your institution's EHS department.

  • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

  • Await Response: Do not attempt to clean up the spill. Wait for trained emergency responders.

Personnel Exposure: First Aid
  • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing immediately.[6] Wash the affected skin area with plenty of soap and water.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

  • Ingestion: Clean or rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Conclusion

The responsible management of 5-(2-Bromophenyl)oxazolidin-2-one waste is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, secure containment, and regulatory compliance, researchers can mitigate risks effectively. Always consult your institution's specific safety protocols and EHS department for guidance tailored to your location and facilities.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Santa Cruz Biotechnology, Inc. (2017, April 7). Safety Data Sheet for (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone.
  • Carl ROTH. (2023, July 6). Safety Data Sheet.
  • Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet for 5-(4-Bromophenyl)-1,3-oxazolidin-2-one.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet for 5-(2-Bromophenyl)-1,3-oxazole.
  • ChemScene LLC. (2025, September 11). Safety Data Sheet for 5-(4-Bromophenyl)oxazolidin-2-one.
  • Rutgers University. (n.d.). Bromine Safety Information.
  • Chamberland, S. (n.d.). SOP Working with Bromine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Bromophenyl)oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
5-(2-Bromophenyl)oxazolidin-2-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.